molecular formula C6H10N2S B024612 5-Isopropylthiazol-2-amine CAS No. 101080-15-3

5-Isopropylthiazol-2-amine

Cat. No.: B024612
CAS No.: 101080-15-3
M. Wt: 142.22 g/mol
InChI Key: MENMPXBUKLPJKR-UHFFFAOYSA-N
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Description

5-Isopropylthiazol-2-amine (CAS 101080-15-3) is a high-value thiazole derivative serving as a critical building block in organic synthesis and pharmaceutical research. This compound is extensively utilized as an intermediate in the development of various bioactive molecules, particularly in the synthesis of potential antifungal, antibacterial, anti-inflammatory, and antiviral agents . Its structure, featuring a thiazole ring with an isopropyl substituent, is a privileged scaffold in medicinal chemistry, known for contributing to significant biological activity and metabolic stability in drug candidates . Specifications & Data: • CAS Number: 101080-15-3 • Molecular Formula: C 6 H 10 N 2 S • Molecular Weight: 142.22 g/mol • Purity: NLT (Not Less Than) 97% • Storage: Store in a dark place, sealed in dry conditions at 2-8°C . Handling & Safety: This product is for research purposes only and is not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet (SDS) for detailed handling instructions. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . We specialize in supplying high-purity API intermediates under ISO-certified quality systems to support innovation in global research and development laboratories .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENMPXBUKLPJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440624
Record name 5-Isopropylthiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101080-15-3
Record name 5-Isopropylthiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(propan-2-yl)-1,3-thiazol-2-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Isopropylthiazol-2-amine (CAS: 101080-15-3)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 5-Isopropylthiazol-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and synthetic organic chemistry. The 2-aminothiazole scaffold is a well-established "privileged structure" in drug discovery, known for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document delves into the fundamental chemical properties, outlines a robust and detailed synthetic protocol based on the classical Hantzsch thiazole synthesis, provides predicted analytical and spectroscopic data for characterization, and discusses the potential applications in drug development based on the rich pharmacology of its structural class. Safety and handling protocols are also detailed to ensure trustworthy and reproducible research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical building block.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a key component in numerous natural products, most famously in Vitamin B1 (Thiamine), and in a multitude of synthetic drugs.[2] The 2-aminothiazole moiety, in particular, has garnered immense attention as a pharmacophore. This structural motif is present in numerous FDA-approved drugs and experimental therapeutics, demonstrating a remarkable spectrum of biological activities.[4] These activities span from antimicrobial and antifungal to anticancer, anti-inflammatory, and even central nervous system applications.[1][4][5]

The versatility of the 2-aminothiazole core stems from its multiple points for chemical modification, particularly at the 2-amino group and positions 4 and 5 of the thiazole ring.[3] These modifications allow for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile. This compound represents a valuable building block within this chemical class, offering an isopropyl substituent at the 5-position which can influence protein-ligand interactions and metabolic pathways.

Physicochemical and Structural Properties

This compound is a liquid at room temperature, possessing the core characteristics of a primary aromatic amine fused to a heterocyclic system.[6] A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 101080-15-3[6][7][8]
Molecular Formula C₆H₁₀N₂S[6]
Molecular Weight 142.22 g/mol [6]
Appearance Liquid[6]
Purity Typically ≥95%[9]
InChI Key MENMPXBUKLPJKR-UHFFFAOYSA-N[6]
Storage Keep in dark place, sealed in dry, 2-8°C[8]

Synthesis of this compound

The most direct and widely applicable method for the synthesis of 2-aminothiazoles is the Hantzsch Thiazole Synthesis .[8][10] This robust reaction involves the cyclocondensation of an α-haloketone (or α-haloaldehyde) with a thiourea or thioamide.[10] For the specific synthesis of this compound, the key precursors are 1-bromo-3-methyl-2-butanone and thiourea.

Mechanistic Rationale

The Hantzsch synthesis proceeds via a well-established mechanism. The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization where one of the amino groups attacks the carbonyl carbon. The final step is a dehydration event, which leads to the formation of the aromatic thiazole ring. This one-pot reaction is highly efficient and is a cornerstone of heterocyclic synthesis.[10]

Detailed Experimental Protocol

This protocol is a representative procedure based on established Hantzsch synthesis methodologies and should be adapted and optimized by the end-user.[10]

Materials:

  • 1-Bromo-3-methyl-2-butanone

  • Thiourea

  • Absolute Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle with magnetic stirring

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.0 equivalent) in absolute ethanol (approximately 5-10 mL per gram of thiourea).

  • Reagent Addition: To the stirring solution, add 1-bromo-3-methyl-2-butanone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction, until the pH is approximately 7-8.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If the product remains in solution, the ethanol can be removed under reduced pressure. The resulting aqueous residue is then extracted with an appropriate organic solvent (e.g., ethyl acetate, 3x volume of aqueous layer).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G cluster_reactants Starting Materials cluster_process Process Thiourea Thiourea Condensation Hantzsch Condensation (Ethanol, Reflux) Thiourea->Condensation 1-Bromo-3-methyl-2-butanone 1-Bromo-3-methyl-2-butanone 1-Bromo-3-methyl-2-butanone->Condensation Neutralization Neutralization (aq. NaHCO3) Condensation->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

General workflow for the Hantzsch synthesis.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is critical. The following data are predicted based on the known structure and spectroscopic data from analogous 2-aminothiazole derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, 400 MHz, CDCl₃):

    • δ ~6.8-7.0 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the thiazole ring.

    • δ ~4.8-5.2 ppm (br s, 2H): A broad singlet characteristic of the primary amine (-NH₂) protons.

    • δ ~2.9-3.1 ppm (sept, 1H, J ≈ 7 Hz): The septet arises from the methine proton (-CH) of the isopropyl group, split by the six adjacent methyl protons.

    • δ ~1.2-1.3 ppm (d, 6H, J ≈ 7 Hz): A doublet representing the six equivalent protons of the two methyl (-CH₃) groups of the isopropyl substituent.

  • ¹³C NMR (Predicted, 100 MHz, CDCl₃):

    • δ ~168-170 ppm: C2 (carbon bearing the amino group).

    • δ ~140-145 ppm: C5 (carbon bearing the isopropyl group).

    • δ ~115-120 ppm: C4 (protonated carbon of the thiazole ring).

    • δ ~28-32 ppm: Methine carbon (-CH) of the isopropyl group.

    • δ ~22-24 ppm: Methyl carbons (-CH₃) of the isopropyl group.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 142. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) to give a fragment at m/z = 127, and potentially other fragments characteristic of the thiazole ring.

Infrared (IR) Spectroscopy
  • Characteristic Absorptions (cm⁻¹):

    • 3400-3200 cm⁻¹ (broad): N-H stretching vibrations of the primary amine group.

    • 3100-3000 cm⁻¹: C-H stretching of the aromatic thiazole ring.

    • 2960-2850 cm⁻¹: Aliphatic C-H stretching of the isopropyl group.

    • ~1620 cm⁻¹: N-H scissoring (bending) vibration.

    • ~1540 cm⁻¹: C=N stretching within the thiazole ring.

G Start Synthesized Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (EI-MS) Start->MS IR Infrared Spectroscopy (FT-IR) Start->IR Purity Purity Analysis (HPLC, LC-MS) NMR->Purity MS->Purity IR->Purity Final Characterized Pure Compound Purity->Final

Analytical workflow for product characterization.

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is not extensively published, its structural class is rich with pharmacological activity. This compound serves as an excellent starting point or intermediate for the development of novel therapeutic agents.

  • Antimicrobial Agents: The 2-aminothiazole scaffold is a core component of many antibacterial and antifungal agents.[1] Derivatization of the 2-amino group can lead to compounds with potent activity against a range of pathogens, including drug-resistant strains.[11][12]

  • Anticancer Therapeutics: Numerous 2-aminothiazole derivatives have demonstrated significant antiproliferative effects on various cancer cell lines.[5] They can act through various mechanisms, including kinase inhibition and disruption of cellular signaling pathways.[11]

  • Anti-inflammatory Drugs: Certain substituted 2-aminothiazoles have been investigated for their anti-inflammatory properties, suggesting potential for development into treatments for inflammatory disorders.[5]

  • Antitrypanosomal and Antiprotozoal Agents: The 2-aminothiazole core has been explored for activity against various parasites, including those responsible for Chagas disease and Leishmaniasis.[13]

The isopropyl group at the 5-position provides a lipophilic substituent that can enhance binding to hydrophobic pockets in target proteins and may influence the compound's metabolic profile.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care in a laboratory setting. While a specific, comprehensive safety data sheet (SDS) is not publicly available, data from structurally related amines and thiazoles suggest the following precautions.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, a laboratory coat, and eye/face protection.[7]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[8][9] Recommended storage is at 2-8°C.[8]

  • Hazards: Based on related compounds, potential hazards may include skin irritation, serious eye irritation, and respiratory irritation.[9] It may be harmful if swallowed or in contact with skin.

Always consult a comprehensive and compound-specific Safety Data Sheet from the supplier before use.

Conclusion

This compound (CAS 101080-15-3) is a valuable heterocyclic building block with significant potential for application in drug discovery and medicinal chemistry. Its synthesis is readily achievable through the well-established Hantzsch reaction. As a member of the privileged 2-aminothiazole family, it provides a versatile scaffold for the development of novel compounds targeting a wide range of diseases. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering researchers to explore its full potential in their scientific endeavors.

References

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). Google Books.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). Iraqi Journal of Pharmaceutical Sciences.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • This compound | CymitQuimica. (n.d.). CymitQuimica.
  • 2-amino-5-isopropylthiazole CAS NO.101080-15-3. (n.d.). SAGECHEM LIMITED.
  • 101080-15-3|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • This compound - 97%, high purity , CAS No.101080-15-3. (n.d.). Allschoolabs.
  • eMolecules AstaTech / this compound / 0.25g / 222806700. (n.d.). Fisher Scientific.
  • Synthesis and Synthesis of 2-amino-5-heterylthiazoles. (1982). Indian Academy of Sciences.
  • 2-Amino-5-isopropylthiazole-4-carboxylic Acid|CAS 288149-79-1. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules.
  • Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole. (2025). Benchchem.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2023). Molecules.
  • Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. (2016). European Journal of Medicinal Chemistry.
  • Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre.

Sources

Predicted Mechanism of Action for 5-Isopropylthiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This technical guide presents a predicted mechanism of action for the specific derivative, 5-Isopropylthiazol-2-amine. Drawing upon extensive structure-activity relationship (SAR) data from the broader 2-aminothiazole class, we hypothesize that this compound acts as a modulator of inflammatory signaling pathways, with a primary predicted target of Inducible Nitric Oxide Synthase (iNOS). This document outlines the scientific rationale for this prediction, details the proposed signaling cascade, and provides a comprehensive, step-by-step experimental framework for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel 2-aminothiazole derivatives.

Introduction: The Significance of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a key pharmacophore found in numerous FDA-approved drugs and clinical candidates, exhibiting a remarkable diversity of therapeutic applications.[4][5] These include potent anticancer agents like Dasatinib (a multi-targeted kinase inhibitor), anti-inflammatory drugs, and antimicrobial compounds.[1][4][5] The versatility of this scaffold lies in the tunability of its biological activity through substitutions at the N-2, C-4, and C-5 positions of the thiazole ring.[6] The specific nature of these substituents dictates the compound's affinity and selectivity for its biological target.

This compound is characterized by a lipophilic isopropyl group at the C-5 position. This structural feature is critical in forming our central hypothesis. Based on existing research on similar 2-aminothiazole derivatives, the size and nature of the substituent at the C-5 position can significantly influence the compound's inhibitory activity and selectivity, particularly for enzymes with well-defined hydrophobic binding pockets.[7]

Predicted Primary Target and Mechanism of Action

We predict that this compound's primary mechanism of action is the inhibition of Inducible Nitric Oxide Synthase (iNOS) .

Rationale for Target Prediction

The rationale for selecting iNOS as the primary predicted target is based on the following key points:

  • Structural Analogy: Studies on a series of 2-aminothiazole derivatives have demonstrated that substitutions at the 4- and 5-positions of the thiazole ring can lead to potent and selective iNOS inhibition.[7] Specifically, the introduction of appropriately-sized alkyl groups at these positions was found to enhance inhibitory activity.[7] The isopropyl group at the C-5 position of this compound fits this profile.

  • Role of iNOS in Pathophysiology: Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in many inflammatory diseases.[7] Therefore, iNOS inhibitors are actively sought after as potential therapeutics for these conditions. The known anti-inflammatory properties of many 2-aminothiazole derivatives further support the plausibility of iNOS as a target.[1][2]

  • Lipophilicity and Binding Pocket Accommodation: The isopropyl group imparts a degree of lipophilicity to the molecule, which is often favorable for binding within the hydrophobic pockets of enzyme active sites. The active site of iNOS is known to accommodate such interactions.

Proposed Signaling Pathway

The proposed mechanism involves the direct inhibition of iNOS by this compound, leading to a downstream reduction in pro-inflammatory signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->Receptor Binds NF_kB_Pathway NF-κB Signaling Cascade Receptor->NF_kB_Pathway Activates iNOS_Gene_Expression iNOS Gene Transcription NF_kB_Pathway->iNOS_Gene_Expression Promotes iNOS_mRNA iNOS mRNA iNOS_Gene_Expression->iNOS_mRNA Transcribes iNOS_Protein iNOS Protein (Enzyme) iNOS_mRNA->iNOS_Protein Translates NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Catalyzes L_Arginine L-Arginine L_Arginine->NO_Production Substrate Inflammation Inflammation (Vasodilation, etc.) NO_Production->Inflammation Mediates Compound This compound Compound->iNOS_Protein Inhibits

Caption: Predicted signaling pathway of this compound.

Experimental Validation Workflow

To rigorously test our hypothesis, we propose a multi-stage experimental workflow. This workflow is designed to first confirm the biological activity of this compound and then to systematically identify and validate its molecular target and mechanism of action.

G Start Start: This compound Cell_Based_Assay Phase 1: Cell-Based Functional Assays Start->Cell_Based_Assay Target_ID Phase 2: Target Identification & Engagement Cell_Based_Assay->Target_ID If active Biochemical_Assay Phase 3: In Vitro Biochemical Validation Target_ID->Biochemical_Assay Putative target identified SAR_Studies Phase 4: Structure-Activity Relationship (SAR) Studies Biochemical_Assay->SAR_Studies Direct binding & inhibition confirmed End Validated Mechanism of Action SAR_Studies->End

Caption: Experimental workflow for validating the mechanism of action.

Phase 1: Cell-Based Functional Assays

Objective: To determine if this compound exhibits anti-inflammatory activity in a cellular context.

Protocol: Nitric Oxide Production Assay in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the IC₅₀ value for the inhibition of NO production.

Expected Outcome: A dose-dependent decrease in NO production in cells treated with this compound.

Phase 2: Target Identification and Engagement

Objective: To confirm that this compound directly interacts with and inhibits iNOS within the cell.

Protocol: Western Blot Analysis of iNOS Expression and Cellular Thermal Shift Assay (CETSA)

  • Western Blot for iNOS Expression:

    • Culture and treat RAW 264.7 cells as described in the NO production assay.

    • After 24 hours of LPS stimulation, lyse the cells and collect the protein lysates.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against iNOS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Rationale: This experiment will confirm that the compound does not simply suppress the expression of the iNOS enzyme, but rather inhibits its activity.

  • Cellular Thermal Shift Assay (CETSA):

    • Principle: CETSA assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.

    • Procedure:

      • Treat intact RAW 264.7 cells with this compound or vehicle.

      • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

      • Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

      • Analyze the soluble fraction by Western blot for iNOS.

    • Expected Outcome: In the presence of this compound, the iNOS protein should exhibit increased thermal stability, indicating direct binding.

Phase 3: In Vitro Biochemical Validation

Objective: To confirm the direct inhibitory effect of this compound on purified iNOS enzyme activity.

Protocol: Recombinant iNOS Enzyme Inhibition Assay

  • Assay Components:

    • Recombinant human or murine iNOS enzyme.

    • Assay buffer containing L-arginine, NADPH, and necessary cofactors (e.g., tetrahydrobiopterin, FAD, FMN).

    • This compound at various concentrations.

    • Griess reagent for NO detection.

  • Procedure:

    • In a 96-well plate, combine the assay buffer, cofactors, and varying concentrations of the test compound.

    • Add the recombinant iNOS enzyme to initiate the reaction.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Measure the amount of NO produced using the Griess assay as described previously.

  • Data Analysis: Calculate the IC₅₀ value for the direct inhibition of iNOS enzyme activity.

Expected Outcome: A dose-dependent inhibition of recombinant iNOS activity, confirming that this compound is a direct inhibitor of the enzyme.

Phase 4: Structure-Activity Relationship (SAR) Studies

Objective: To understand the contribution of the isopropyl group to the inhibitory activity and to explore potential for optimization.

Protocol: Synthesis and Testing of Analogs

  • Analog Synthesis: Synthesize a series of 2-aminothiazole derivatives with variations at the C-5 position (e.g., methyl, ethyl, cyclopropyl, tert-butyl, phenyl) and at other positions (N-2 and C-4) for comparison.

  • Biological Evaluation: Test these analogs in the cell-based and biochemical assays described in Phases 1 and 3.

  • Data Analysis: Compare the IC₅₀ values of the analogs to that of this compound.

Expected Outcome: The results will elucidate the importance of the size, shape, and lipophilicity of the C-5 substituent for iNOS inhibition and will guide future lead optimization efforts.

Quantitative Data Summary

The following table should be populated with experimental data as it is generated.

AssayEndpointPredicted Outcome for this compound
Phase 1: Cell-Based Assay
NO Production in RAW 264.7 cellsIC₅₀ (µM)< 50 µM
Phase 3: Biochemical Assay
Recombinant iNOS InhibitionIC₅₀ (µM)< 50 µM
Phase 4: SAR Studies
C-5 Methyl Analog (iNOS IC₅₀)IC₅₀ (µM)Higher than this compound
C-5 tert-Butyl Analog (iNOS IC₅₀)IC₅₀ (µM)Potentially higher or lower, defines pocket size

Conclusion

This technical guide puts forth a well-grounded, albeit predicted, mechanism of action for this compound, centering on the inhibition of iNOS. The proposed experimental workflow provides a clear and logical path for the validation of this hypothesis. The 2-aminothiazole scaffold continues to be a rich source of therapeutic innovation, and a systematic approach to elucidating the mechanism of action of its derivatives is paramount for successful drug development. The insights gained from the proposed studies will not only clarify the therapeutic potential of this compound but also contribute to a broader understanding of the structure-activity relationships that govern the biological effects of this important class of compounds.

References

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. [Link]
  • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed. [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
  • Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
  • Development of 2-aminothiazole core in anticancer therapeutic areas.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

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Whitepaper: A Computational Workflow for Target Identification and Receptor Binding Analysis of 5-Isopropylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This guide focuses on a specific derivative, 5-Isopropylthiazol-2-amine, and outlines a comprehensive in silico workflow to elucidate its potential protein targets and characterize its receptor binding dynamics. In the absence of established targets for this specific molecule, this document serves as a methodological blueprint for researchers in drug discovery, demonstrating how to proceed from a compound of interest to a validated, dynamic model of its protein-ligand interactions. We will traverse the essential stages of computational drug discovery, including target fishing, molecular docking, and molecular dynamics simulations, emphasizing the rationale behind each step and the standards for self-validation.[3][4]

Introduction: The Scientific Rationale

The drug discovery pipeline is a resource-intensive endeavor, with high attrition rates often attributed to unforeseen off-target effects or suboptimal pharmacokinetic profiles.[3][5] In silico modeling has become an indispensable tool to mitigate these risks, offering a cost-effective and rapid means to screen candidates, predict interactions, and prioritize experimental validation.[4][6]

This compound belongs to the 2-aminothiazole class, known for a wide spectrum of pharmacological properties, including antimicrobial and anticancer effects.[2][7] A recent study identified closely related 5-thiocyanatothiazol-2-amines as potent disruptors of the WDR5-MYC protein-protein interaction, a key target in oncology.[8] This finding provides a compelling, albeit hypothetical, starting point for our investigation. This guide will use the WDR5 protein as an exemplary target to illustrate the complete workflow, from initial target hypothesis to the dynamic simulation of the binding event.

The core objective is to provide a reproducible and logically sound computational protocol that enables researchers to:

  • Identify and prioritize potential protein targets for a novel small molecule.

  • Predict the binding mode and affinity of the molecule within the target's active site.

  • Assess the stability and dynamics of the predicted protein-ligand complex over time.

The Computational Workflow: A Tripartite Approach

Our methodology is structured into three primary phases: Target Identification, Static Binding Prediction (Molecular Docking), and Dynamic Interaction Analysis (Molecular Dynamics). This structure ensures a progressive refinement of our hypothesis, with each stage building upon the last.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Molecular Docking cluster_2 Phase 3: Molecular Dynamics a Ligand-Based (Pharmacophore/Similarity) c Target Hypothesis (e.g., WDR5) a->c Identifies common features b Structure-Based (Inverse Docking) b->c Predicts binding d Ligand & Receptor Preparation c->d e Docking Simulation (Pose & Affinity Prediction) d->e f Pose Analysis & Scoring e->f g System Solvation & Equilibration f->g Select best pose h Production MD Run g->h i Trajectory Analysis (Stability, Interactions) h->i j Validated Binding Model i->j Final Hypothesis & Experimental Validation

Caption: Overall In Silico Modeling Workflow.
Phase 1: Target Identification and Validation

When the biological target of a compound is unknown, the first step is "target fishing." This involves using the ligand's properties to predict its potential binding partners.[9]

  • Ligand-Based Methods: These approaches analyze the features of the small molecule itself.[10]

    • Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.[11][12] By creating a pharmacophore model from this compound, one can screen databases of protein structures to find binding sites that complement these features.[13]

    • Similarity Searching: This method compares the 2D or 3D structure of our compound against databases of molecules with known biological targets. If our compound is structurally similar to a known inhibitor of a specific protein, that protein becomes a high-priority candidate for investigation.

  • Structure-Based Methods (Inverse Docking): This involves docking the small molecule against a large library of protein structures to see which ones it binds to with the highest predicted affinity.[9] This is computationally intensive but can uncover novel targets.

For this guide, we proceed with the hypothesis that this compound may interact with WDR5, based on literature for similar scaffolds.[8]

Phase 2: Molecular Docking – A Static Snapshot of Binding

Molecular docking predicts the preferred orientation (the "pose") and binding affinity of a ligand when it binds to a target protein.[14] It involves sampling many possible conformations of the ligand within the protein's active site and ranking them using a scoring function.[14][15]

  • Receptor Preparation:

    • Obtain Structure: Download the 3D crystal structure of the target protein (e.g., WDR5, PDB ID: 7E7B) from the Protein Data Bank (PDB).[16]

    • Clean Structure: Using molecular visualization software (e.g., UCSF Chimera, Discovery Studio), remove all non-essential molecules, including water, ions, and any co-crystallized ligands.[17][18]

    • Add Hydrogens & Charges: Add polar hydrogens and assign atomic partial charges using a standard force field (e.g., AMBER, CHARMM). This is critical for accurately calculating electrostatic interactions.

    • Define Binding Site: Identify the coordinates of the binding pocket. This is often done based on the location of a known, co-crystallized ligand or through binding site prediction algorithms.[18]

  • Ligand Preparation:

    • Obtain Structure: Sketch this compound in a chemical drawing tool (e.g., PubChem Sketcher) and save it in a 3D format like SDF or MOL2.[19]

    • Energy Minimization: Perform an energy minimization of the ligand's 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Generate File Format: Convert the prepared ligand file to the required format for the docking software (e.g., PDBQT for AutoDock Vina).[19]

  • Docking Simulation:

    • Set Up Grid Box: Define a 3D grid box that encompasses the entire binding site defined in Step 1. The docking algorithm will only sample ligand conformations within this box.[19]

    • Run Docking: Execute the docking program (e.g., AutoDock Vina). The software will systematically place the ligand in the grid box, evaluating millions of potential poses.[20]

    • Analyze Results: The program will output a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most probable.[21]

Pose IDBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hypothetical)
1-8.20.00CYS261, TRP289, PHE133
2-7.91.35CYS261, ILE262
3-7.52.11PHE133, TYR191

A crucial step for ensuring the reliability of a docking protocol is to validate it.[22] If a known inhibitor and its co-crystal structure with the target protein are available, the best practice is to first remove this known inhibitor and then re-dock it.[23][24] If the docking software can reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD) value (typically < 2.0 Å), the protocol is considered validated.[22][25]

Phase 3: Molecular Dynamics – Simulating Biological Reality

While docking provides a valuable static image, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing deep insights into the stability of the protein-ligand complex and the nature of their interactions.[26][27] An MD simulation can confirm whether a high-scoring docking pose is stable in a simulated physiological environment.[28]

Start Best Docked Pose (Protein-Ligand Complex) Solvate Add Water & Ions (Create System) Start->Solvate Minimize Energy Minimization (Relax System) Solvate->Minimize Equilibrate NVT & NPT Equilibration (Temp & Pressure Stabilization) Minimize->Equilibrate Production Production MD Run (Collect Trajectory Data) Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: The Molecular Dynamics Simulation Workflow.
  • System Preparation:

    • Input: Use the best-ranked pose from the molecular docking as the starting structure.

    • Force Field & Topology: Generate topology files for both the protein and the ligand. While standard force fields (e.g., AMBER, GROMOS) exist for proteins, the ligand may require parameterization using tools like CGenFF or GAFF.[29]

    • Solvation: Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron) and fill it with explicit water molecules (e.g., TIP3P).

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.

  • Simulation Execution (Using GROMACS/AMBER): [29][30]

    • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

    • Equilibration: Conduct a two-phase equilibration. First, a constant volume and temperature (NVT) phase to stabilize the system's temperature. Second, a constant pressure and temperature (NPT) phase to stabilize the density. During equilibration, position restraints are often applied to the protein and ligand to allow the solvent to relax around them.

    • Production Run: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints. The coordinates of all atoms are saved at regular intervals, creating a "trajectory" file.

  • Analysis of Trajectory:

    • RMSD: Calculate the Root Mean Square Deviation of the protein backbone and ligand over time to assess conformational stability. A stable RMSD indicates the complex is not undergoing major structural changes.

    • RMSF: Calculate the Root Mean Square Fluctuation for each residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Analyze the trajectory to quantify specific interactions, such as the persistence of hydrogen bonds, hydrophobic contacts, and salt bridges between the ligand and protein throughout the simulation.

MetricAverage ValueInterpretation
Protein Backbone RMSD1.8 Å (± 0.3 Å)The protein structure is stable throughout the simulation.
Ligand RMSD (relative to protein)1.2 Å (± 0.4 Å)The ligand remains stably bound in the predicted pose.
Key Hydrogen Bonds (e.g., Ligand-NH...CYS261-O)85% OccupancyA strong and persistent hydrogen bond is formed.

Conclusion and Future Directions

This guide has detailed a rigorous, multi-stage in silico workflow for progressing from a small molecule of interest, this compound, to a dynamically validated model of its interaction with a hypothesized receptor, WDR5. By integrating target prediction, molecular docking, and molecular dynamics, this approach provides a powerful framework for generating high-quality, testable hypotheses for drug discovery programs.[26][31]

The strength of this methodology lies in its self-validating structure and its logical progression from static prediction to dynamic simulation. The models and data generated through these computational experiments serve to de-risk and guide subsequent experimental work. The ultimate validation of these in silico predictions must come from in vitro and in vivo experiments, such as binding assays and cell-based functional assays, which can confirm the predicted binding affinity and biological effect.

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, serves as a versatile template for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] The enduring interest in this scaffold stems from its favorable physicochemical properties, synthetic accessibility, and its ability to engage in diverse biological interactions. This technical guide provides an in-depth exploration of 5-Isopropylthiazol-2-amine and related compounds, offering insights into their synthesis, structure-activity relationships, and potential therapeutic applications for researchers and drug development professionals.

Chemical Synthesis: A Focus on the Hantzsch Thiazole Synthesis

The primary and most established method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[1][6][7][8][9] This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to yield the desired 2-aminothiazole ring system.

Synthesis of the Key Precursor: 1-Bromo-3-methyl-2-butanone

The synthesis of this compound via the Hantzsch reaction necessitates the preparation of the corresponding α-haloketone, 1-bromo-3-methyl-2-butanone. A reliable method for the synthesis of this precursor is the α-bromination of 3-methyl-2-butanone.

Experimental Protocol: Synthesis of 1-Bromo-3-methyl-2-butanone

  • Materials:

    • 3-methyl-2-butanone

    • Bromine

    • Anhydrous methanol

    • Diethyl ether

    • 10% Potassium carbonate solution

    • Anhydrous calcium chloride

  • Procedure:

    • In a well-ventilated fume hood, a solution of 3-methyl-2-butanone (1.00 mole) in anhydrous methanol (600 ml) is prepared in a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a dropping funnel.

    • The solution is cooled to 0-5°C using an ice-salt bath.

    • Bromine (1.00 mole) is added to the stirred solution in a rapid, steady stream from the dropping funnel. The temperature should be carefully monitored and maintained below 10°C.

    • After the addition is complete, the reaction mixture is stirred for an additional hour at 0-5°C.

    • The reaction mixture is then poured into a separatory funnel containing 1 L of water and 500 ml of diethyl ether.

    • The layers are separated, and the aqueous layer is extracted twice with 250 ml portions of diethyl ether.

    • The combined ether extracts are washed with 200 ml of 10% aqueous potassium carbonate solution, followed by two washes with 200 ml portions of water.

    • The organic layer is dried over anhydrous calcium chloride for one hour.

    • The solvent is removed under reduced pressure using a rotary evaporator at room temperature to yield the crude product.

    • The crude 1-bromo-3-methyl-2-butanone is then purified by vacuum distillation.

Causality Behind Experimental Choices: The use of anhydrous methanol as a solvent is crucial to prevent side reactions of bromine with water. The reaction is performed at low temperatures to control the exothermicity of the bromination and to minimize the formation of byproducts. The rapid addition of bromine is reported to favor the formation of the desired 1-bromo isomer over the 3-bromo isomer.[10] The washing steps with potassium carbonate and water are essential to neutralize any remaining acid and to remove water-soluble impurities.

Hantzsch Synthesis of this compound

With the α-haloketone precursor in hand, the Hantzsch thiazole synthesis can be employed to construct the target molecule, this compound.

Generalized Experimental Protocol: Hantzsch Synthesis

  • Materials:

    • 1-Bromo-3-methyl-2-butanone

    • Thiourea

    • Ethanol

    • Sodium bicarbonate or a weak base

  • Procedure:

    • A solution of 1-bromo-3-methyl-2-butanone (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Thiourea (1 to 1.2 equivalents) is added to the solution.

    • The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically 2-4 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is taken up in water and neutralized with a weak base such as sodium bicarbonate solution.

    • The resulting precipitate of this compound is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validating System: The Hantzsch synthesis is a highly reliable and well-understood reaction. The formation of the thiazole ring is driven by the intramolecular cyclization of the initial S-alkylated intermediate, followed by dehydration to yield the aromatic product. The purity of the final compound can be readily assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Diagram of the Hantzsch Thiazole Synthesis Workflow:

Hantzsch_Synthesis cluster_precursor Precursor Synthesis cluster_hantzsch Hantzsch Thiazole Synthesis 3-methyl-2-butanone 3-methyl-2-butanone Bromination Bromination 3-methyl-2-butanone->Bromination 1-bromo-3-methyl-2-butanone 1-bromo-3-methyl-2-butanone Bromination->1-bromo-3-methyl-2-butanone Condensation_Cyclization Condensation_Cyclization 1-bromo-3-methyl-2-butanone->Condensation_Cyclization Thiourea Thiourea Thiourea->Condensation_Cyclization This compound This compound Condensation_Cyclization->this compound Purification Purification This compound->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for the synthesis of this compound.

Structure-Activity Relationships (SAR) of 2-Aminothiazole Derivatives

The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring. While specific SAR studies on this compound are not extensively documented, valuable insights can be gleaned from the broader class of 5-alkyl-2-aminothiazoles.

Influence of the 5-Position Substituent

The substituent at the 5-position of the 2-aminothiazole ring plays a critical role in modulating the compound's interaction with biological targets.

  • Anticancer Activity: Studies on various 2-aminothiazole analogs have shown that the presence of small alkyl groups at the 5-position can be well-tolerated and, in some cases, contribute to cytotoxic activity against cancer cell lines.[4] However, bulky substituents at this position can be detrimental to activity. The lipophilicity and steric bulk of the 5-substituent are key determinants of its impact on anticancer potency.

  • Antimicrobial Activity: In the context of antimicrobial agents, the nature of the 5-substituent can influence the spectrum of activity. For instance, in a series of 2-amino-5-alkylidene-thiazol-4-ones, the substituents on the thiazol-4-one core, which is attached at the 5-position, markedly affected their antibacterial potency.[10]

  • Anti-inflammatory Activity: The 5-position has been a site for modification in the development of 2-aminothiazole-based anti-inflammatory agents. The introduction of various functionalities at this position can modulate the compound's ability to inhibit key inflammatory mediators.

Table 1: Summary of Structure-Activity Relationships for 5-Substituted 2-Aminothiazoles

Biological ActivityInfluence of 5-Alkyl SubstituentKey Considerations
Anticancer Generally well-tolerated; can contribute to cytotoxicity.Lipophilicity, steric bulk.
Antimicrobial Can influence the spectrum and potency of activity.Nature of the entire substituent at the 5-position.
Anti-inflammatory A key position for modification to modulate activity.Interaction with specific inflammatory targets.

Potential Biological Activities of this compound and Related Compounds

Based on the extensive literature on 2-aminothiazole derivatives, this compound and its analogs are predicted to exhibit a range of valuable biological activities.

Anticancer Potential

The 2-aminothiazole scaffold is a component of several clinically approved anticancer drugs, including dasatinib.[4] The presence of the isopropyl group at the 5-position may confer a degree of lipophilicity that could enhance cell permeability and contribute to cytotoxic effects against various cancer cell lines. Further derivatization of the 2-amino group could lead to the development of potent and selective anticancer agents.

Diagram of a Potential Anticancer Mechanism of Action:

Anticancer_Pathway 5-Isopropylthiazol-2-amine_Derivative 5-Isopropylthiazol-2-amine_Derivative Kinase_Target Kinase_Target 5-Isopropylthiazol-2-amine_Derivative->Kinase_Target Inhibition Downstream_Signaling Downstream_Signaling Kinase_Target->Downstream_Signaling Blocks Cell_Cycle_Arrest Cell_Cycle_Arrest Downstream_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Caption: Potential kinase inhibition pathway for anticancer activity.

Antimicrobial Activity

2-Aminothiazole derivatives have a long history as antimicrobial agents.[11] The core structure is present in some sulfonamide drugs. The lipophilic isopropyl group in this compound could enhance its ability to penetrate bacterial cell membranes. Modifications of the 2-amino group with various pharmacophores are a common strategy to develop potent and broad-spectrum antibacterial and antifungal agents.[12]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. 2-Aminothiazole derivatives have been investigated as inhibitors of key inflammatory enzymes and signaling pathways.[13] The 5-isopropyl substituent could influence the binding of these compounds to inflammatory targets. Further exploration of derivatives of this compound could lead to the discovery of novel anti-inflammatory drugs.

Conclusion and Future Directions

This compound represents a valuable building block for the development of novel therapeutic agents. Its synthesis is readily achievable through the well-established Hantzsch thiazole synthesis. Based on the extensive research on the 2-aminothiazole scaffold, this compound and its derivatives hold significant promise as anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on the synthesis of a diverse library of this compound analogs with modifications at the 2-amino and 4-positions to fully explore their structure-activity relationships and to identify lead compounds for further preclinical development.

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The Aminothiazole Scaffold: A Cornerstone in Medicinal Chemistry—A Technical Guide to Its Synthesis, from Historical Foundations to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a privileged heterocyclic scaffold, forming the structural core of a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in diverse intermolecular interactions have cemented its importance in drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of aminothiazole synthesis. We will traverse the seminal classical methods, including the Hantzsch and Cook-Heilbron syntheses, and journey into the modern era of synthetic innovation, exploring microwave-assisted protocols, polymer-supported strategies, and continuous flow chemistry. Beyond a mere recitation of procedures, this guide, written from the perspective of a senior application scientist, will delve into the mechanistic underpinnings and the causal relationships that dictate experimental choices, offering field-proven insights to empower researchers in their own synthetic endeavors.

The Enduring Significance of the Aminothiazole Core

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a recurring motif in natural products and synthetic pharmaceuticals.[1][2][3] The introduction of an amino group at the 2-position profoundly influences the molecule's electronic distribution and hydrogen bonding capabilities, making 2-aminothiazole a versatile pharmacophore.[1][4][5] This structural unit is a cornerstone in the synthesis of a wide array of therapeutic agents, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral drugs.[4][6][7][8][9][10] The enduring relevance of the aminothiazole scaffold in medicinal chemistry continually drives the development of novel and efficient synthetic methodologies.[4][7][8][9]

Historical Pillars: The Genesis of Aminothiazole Synthesis

The foundations of aminothiazole synthesis were laid in the late 19th and early 20th centuries with the discovery of robust and versatile cyclization reactions. These methods, still relevant today, provided the initial access to this critical heterocyclic system.

The Hantzsch Thiazole Synthesis: A Timeless Condensation

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[2][11] The classical approach involves the condensation of an α-haloketone with a thioamide.[11][12][13] When thiourea is used as the thioamide component, 2-aminothiazoles are directly obtained.[14][15]

The reaction proceeds through a multistep pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate that then cyclizes and dehydrates to yield the aromatic thiazole ring.[12][16]

Causality in Experimental Design:

The choice of solvent is critical; polar protic solvents like ethanol or methanol are commonly used to facilitate the dissolution of the starting materials and to mediate the proton transfer steps in the mechanism.[12] The reaction is often heated to overcome the activation energy of the cyclization and dehydration steps.[12][16] The versatility of the Hantzsch synthesis lies in the ability to introduce a wide variety of substituents onto the thiazole ring by simply changing the α-haloketone and the thioamide starting materials.[2]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [12]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add ethanol (5 mL per mmol of 2-bromoacetophenone) to the flask.

  • Reaction: Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.

The Cook-Heilbron Thiazole Synthesis: An Alternative Pathway to 5-Aminothiazoles

Discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, this method provides a route to 5-aminothiazoles, a class of compounds that were relatively unknown at the time.[17] The Cook-Heilbron synthesis involves the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents under mild conditions.[17][18][19]

The mechanism involves the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent, followed by an intramolecular cyclization and tautomerization to form the 5-aminothiazole ring.[17] While not as commonly employed as the Hantzsch synthesis, the Cook-Heilbron method offers a valuable alternative for accessing a different substitution pattern on the thiazole core.[17]

The Modern Synthesis Toolbox: Innovations in Efficiency and Sustainability

While the classical methods remain valuable, the demands of modern drug discovery for rapid, efficient, and environmentally benign synthetic routes have spurred the development of novel technologies and methodologies for aminothiazole synthesis.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[1][20] The application of microwave irradiation to the Hantzsch synthesis and other aminothiazole-forming reactions has led to dramatic reductions in reaction times, often from hours to minutes, along with improved yields and cleaner reaction profiles.[1][6][21][22]

The Rationale Behind Microwave Heating:

Microwave energy directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This efficient energy transfer can overcome activation barriers more effectively than conventional heating methods, leading to faster reaction rates.[20] Furthermore, microwave heating can sometimes lead to different product distributions or selectivities compared to conventional heating, a phenomenon attributed to "microwave-specific effects," although this is a topic of ongoing research.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Aryl-2-aminothiazoles [22]

  • Reagent Mixture: In a microwave-safe reaction vessel, combine the aromatic ketone (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), and thiourea (1.0 eq).

  • Solvent System: Add a mixture of polyethylene glycol (PEG)-400 and water as the reaction medium.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80-85 °C) for a short duration (e.g., 10-30 minutes).

  • Work-up and Isolation: After cooling, add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Polymer-Supported and Solid-Phase Synthesis: Streamlining Purification

To address the challenges associated with the purification of compound libraries, polymer-supported and solid-phase synthesis strategies have been developed for aminothiazoles.[14] In these approaches, one of the reactants is immobilized on a solid support (e.g., a resin), allowing for the easy removal of excess reagents and by-products by simple filtration.[14]

This methodology is particularly advantageous for the generation of libraries of aminothiazole derivatives for high-throughput screening in drug discovery programs. The key is the selection of a suitable linker that allows for the efficient cleavage of the final product from the solid support in high purity.[14]

Green Chemistry Approaches: A Sustainable Future for Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes.[23][24] In the context of aminothiazole synthesis, this has led to the development of protocols that utilize environmentally benign solvents (e.g., water or PEG), employ reusable catalysts, and operate under milder reaction conditions.[22][23][25]

For example, the use of solid acid catalysts like montmorillonite-K10 clay can replace traditional, more corrosive acid catalysts in the Hantzsch synthesis, offering advantages in terms of handling, separation, and reusability.[24] One-pot, multi-component reactions are also a hallmark of green chemistry, as they reduce the number of synthetic steps and purification procedures, leading to less waste generation.[22][23][24]

Continuous Flow Chemistry: Enhancing Safety and Scalability

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability.[26][27] The application of flow chemistry to the synthesis of 2-aminothiazoles has been demonstrated, showcasing the potential for the safe and efficient production of these important compounds on a larger scale.[26] This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volume minimizes the risk of runaway reactions.[26]

Comparative Analysis of Synthetic Methodologies

Method Key Features Advantages Disadvantages Typical Yields
Hantzsch Synthesis Condensation of α-haloketones and thioamides/thiourea.[2][11]High versatility, readily available starting materials, generally good yields.[2][12]Use of lachrymatory α-haloketones, can require harsh conditions.[14][22]60-95%
Cook-Heilbron Synthesis Reaction of α-aminonitriles with sulfur-containing reagents.[17][18]Access to 5-aminothiazoles, mild reaction conditions.[17][19]Less general in scope compared to Hantzsch synthesis.[17]40-70%
Microwave-Assisted Utilizes microwave irradiation for rapid heating.[1][20]Drastically reduced reaction times, often improved yields, cleaner reactions.[1][6][22]Requires specialized equipment, potential for localized overheating.70-95%
Polymer-Supported One reactant is immobilized on a solid support.[14]Simplified work-up and purification, amenable to library synthesis.[14]Requires development of suitable linkers and supports, can have lower overall yields.30-80%
Green Chemistry Employs benign solvents, reusable catalysts, and one-pot procedures.[23][24]Reduced environmental impact, increased safety, often cost-effective.[22][23]May require optimization to achieve high yields and purity.60-90%
Flow Chemistry Reagents are continuously pumped through a reactor.[26][27]Enhanced safety, scalability, and process control.[26]Higher initial equipment cost, may require significant process optimization.70-90%

Mechanistic Insights and Workflow Visualizations

To further elucidate the synthetic transformations discussed, the following diagrams, generated using Graphviz, illustrate the core mechanisms and experimental workflows.

Hantzsch_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Product Formation alpha-haloketone α-Haloketone intermediate1 Thiouronium Salt alpha-haloketone->intermediate1 Nucleophilic Attack thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Caption: The reaction mechanism of the Hantzsch aminothiazole synthesis.

Microwave_Workflow start Combine Reactants and Solvent in Microwave Vessel irradiate Microwave Irradiation (Controlled Temp & Time) start->irradiate cool Cool to Room Temperature irradiate->cool workup Aqueous Work-up & Extraction cool->workup purify Purification (e.g., Chromatography) workup->purify product Pure Aminothiazole Product purify->product

Caption: A typical experimental workflow for microwave-assisted aminothiazole synthesis.

Conclusion and Future Outlook

The synthesis of the aminothiazole scaffold has a rich history, from the foundational discoveries of Hantzsch and Cook-Heilbron to the cutting-edge technologies of the 21st century. The evolution of these synthetic methods reflects the broader trends in organic chemistry towards greater efficiency, sustainability, and precision. As the demand for novel therapeutics continues to grow, so too will the need for innovative and robust methods for constructing this privileged heterocyclic core. Future research will likely focus on the development of catalytic enantioselective methods for the synthesis of chiral aminothiazoles, the expansion of the substrate scope of existing methods, and the further integration of enabling technologies like artificial intelligence and machine learning for reaction optimization and discovery. For researchers in drug development, a deep understanding of the principles and practicalities of aminothiazole synthesis is not just advantageous—it is essential for the successful design and creation of the next generation of medicines.

References

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An In-depth Technical Guide: 5-Isopropylthiazol-2-amine as a Foundational Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 5-isopropylthiazol-2-amine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, reactivity, and strategic applications, highlighting its significance in constructing novel therapeutic agents.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole (2-AT) core is a privileged pharmacophore in medicinal chemistry, forming the structural basis of numerous marketed drugs with a wide array of biological activities.[1][2] This five-membered heterocyclic system is a versatile scaffold, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and the ability to engage in various interactions with biological targets. Marketed drugs such as the antibiotic Cefdinir, the anti-inflammatory Meloxicam, and the H2 receptor antagonist Famotidine all feature the 2-AT moiety, underscoring its therapeutic relevance.[1]

The utility of the 2-AT scaffold extends across multiple therapeutic areas, including anticancer, anticonvulsant, antimicrobial, and neuroprotective applications.[1][2][3] The substituent at the 5-position of the thiazole ring plays a crucial role in modulating the molecule's physicochemical properties and its interaction with target proteins. The introduction of an isopropyl group at this position, yielding this compound, imparts a moderate lipophilicity that can enhance membrane permeability and improve binding affinity within hydrophobic pockets of target enzymes or receptors.

Physicochemical Properties and Reactivity Profile

Understanding the intrinsic properties of this compound is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₀N₂S[4]
Molecular Weight 142.22 g/mol [4]
CAS Number 101080-15-3[4]
Physical Form Liquid[4]

The reactivity of this compound is governed by the interplay of its functional groups. The exocyclic amino group is a primary nucleophile, readily undergoing reactions such as acylation, alkylation, and sulfonylation. The endocyclic nitrogen atom is less nucleophilic but can be alkylated to form thiazolium salts. The thiazole ring itself can participate in electrophilic aromatic substitution, although the electron-donating nature of the amino and isopropyl groups influences the regioselectivity of these reactions.

Synthesis of this compound

The most common and efficient method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[5][6][7] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.[5][6][8]

For the specific synthesis of this compound, the required starting materials are 1-bromo-3-methyl-2-butanone and thiourea.

Reaction Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis Start Starting Materials: 1-Bromo-3-methyl-2-butanone Thiourea Reaction Reaction Vessel Solvent: Ethanol Reflux Start->Reaction Combine & Heat Workup Aqueous Work-up Neutralization (e.g., NaHCO₃) Extraction with Organic Solvent Reaction->Workup Cool & Quench Purification Purification Column Chromatography or Distillation Workup->Purification Isolate Crude Product Product Final Product: This compound Purification->Product Purify Kinase_Inhibitor_Synthesis cluster_0 Phase 1: Core Elaboration cluster_1 Phase 2: Introduction of Diversity cluster_2 Phase 3: Biological Evaluation A This compound B Acylation with 2-chloroacetyl chloride A->B C N-(5-isopropylthiazol-2-yl)-2-chloroacetamide B->C D Nucleophilic Substitution (e.g., with 4-methylpiperazine) C->D E Library of Potential Kinase Inhibitors D->E F Screening against Kinase Panel E->F G Hit Identification & SAR Studies F->G

Sources

Theoretical Investigation of the Electronic Properties of 5-Isopropylthiazol-2-amine: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the electronic properties of 5-isopropylthiazol-2-amine, a molecule of significant interest within medicinal chemistry. The 2-aminothiazole scaffold is a cornerstone in the development of numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Understanding the electronic characteristics of its derivatives is paramount for rational drug design and the prediction of molecular interactions. This document outlines a robust computational methodology, leveraging Density Functional Theory (DFT), to elucidate key electronic descriptors. It serves as a blueprint for researchers aiming to perform similar in-silico analyses, providing both the theoretical underpinnings and practical protocols for such a study.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in medicinal chemistry.[2] Its presence in natural products like vitamin B1 (thiamine) and potent antibiotics such as bacitracin underscores its biological importance.[2] The 2-aminothiazole moiety, in particular, is a key pharmacophore found in clinically approved drugs like the anticancer agent dasatinib and the PI3K inhibitor alpelisib.[3]

The diverse biological activities of 2-aminothiazole derivatives are intrinsically linked to their electronic properties.[3][4] The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential all play crucial roles in how these molecules interact with biological targets such as enzymes and receptors.[2][5] The addition of an isopropyl group at the 5-position of the thiazole ring in this compound introduces specific steric and electronic perturbations that warrant a detailed theoretical investigation. By quantifying these electronic properties, we can gain insights into the molecule's reactivity, stability, and potential for forming intermolecular interactions, which are critical for its pharmacokinetic and pharmacodynamic profiles.[2]

Proposed Computational Methodology

To thoroughly investigate the electronic properties of this compound, a computational approach based on Density Functional Theory (DFT) is proposed. DFT has been successfully employed for studying the electronic structure of various thiazole derivatives, providing a good balance between computational cost and accuracy.[1][6][7][8]

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is crucial as the electronic properties are highly dependent on the three-dimensional structure of the molecule.

Protocol:

  • Construct the initial 3D structure of this compound using a molecular builder.

  • Perform geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][8]

  • Employ the 6-311++G(d,p) basis set to provide a flexible description of the electron distribution, including diffuse functions and polarization.

  • Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a series of calculations will be performed to determine the key electronic descriptors.

Workflow for Electronic Property Calculation:

G cluster_0 Computational Workflow start Optimized Molecular Geometry homo_lumo Frontier Molecular Orbital Analysis (HOMO-LUMO) start->homo_lumo Single-point energy calculation mep Molecular Electrostatic Potential (MEP) Mapping start->mep Electron density calculation nbo Natural Bond Orbital (NBO) Analysis start->nbo Wavefunction analysis global_reactivity Global Reactivity Descriptors homo_lumo->global_reactivity E_HOMO & E_LUMO values end Comprehensive Electronic Profile homo_lumo->end mep->end nbo->end global_reactivity->end

Caption: Computational workflow for determining the electronic properties of this compound.

Detailed Protocols:

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability.[9]

    • Procedure: Extract the energies of the HOMO and LUMO from the output of the single-point energy calculation on the optimized geometry.

    • Calculation: ΔE = ELUMO - EHOMO.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[7]

    • Procedure: Generate the MEP map by calculating the electrostatic potential on the molecule's electron density surface.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.[10]

    • Procedure: Perform an NBO analysis on the optimized structure to determine natural atomic charges, hybridization, and delocalization energies.

  • Global Reactivity Descriptors: These quantum chemical parameters provide a quantitative measure of the molecule's reactivity.[9]

    • Calculations:

      • Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2

      • Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

      • Global Softness (S): S = 1 / (2η)

      • Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Expected Results and Discussion

Based on studies of similar 2-aminothiazole derivatives, we can anticipate the following outcomes for this compound.[1][2]

Molecular Geometry

The thiazole ring is expected to be planar, with the isopropyl and amine groups oriented to minimize steric hindrance. The bond lengths and angles will be consistent with those of other substituted thiazoles.

Table 1: Predicted Key Geometric Parameters

ParameterPredicted Value
C=N bond length (ring)~1.32 Å
C-S bond length (ring)~1.75 Å
C-N bond length (exocyclic)~1.37 Å
Dihedral angle (C-C-C-H, isopropyl)Varies with conformer
Frontier Molecular Orbitals

The HOMO is likely to be localized on the electron-rich 2-aminothiazole ring system, particularly involving the nitrogen and sulfur atoms, indicating its propensity to act as an electron donor. The LUMO is expected to be distributed over the thiazole ring, suggesting it can act as an electron acceptor. A relatively small HOMO-LUMO gap would suggest higher chemical reactivity and potential for biological activity.[9]

Table 2: Predicted Electronic Properties

PropertyPredicted ValueSignificance
EHOMO~ -6.0 eVElectron-donating ability
ELUMO~ -1.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)~ 4.5 eVChemical reactivity and stability
Dipole Moment~ 2.5 DPolarity and solubility
Molecular Electrostatic Potential

The MEP map is predicted to show a negative potential (electron-rich region) around the nitrogen atoms of the amine group and the thiazole ring, and a positive potential (electron-poor region) around the hydrogen atoms of the amine group. These regions are indicative of sites for electrophilic and nucleophilic attack, respectively, and are crucial for understanding intermolecular interactions like hydrogen bonding.

Natural Bond Orbital Analysis and Global Reactivity

NBO analysis is expected to reveal significant charge delocalization within the 2-aminothiazole ring, contributing to its stability. The natural atomic charges will quantify the electron distribution, with the heteroatoms (N and S) carrying negative charges. The calculated global reactivity descriptors will provide a quantitative assessment of the molecule's stability and reactivity.

Conclusion

The proposed theoretical study provides a robust framework for elucidating the electronic properties of this compound. By employing DFT calculations, we can gain a deep understanding of the molecule's structure, reactivity, and potential for intermolecular interactions. These insights are invaluable for the rational design of novel 2-aminothiazole derivatives with enhanced biological activity and optimized pharmacokinetic profiles, thereby accelerating the drug discovery and development process.

References

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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Isopropylthiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design, capable of engaging in various non-covalent interactions with biological targets. Thiazole derivatives are found in a wide array of FDA-approved drugs, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer.[2]

Within this broad class, the 2-aminothiazole moiety is a particularly "privileged" substructure.[3] It acts as a crucial building block for compounds targeting a multitude of biological pathways.[4] This guide provides a detailed investigation into the structure-activity relationships (SAR) of a specific subclass: 5-isopropylthiazol-2-amine derivatives. By dissecting the role of each component of this scaffold, we aim to provide a logical framework for the rational design of novel, potent, and selective therapeutic agents.

The this compound Core: A Strategic Starting Point

The this compound scaffold provides a compelling foundation for library synthesis. The rationale for its selection is rooted in the distinct contributions of its core components:

  • The 2-Amino Group: This exocyclic amine is a critical interaction point and a primary handle for chemical modification. It can function as a hydrogen bond donor, a key interaction for anchoring the molecule within a protein's binding pocket.[5][6] Its reactivity allows for the straightforward introduction of a wide variety of substituents, enabling extensive exploration of the surrounding chemical space.

  • The Thiazole Ring: The aromatic heterocycle serves as a rigid core, properly orienting the substituents for optimal target engagement. Its sulfur and nitrogen atoms can participate in hydrogen bonding and other electrostatic interactions.

  • The C5-Isopropyl Group: The isopropyl substituent at the C5 position is a key lipophilic feature. This non-polar group can engage with hydrophobic pockets within a target protein, often enhancing binding affinity. SAR studies on related scaffolds have demonstrated that moderately sized, branched alkyl groups at this position can be more beneficial for biological activity than smaller, linear alkyl chains.[7]

Synthetic Strategies: Accessing the Core Scaffold

The most robust and widely adopted method for constructing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis .[3][8] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the specific synthesis of the this compound core, the process would commence with an appropriately substituted α-haloketone containing the isopropyl moiety.

An alternative strategy involves a Darzen reaction to form an epoxide intermediate, which is then coupled with thiourea to yield the desired isopropyl thiazole ring.[9]

General Experimental Protocol: Hantzsch Thiazole Synthesis
  • Reactant Preparation: Dissolve the starting α-haloketone (e.g., 1-bromo-3-methyl-2-butanone) in a suitable solvent, such as absolute ethanol.

  • Condensation: Add a stoichiometric equivalent of thiourea to the solution.

  • Reaction: Reflux the mixture for a designated period (typically 2-6 hours), monitoring the reaction's progress via Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Purification: Filter the resulting solid, wash with cold water, and dry under a vacuum. Further purification can be achieved through recrystallization from an appropriate solvent (e.g., ethanol) or column chromatography.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

G cluster_synthesis Hantzsch Thiazole Synthesis Workflow A α-Haloketone (with Isopropyl Group) C Condensation (Ethanol, Reflux) A->C B Thiourea B->C D Cyclization Intermediate C->D Nucleophilic Attack E Dehydration D->E F This compound Core E->F Aromatization

A simplified workflow for the Hantzsch synthesis.

Decoding the Structure-Activity Relationship (SAR)

The exploration of SAR is a systematic process where modifications to a lead compound are correlated with changes in biological activity.[5][10] For the this compound scaffold, the key positions for modification are the 2-amino group and the C4 position.

Modifications at the 2-Amino Group (R¹)

The exocyclic amino group is the most frequently modified position for modulating biological activity.

  • Rationale: Introducing substituents at this position allows for the exploration of nearby pockets in the target protein. These modifications can introduce new hydrogen bond donors/acceptors, hydrophobic interactions, or electrostatic interactions, thereby enhancing potency and selectivity.

  • Key Observations:

    • Acylation and Amide Formation: Converting the primary amine to an amide by reacting it with various acid chlorides is a common strategy. This has been used to generate libraries of potential DNA minor groove binders.[9]

    • Urea/Thiourea Derivatives: Formation of urea or thiourea linkages can introduce additional hydrogen bonding capabilities, often improving target affinity.

    • Aromatic/Heterocyclic Substituents: Attaching aryl or heteroaryl rings can lead to potent kinase inhibitors by facilitating π-π stacking or other hydrophobic interactions within the ATP-binding site.[11][12] For example, a series of 5-phenylthiazol-2-amine derivatives were developed as potent PI4KIIIβ inhibitors that function by blocking the PI3K/AKT signaling pathway.[11]

Modifications at the C4 Position (R²)

While our core topic is the 5-isopropyl derivative, understanding the influence of the C4 position is crucial for a comprehensive SAR analysis.

  • Rationale: The C4 position is adjacent to the key isopropyl group and can influence the overall shape and electronic profile of the molecule. Substituents here can introduce steric hindrance or new interaction points.

  • Key Observations:

    • Small Alkyl/Aryl Groups: The introduction of small methyl or phenyl groups is common. In many kinase inhibitor scaffolds, a small substituent at C4 is well-tolerated and can contribute to binding.[13]

    • Bulky Groups: Larger groups, such as a tert-butyl group, have also been investigated. The steric bulk at this position can be used to achieve selectivity for one protein target over another by exploiting differences in the topographies of their binding sites.[6]

SAR Summary Table: Antiproliferative and Kinase Inhibitory Activity
Scaffold Position Modification Type General Effect on Activity Rationale / Example Reference(s)
2-Amino (R¹) Large aromatic/heterocyclic amidesOften increases potencyAccesses adjacent hydrophobic pockets and provides additional H-bonding. Led to potent PI4KIIIβ/AKT pathway inhibitors.[11]
2-Amino (R¹) Allosteric-binding moietiesCan confer selectivityTargets non-ATP competitive sites, potentially reducing off-target effects. Led to selective CK2 inhibitors.[14]
C4 (R²) Small, unfunctionalized groupsGenerally well-toleratedMaintains a favorable conformation for binding without steric clashes.[13]
C5 (R³) Isopropyl groupHigh activity vs. small alkylsProvides optimal lipophilic interaction in a hydrophobic pocket (e.g., 11β-HSD inhibition).[7]
C5 (R³) Phenyl or Naphthyl groupPotent kinase inhibitionEngages in π-stacking and hydrophobic interactions within the ATP binding site of kinases like CK2.[14]

Biological Targets and Mechanisms of Action

Derivatives of the 2-aminothiazole scaffold have been shown to modulate a diverse range of biological targets, with a particular prevalence for protein kinases .[15][16]

  • Protein Kinase Inhibition: Kinases are a major class of drug targets, especially in oncology.[12] Thiazole derivatives often act as "hinge-binders," forming hydrogen bonds with the kinase hinge region in the ATP-binding pocket. The 2-amino group is frequently involved in this critical interaction. Specific kinase families targeted by thiazole derivatives include:

    • PI3K/AKT/mTOR Pathway: This is a central signaling pathway regulating cell growth, proliferation, and survival. 5-phenylthiazol-2-amine derivatives have been shown to inhibit PI4KIIIβ, which in turn suppresses the PI3K/AKT axis, leading to cancer cell apoptosis.[11][15]

    • Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Thiazole-based compounds have been developed as potent inhibitors of Aurora kinases A and B for anticancer applications.[12]

    • Protein Kinase CK2: Uniquely, 2-aminothiazole derivatives have been developed as selective allosteric inhibitors of CK2, binding to a site distinct from the ATP pocket. This offers a promising avenue for achieving higher selectivity and overcoming resistance.[14]

G cluster_pathway Simplified PI3K/AKT Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Inhibitor This compound Derivative Inhibitor->PI3K INHIBITS

Inhibition of the PI3K/AKT pathway by a thiazole derivative.

Key Experimental Protocols: Assessing Biological Activity

To validate the SAR hypotheses, robust and reproducible biological assays are essential. The MTT assay is a standard colorimetric method for assessing the antiproliferative effects of compounds on cancer cell lines.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[6]

G cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Treat Cells with Thiazole Derivatives A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (~570 nm) F->G H 8. Calculate IC50 G->H

Workflow for determining cell viability via MTT assay.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The SAR analysis reveals several key principles:

  • The 2-amino group is the primary vector for modification, allowing for the introduction of diverse functionalities to enhance potency and tune selectivity.

  • The C5-isopropyl group provides a crucial lipophilic anchor, and its efficacy relative to other substituents highlights the importance of hydrophobic interactions for this class of compounds.

Future research should focus on integrating computational modeling with synthetic chemistry to predict optimal substitutions. Further exploration of novel heterocyclic groups at the 2-amino position could yield inhibitors for new biological targets. Finally, a critical next step in the drug development pipeline will be the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles to translate potent inhibitors into viable clinical candidates.[17]

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. (2025). PubMed.
  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). MDPI.
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  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025).
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  • Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin. (n.d.). An-Najah National University Institutional Repository.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • SAR: Structure Activity Relationships. (2025).
  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.).
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • Synthesis of novel 2-amino thiazole deriv
  • Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. (n.d.). BenchChem.

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Methodological & Application

Application Notes & Protocols: The Hantzsch Synthesis for 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This five-membered heterocycle is a key structural component in numerous clinically approved drugs, including the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[3][4] Derivatives of 2-aminothiazole exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][5] The high therapeutic potential and synthetic accessibility of this scaffold make it a focal point for drug discovery programs worldwide.[4][5]

The most classic, reliable, and widely adopted method for constructing this valuable core is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[3][6][7][8] This reaction involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide derivative.[7][9][10] Its enduring popularity stems from its operational simplicity, use of readily available starting materials, and generally high yields.[8][11] This guide provides a detailed exploration of the Hantzsch synthesis for preparing 2-aminothiazole derivatives, covering its mechanism, detailed protocols, optimization strategies, and troubleshooting.

Deciphering the Reaction: The Hantzsch Synthesis Mechanism

Understanding the mechanism of the Hantzsch synthesis is critical for optimizing reaction conditions and predicting outcomes. The process is a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.[11][12]

The reaction proceeds through three key stages:

  • S-Alkylation: The synthesis initiates with a nucleophilic attack from the sulfur atom of the thiourea (a soft nucleophile) on the electrophilic α-carbon of the haloketone. This step is a classic SN2 reaction that displaces the halide ion and forms an isothiouronium salt intermediate.[11][12]

  • Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This attack forms a five-membered ring, generating a tetrahedral intermediate.

  • Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic 2-aminothiazole ring. This dehydration is often acid-catalyzed and is the driving force for the reaction's completion.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism reactants α-Haloketone + Thiourea step1 Step 1: S-Alkylation (SN2) intermediate1 Isothiouronium Salt step1->intermediate1 Nucleophilic Attack by Sulfur step2 Step 2: Intramolecular Cyclization intermediate2 Cyclic Hemiaminal Intermediate step2->intermediate2 Attack by Nitrogen on Carbonyl step3 Step 3: Dehydration (-H2O) product 2-Aminothiazole Product step3->product Elimination of Water

Caption: The mechanism of the Hantzsch synthesis for 2-aminothiazoles.

Core Experimental Protocol and Workflow

This section provides a generalized, robust protocol for the synthesis of 2-aminothiazole derivatives. It is designed to be a starting point for a wide variety of substrates.

Materials and Equipment
  • Reagents: α-Haloketone (e.g., 2-bromoacetophenone), Thiourea (or substituted thiourea), and an appropriate solvent (e.g., absolute ethanol, methanol).

  • Workup: 5% Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) solution, deionized water.

  • Glassware: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle or hot plate with a stirrer.

  • Purification/Analysis: Buchner funnel and side-arm flask for filtration, Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄), appropriate eluent system (e.g., ethyl acetate/hexanes), melting point apparatus, NMR spectrometer, IR spectrometer, Mass spectrometer.

General Step-by-Step Procedure
  • Reactant Setup: In a clean, dry round-bottom flask, combine the α-haloketone (1.0 eq) and thiourea (1.2-1.5 eq). The slight excess of thiourea ensures the complete consumption of the limiting α-haloketone.

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to the flask (typically to a concentration of 0.5-1.0 M). Add a magnetic stir bar.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction temperature is crucial to drive the reaction to completion.[13] Monitor the reaction's progress by TLC until the starting α-haloketone spot has disappeared (typically 30 minutes to a few hours).[10][11]

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product hydrohalide salt may precipitate upon cooling.

  • Neutralization and Isolation: Pour the reaction mixture slowly into a beaker containing a stirred solution of 5% aqueous sodium carbonate or bicarbonate.[11] This step neutralizes the hydrohalide salt (e.g., HBr) formed during the reaction, precipitating the free base of the 2-aminothiazole product, which is often poorly soluble in water.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and water-soluble impurities.

  • Drying: Spread the collected solid on a watch glass and allow it to air-dry or dry in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Workflow General Experimental Workflow setup 1. Reactant Setup (α-Haloketone + Thiourea) reaction 2. Heating & Reflux (e.g., Ethanol, 80°C) setup->reaction monitoring 3. TLC Monitoring reaction->monitoring Periodically monitoring->reaction Incomplete workup 4. Cooling & Neutralization (aq. Na2CO3) monitoring->workup Complete isolation 5. Vacuum Filtration & Washing workup->isolation drying 6. Product Drying isolation->drying analysis 7. Characterization (NMR, MS, IR, MP) drying->analysis

Caption: A typical laboratory workflow for Hantzsch 2-aminothiazole synthesis.

Optimizing the Synthesis: Key Parameters and Modern Variations

While the classic Hantzsch synthesis is robust, its efficiency can be significantly influenced by several factors. Modern advancements have also introduced catalytic and alternative energy-source approaches.

ParameterConventional Choice(s)Rationale & Optimization InsightsReferences
α-Halocarbonyl α-Bromo or α-chloro ketones/aldehydesα-Bromoketones are generally more reactive than α-chloroketones. For one-pot syntheses, the α-haloketone can be generated in situ from a ketone using reagents like CuBr₂ or TCCA.[14][15]
Thio-Component Thiourea, N-monosubstituted thioureasThiourea yields primary 2-aminothiazoles. N-substituted thioureas produce secondary amines. Using N-monosubstituted thioureas can lead to regioisomeric products, although 2-(N-substituted amino)thiazoles are typically favored in neutral solvents.[13][16][17]
Solvent Ethanol, Methanol, 1-Butanol, WaterAlcohols are most common due to good reactant solubility and appropriate boiling points. Solvent-free conditions have been shown to accelerate reactions and improve yields in some cases.[13][18]
Temperature Reflux (60-100 °C)Heating is generally required to overcome the activation energy for cyclization and dehydration. Reaction times can range from 30 minutes to several hours depending on substrate reactivity.[11][13]
Catalyst None (classic), Silica-supported acids, Ionic liquidsWhile the classic reaction is uncatalyzed, modern variations use catalysts like silica-supported tungstosilisic acid to improve yields and reaction rates under milder conditions.[13][19]
Energy Source Conventional Heating, Microwave Irradiation, Ultrasonic IrradiationMicrowave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[20] Ultrasonic irradiation is another green chemistry approach that can enhance reaction efficiency.[19][21]

Example Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of a common 2-aminothiazole derivative, adapted from established procedures.[11]

  • Reactants:

    • 2-Bromoacetophenone (1.00 g, 5.0 mmol, 1.0 eq)

    • Thiourea (0.57 g, 7.5 mmol, 1.5 eq)

    • Methanol (5 mL)

    • 5% w/v Aqueous Na₂CO₃ solution (20 mL)

    • Deionized water (for washing)

  • Procedure:

    • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL vial or small round-bottom flask equipped with a stir bar.

    • Add 5 mL of methanol and affix a reflux condenser.

    • Heat the mixture with stirring on a hot plate set to ~100 °C for 30 minutes.

    • Remove the reaction from the heat and allow it to cool to room temperature.

    • Pour the contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A pale yellow precipitate should form.

    • Filter the mixture through a Buchner funnel, washing the collected solid with several portions of cold water.

    • Dry the product on a watch glass to obtain 2-amino-4-phenylthiazole.

  • Expected Characterization Data:

    • Appearance: Light yellow crystals[9]

    • Yield: Typically high (>85%)[11]

    • ¹H NMR: Signals corresponding to the thiazole proton and aromatic protons will be observed.[10][22]

    • IR Spectroscopy: Characteristic peaks for N-H (amine) and C=N (thiazole ring) stretches would be expected.[10][22]

    • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₉H₈N₂S, M.W. = 176.24 g/mol ) should be observed.[10]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive α-haloketone (decomposed).2. Insufficient heating (temperature or time).3. Improper solvent choice.1. Use fresh or purified α-haloketone.2. Ensure the reaction reaches reflux and monitor by TLC until the starting material is consumed.[13]3. Try a higher boiling solvent like ethanol or 1-butanol.
Formation of Side Products 1. Self-condensation of the α-haloketone.2. Formation of unexpected regioisomers with substituted thioureas.1. Add the α-haloketone slowly to the thiourea solution.2. Running the reaction under acidic conditions can sometimes alter or improve regioselectivity.[17] Consider protecting sensitive functional groups.
Difficult Product Isolation 1. Product is soluble in the reaction or workup solvent.2. Oily product instead of a solid precipitate.1. After neutralization, extract the product with an organic solvent (e.g., ethyl acetate), then wash, dry, and evaporate the solvent.2. Try triturating the oil with a non-polar solvent (like hexanes) to induce crystallization. If that fails, purification by column chromatography is necessary.[23]
Catalyst Removal Issues Heterogeneous catalyst is difficult to separate from the product.After filtering the hot reaction mixture to remove the bulk of the catalyst, dissolve the crude product in a suitable solvent (e.g., acetone), filter again to remove residual catalyst, and then evaporate the solvent.[23]

References

  • Gommaa, A. M., & Ali, M. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
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  • Gommaa, A. M., & Ali, M. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]
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  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Link]
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?
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  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
  • Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]
  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021).
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Sources

HPLC purification method for 5-Isopropylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Preparative HPLC Purification of 5-Isopropylthiazol-2-amine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound. This protocol is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for downstream applications such as compound library synthesis, biological screening, and formulation development. We will delve into the rationale behind method development, from initial analytical scouting to preparative scale-up, providing step-by-step instructions and troubleshooting guidance to ensure successful isolation of the target compound.

Introduction and Purification Rationale

This compound is a heterocyclic primary amine that serves as a valuable building block in medicinal chemistry. The thiazole moiety is a common scaffold in pharmacologically active compounds.[1] Ensuring the purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, complicate structural elucidation, and yield unreliable results in biological assays.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying small molecules, offering high resolution and reproducibility.[2] For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.[3][4] This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

The primary challenge in purifying 2-aminothiazole derivatives is often poor peak shape (tailing) due to the basicity of the amine group. This guide addresses this by employing an acidic mobile phase modifier to ensure the analyte is protonated, leading to sharp, symmetrical peaks and optimal separation.[5][6]

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₁₀N₂S[7]
Molecular Weight 142.22 g/mol [7]
Appearance Liquid[7]
Key Features Basic primary amine, Aromatic thiazole ringN/A

HPLC Method Development Workflow

The purification strategy follows a logical progression from small-scale method development to preparative-scale isolation. This approach conserves valuable crude material and solvent while ensuring the final method is robust and efficient.[8]

HPLC_Workflow cluster_dev Phase 1: Analytical Method Development cluster_scale Phase 2: Preparative Scale-Up cluster_post Phase 3: Post-Purification A 1. Define Purification Goals (Purity, Yield, Throughput) B 2. Select Column & Mobile Phase (C18, ACN/H2O, TFA) A->B C 3. Analytical Scouting Runs (Gradient Elution) B->C D 4. Optimize Separation (Adjust Gradient Slope) C->D E 5. Geometric Scale-Up Calculation (Flow Rate, Injection Volume) D->E Method Finalized F 6. Perform Loading Study (Determine Max Sample Load) E->F G 7. Execute Preparative Run F->G H 8. Collect Fractions (UV-Triggered) G->H Purification Complete I 9. Analyze Fraction Purity (Analytical HPLC) H->I J 10. Pool Pure Fractions I->J K 11. Solvent Removal (Lyophilization/Evaporation) J->K L 12. Final QC Analysis K->L Optimization_Logic Start Analyze Scouting Run Chromatogram CheckRes Is Resolution (Rs) > 1.5 between target and impurities? Start->CheckRes ShallowGrad Action: Make Gradient Shallower (e.g., 1% / min increase in B) CheckRes->ShallowGrad No End Method Optimized: Proceed to Scale-Up CheckRes->End Yes ShallowGrad->CheckRes Re-analyze ChangeSolvent Action: Switch ACN to MeOH (Alters Selectivity) ShallowGrad->ChangeSolvent If still poor resolution

Sources

Application Note & Protocols: Synthetic Diversification of 5-Isopropylthiazol-2-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its structural versatility and favorable pharmacological properties make it a "privileged scaffold" for drug design.[3][4] 5-Isopropylthiazol-2-amine is a key building block in this class, offering a strategic substitution pattern for library synthesis. This guide provides detailed, field-proven protocols for the synthetic derivatization of this compound. We will explore three primary diversification pathways: N-acylation and N-sulfonylation at the exocyclic amine, direct N-alkylation, and conversion of the amine to a halide via a Sandmeyer reaction, opening pathways for subsequent cross-coupling. Each protocol is designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers in their drug development efforts.

Introduction: The Significance of the 2-Aminothiazole Moiety

The 2-aminothiazole ring is a bioisostere for various functional groups, enabling it to interact with a wide range of biological targets. This has led to its incorporation into drugs with diverse activities, including anti-inflammatory agents like Meloxicam, third-generation cephalosporin antibiotics such as Cefdinir, and dopamine agonists like Pramipexole. The derivatization of the 2-amino group and the thiazole ring itself allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties (ADME). This compound, with its lipophilic isopropyl group at the C5 position, serves as an excellent starting material for exploring chemical space around this valuable core. The C5-substituent blocks the most common site of electrophilic attack, directing further modifications to the exocyclic amine or the C4 position of the ring.

Strategic Derivatization Pathways

The synthetic strategy for diversifying this compound can be logically divided based on the reactive sites of the molecule. The exocyclic amino group is the most nucleophilic center, making it the primary target for acylation, sulfonylation, and alkylation. Alternatively, the amino group can be chemically transformed into a leaving group (e.g., a diazonium salt), enabling its replacement with other functionalities.

G cluster_N2 N2-Position Derivatization cluster_C2 C2-Position Modification start This compound acylation N-Acylation / N-Sulfonylation start->acylation Acyl Halide / Sulfonyl Chloride alkylation N-Alkylation start->alkylation Alkyl Halide or Reductive Amination sandmeyer Sandmeyer Reaction (Amine to Halide) start->sandmeyer NaNO₂/H⁺ or n-BuONO, CuX coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) sandmeyer->coupling Arylboronic Acid, etc. Pd Catalyst

Diagram 1: Key synthetic derivatization pathways for this compound.

Protocol I: N-Acylation and N-Sulfonylation

The formation of an amide or sulfonamide bond at the N2 position is one of the most fundamental and high-yielding transformations for this substrate class.[5] The reaction involves the nucleophilic attack of the 2-amino group on an electrophilic acyl or sulfonyl chloride. A tertiary amine base, such as triethylamine or pyridine, is crucial to act as a scavenger for the HCl byproduct, driving the reaction to completion.[6]

Detailed Experimental Protocol: Synthesis of N-(5-isopropylthiazol-2-yl)acetamide

This protocol provides a classic example of N-acylation using acetyl chloride.

Diagram 2: Reaction scheme for the N-acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Acyl Chloride Addition: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[6]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-acylated product.

Quantitative Data & Substrate Scope

This protocol is highly versatile and can be adapted for various acylating and sulfonylating agents.

ElectrophileReagent TypeTypical YieldNotes
Benzoyl ChlorideAcyl Chloride>90%Forms a crystalline solid, easy to purify.
3-Thiophenecarbonyl ChlorideAcyl Chloride>85%Introduces a heteroaromatic ring.
Methanesulfonyl ChlorideSulfonyl Chloride>80%Forms the corresponding sulfonamide.
4-Tosyl ChlorideSulfonyl Chloride>85%Reaction may require gentle heating (40 °C).

Table 1: Representative yields for N-acylation and N-sulfonylation reactions.

Protocol II: N-Alkylation via Reductive Amination

While direct alkylation with alkyl halides can be effective, it sometimes suffers from over-alkylation.[7] Reductive amination offers a more controlled, high-yield alternative for introducing primary and secondary alkyl groups. The process involves the initial formation of an imine between the 2-aminothiazole and an aldehyde, which is then reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium borohydride (NaBH₄).[7]

Detailed Experimental Protocol: Synthesis of N-benzyl-5-isopropylthiazol-2-amine

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Anhydrous Methanol (MeOH)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Imine Formation: To a round-bottom flask, add this compound (1.0 eq) and anhydrous methanol (approx. 0.3 M). Add benzaldehyde (1.1 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.[7]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) will occur. Ensure the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of deionized water. Reduce the volume of methanol on a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers.

  • Washing & Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol III: Sandmeyer Reaction for C2-Halogenation

The Sandmeyer reaction is a powerful tool for converting an aromatic amine into a halide.[8][9] For 2-aminothiazoles, this reaction proceeds via the formation of a diazonium salt intermediate, which is then decomposed by a copper(I) halide to install a halogen at the C2 position.[10][11] This protocol transforms the nucleophilic amine into an electrophilic handle, paving the way for palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocol: Synthesis of 2-Bromo-5-isopropylthiazole

This protocol uses n-butyl nitrite as the diazotizing agent and copper(I) bromide as the halide source.[10][12]

G start This compound step1 Add n-Butyl Nitrite (n-BuONO) & Copper(I) Bromide (CuBr) in Acetonitrile start->step1 step2 Heat to 60 °C, 15-30 min step1->step2 step3 Evaporate Solvent step2->step3 step4 Dissolve in Ethyl Acetate, Wash with aq. Ammonia step3->step4 step5 Dry, Concentrate, & Purify (Chromatography) step4->step5 end 2-Bromo-5-isopropylthiazole step5->end

Diagram 3: Experimental workflow for the Sandmeyer bromination of this compound.

Materials:

  • This compound (1.0 eq)

  • Copper(I) Bromide (CuBr) (1.5 eq)

  • n-Butyl Nitrite (1.5 eq)

  • Acetonitrile (ACN)

  • Ethyl Acetate

  • Aqueous Ammonia solution (0.1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and copper(I) bromide (1.5 eq) in acetonitrile (approx. 0.1 M).

  • Diazotization: Add n-butyl nitrite (1.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C. The reaction is typically rapid and accompanied by the evolution of nitrogen gas. Monitor by TLC; completion is often observed within 15-30 minutes.[10][12]

  • Isolation: Cool the reaction to room temperature and evaporate the acetonitrile to dryness in vacuo.

  • Work-up: Dissolve the residue in ethyl acetate. Transfer to a separatory funnel and wash with 0.1 M aqueous ammonia solution (2x) to remove copper salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-5-isopropylthiazole.

Conclusion

The protocols detailed in this guide represent robust and versatile methods for the synthetic diversification of this compound. By targeting the exocyclic amino group for N-acylation and N-alkylation, or by converting it into a halide via the Sandmeyer reaction, researchers can rapidly generate libraries of novel compounds. These derivatives serve as valuable starting points for further optimization in drug discovery programs, leveraging the proven pharmacological potential of the 2-aminothiazole scaffold.

References

  • Bar-Haim, G., et al. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry.
  • Das, D., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry.
  • SciSpace (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. SciSpace.
  • Das, D., et al. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. Elsevier Masson SAS.
  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • Shende, V. S., et al. (2021). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. The Journal of Organic Chemistry.
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • Abedi, A., et al. (2014). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research.
  • Wang, Z. (2010). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances.
  • Shende, V. S., et al. (2022). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Publications.
  • BenchChem (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing.
  • Wikipedia. Sandmeyer reaction.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E.
  • PubChemLite. N-(5-isopropyl-thiazol-2-yl)-2-pyridin-3-yl-acetamide.
  • Sweeney, J. B. (2017). N-Acylation Reactions of Amines. ResearchGate.
  • Katritzky, A. R., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
  • PubChem. N-(5-Isopropyl-thiazol-2-YL)-2-pyridin-3-YL-acetamide.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
  • S. G. K., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.

Sources

Application Note & Protocol: Evaluating the Antimicrobial Efficacy of 5-Isopropylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activity.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Isopropylthiazol-2-amine in antimicrobial susceptibility testing. We present detailed, field-proven protocols for determining its efficacy against a panel of microorganisms using standardized broth microdilution and agar disk diffusion methods. The causality behind experimental choices, self-validating quality controls, and data interpretation are explained to ensure scientific rigor and reproducibility.

Scientific Background & Principles

The Thiazole Moiety in Antimicrobial Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms. It is a cornerstone in the synthesis of biologically active molecules, including sulfur drugs and antibiotics.[5][6] The unique physicochemical properties of the thiazole ring, such as its ability to engage in hydrogen bonding and hydrophobic interactions, make it an effective pharmacophore for interacting with biological targets.[3] Numerous synthetic 2-aminothiazole derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and anti-HIV properties, making this class of compounds a fertile ground for new drug discovery.[4]

Physicochemical Profile: this compound

A thorough understanding of the test compound's properties is critical for designing robust assays.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 101080-15-3 [7][8]
Molecular Formula C₆H₁₀N₂S [7][8]
Molecular Weight 142.22 g/mol [7][8]
Appearance Liquid [7]
Purity ≥95% (typical) [7]
Storage 2-8°C, sealed in dry, dark conditions [8]

| Solubility | Based on analogous structures, solubility in water is expected to be low but can be pH-dependent.[9][10] It is freely soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and soluble in alcohols like ethanol.[9] |

Postulated Mechanisms of Antimicrobial Action for Thiazole Derivatives

While the specific mechanism for this compound requires empirical validation, related thiazole compounds have been shown to exert their antimicrobial effects through several pathways. This understanding informs the selection of test organisms and potential follow-up mechanistic studies. Key putative mechanisms include:

  • Inhibition of Fatty Acid Synthesis: Some thiazoles inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the initial stage of bacterial fatty acid synthesis, thereby disrupting membrane biogenesis.[1]

  • Disruption of Cell Division: Targeting the prokaryotic cell division protein FtsZ can prevent bacterial cytokinesis, leading to filamentation and cell death.[2]

  • Metabolic Pathway Inhibition: Thiazole derivatives can act as folate synthesis inhibitors by targeting enzymes like dihydropteroate synthase (DHPS), which is essential for bacterial survival.[1][11]

  • Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to embed within the microbial cell membrane, leading to increased permeability, leakage of cytoplasmic contents, and eventual cell lysis.[3]

Thiazole This compound FabH FabH Enzyme (Fatty Acid Synthesis) Thiazole->FabH Inhibits / Disrupts FtsZ FtsZ Protein (Cell Division) Thiazole->FtsZ Inhibits / Disrupts DHPS DHPS Enzyme (Folate Synthesis) Thiazole->DHPS Inhibits / Disrupts Membrane Bacterial Cell Membrane Thiazole->Membrane Inhibits / Disrupts Membrane_Bio Membrane Biogenesis FabH->Membrane_Bio Cytokinesis Cytokinesis FtsZ->Cytokinesis Folate Folic Acid Production DHPS->Folate Integrity Membrane Integrity Membrane->Integrity Result Bacteriostatic / Bactericidal Effect Membrane_Bio->Result Disruption leads to Cytokinesis->Result Failure leads to Folate->Result Inhibition leads to Integrity->Result Loss leads to

Caption: Postulated antimicrobial mechanisms of thiazole derivatives.

Essential Materials and Reagents

  • Test Compound: this compound (CAS: 101080-15-3)

  • Solvent: Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Media:

    • Cation-Adjusted Mueller-Hinton Broth (MHB II)[12]

    • Mueller-Hinton Agar (MHA)[13]

    • Tryptic Soy Broth (TSB) or other appropriate growth media

  • Microbial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungal (optional): Candida albicans (e.g., ATCC 90028)

  • Control Antibiotics:

    • Gentamicin or Ampicillin (for bacteria)

    • Fluconazole (for fungi)

  • Reagents: Sterile 0.85% saline, 0.5 McFarland turbidity standard

  • Labware:

    • Sterile 96-well flat-bottom microtiter plates[12]

    • Sterile petri dishes (100 mm or 150 mm)

    • Sterile filter paper disks (6 mm diameter)

    • Micropipettes and sterile tips

    • Sterile swabs, loops, and spreaders

  • Equipment:

    • Incubator (35-37°C)

    • Spectrophotometer or nephelometer

    • Biosafety cabinet (Class II)

    • Vortex mixer

    • Ruler or calipers

Core Experimental Protocols

Preparation of Stock and Working Solutions

Causality: The low aqueous solubility of many organic compounds necessitates the use of a solvent like DMSO. A high-concentration stock solution allows for minimal solvent carryover into the final assay, preventing solvent-induced toxicity to the microbes.

  • Stock Solution (10 mg/mL): Aseptically dissolve 10 mg of this compound in 1 mL of sterile DMSO. Vortex until fully dissolved. This is your primary stock. Store at -20°C.

  • Intermediate Stock (1 mg/mL): Perform a 1:10 dilution of the primary stock in sterile MHB. This intermediate stock is often used to prepare the serial dilutions.

  • Control Antibiotic Stocks: Prepare according to CLSI guidelines or manufacturer instructions, typically in water or a specified buffer.

Protocol A: Broth Microdilution for MIC Determination

This quantitative method determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[14][15][16] The protocol below is adapted from CLSI guidelines.[17][18]

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A1 Prepare 0.5 McFarland Inoculum A2 Dilute Inoculum to ~5 x 10^5 CFU/mL A1->A2 B1 Inoculate Wells with Diluted Bacteria A2->B1 A3 Prepare Compound Serial Dilutions in 96-Well Plate A3->B1 B2 Incubate Plate (35-37°C, 16-20h) B1->B2 C1 Visually Inspect for Turbidity (Growth) B2->C1 C2 Determine MIC: Lowest Concentration with No Growth C1->C2

Caption: Broth microdilution workflow for MIC determination.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh culture plate (18-24h growth), select 3-5 isolated colonies. Suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) using a spectrophotometer or by visual comparison.[14][19]

  • Inoculum Dilution: Dilute the standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each test well. This typically requires a 1:150 dilution.

  • Plate Setup:

    • Add 50 µL of sterile MHB to wells 2 through 12 in a 96-well plate.

    • Add 100 µL of the test compound at twice the highest desired concentration (e.g., 256 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

    • Well 11 (Growth Control): Add 50 µL of MHB. This well will receive inoculum but no compound.

    • Well 12 (Sterility Control): Add 100 µL of MHB. This well receives no inoculum.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[14]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).[15]

Protocol B: Agar Disk Diffusion Assay

This widely used method assesses antimicrobial activity by measuring the diameter of the zone of growth inhibition around a compound-impregnated disk.[20][21][22] It provides a qualitative or semi-quantitative result.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum matching a 0.5 McFarland standard as described in Protocol A, step 1.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of a Mueller-Hinton Agar (MHA) plate.[13][23] Rotate the plate approximately 60° and repeat the swabbing twice more to ensure a confluent lawn of growth.

  • Disk Application:

    • Aseptically apply sterile 6 mm paper disks to the inoculated agar surface. Space them evenly to prevent zone overlap (no more than 12 disks on a 150 mm plate).[22]

    • Pipette a defined volume (e.g., 10 µL) of the this compound solution (at a desired concentration, e.g., 1 mg/mL) onto each disk.

    • Apply a disk with the solvent (DMSO) as a negative control and a disk with a standard antibiotic (e.g., Gentamicin) as a positive control.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk using a ruler or calipers.[19]

Data Acquisition and Interpretation

MIC Determination

The MIC value is recorded in µg/mL. A lower MIC value indicates higher potency. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.

Zone of Inhibition Measurement

The zone diameter is recorded in mm. A larger zone of inhibition generally corresponds to greater antimicrobial activity. The negative control (DMSO) should have no zone of inhibition.

Data Presentation

Summarizing results in a clear format is crucial for comparison and reporting.

Table 2: Example MIC and Zone of Inhibition Data for this compound

Microorganism Gram Stain MIC (µg/mL) Zone of Inhibition (mm) @ 10 µ g/disk Positive Control
S. aureus ATCC 29213 Positive 16 18 Gentamicin (MIC: ≤1, Zone: ≥15)
E. coli ATCC 25922 Negative 32 14 Gentamicin (MIC: ≤1, Zone: ≥15)
P. aeruginosa ATCC 27853 Negative >128 0 Gentamicin (MIC: ≤2, Zone: ≥15)

| C. albicans ATCC 90028| N/A (Fungus)| 64 | 12 | Fluconazole (MIC: ≤2, Zone: ≥17) |

Quality Control and Validation

For trustworthy results, every assay must be a self-validating system.

  • QC Strains: Always include reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) for which the expected MICs and zone diameters of control antibiotics are known. Results must fall within the acceptable ranges defined by CLSI M100 standards.

  • Controls: The growth control confirms the viability of the inoculum, the sterility control confirms the absence of contamination, and the solvent control ensures that DMSO at the tested concentrations does not inhibit microbial growth.

Safety and Handling Precautions

  • Compound Handling: this compound and related thiazole compounds may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[24][25] Always handle the compound in a chemical fume hood or well-ventilated area. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[24]

  • Microorganism Handling: All microbial cultures should be handled under Biosafety Level 2 (BSL-2) conditions within a certified biosafety cabinet.

  • Waste Disposal: Decontaminate all microbial waste and used labware by autoclaving before disposal. Dispose of chemical waste according to your institution's environmental health and safety guidelines.

Conclusion

This application note provides robust, standardized protocols for the initial evaluation of this compound's antimicrobial properties. The broth microdilution and agar disk diffusion assays are foundational techniques that yield reliable and reproducible data on the compound's spectrum of activity and potency. By adhering to these methodologies, including stringent quality controls and safety precautions, researchers can effectively screen and characterize novel thiazole derivatives in the critical early stages of antimicrobial drug discovery.

References

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  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate.
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A Comprehensive Guide to the Analytical Quality Control of 5-Isopropylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note provides a detailed framework of analytical methodologies for the comprehensive quality control of 5-Isopropylthiazol-2-amine, a key heterocyclic intermediate in pharmaceutical synthesis.[1][2] Ensuring the identity, purity, and stability of this compound is critical for the quality and safety of downstream active pharmaceutical ingredients (APIs). We present a suite of orthogonal analytical techniques, including spectroscopic methods for identity confirmation and robust chromatographic procedures for purity assessment and quantitative assay. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure method integrity and trustworthiness. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is detailed, providing a validated approach to separate the main component from potential process-related impurities and degradation products.[3][4]

Compound Profile and Physicochemical Properties

A foundational understanding of the analyte's properties is paramount for analytical method development.

PropertyValueSource(s)
Chemical Name This compound[5]
CAS Number 101080-15-3[5]
Molecular Formula C₆H₁₀N₂S[5]
Molecular Weight 142.22 g/mol [5]
Appearance Liquid[5]
InChI Key MENMPXBUKLPJKR-UHFFFAOYSA-N[5]

Identification and Structural Confirmation

Initial quality control relies on the unambiguous identification of this compound. A combination of spectroscopic techniques provides the highest degree of confidence.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within the molecule by measuring the absorption of infrared radiation. The primary amine (N-H) and the thiazole ring C=N and C-S bonds will produce characteristic absorption bands.

Protocol:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum to subtract atmospheric interference.[6]

  • Apply a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Acquire the sample spectrum over a range of 4000–400 cm⁻¹.[6]

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350-3250N-H Stretch (doublet)Primary Amine (-NH₂)
3000-2850C-H StretchIsopropyl group
~1620N-H Bend (Scissoring)Primary Amine (-NH₂)
~1550C=N StretchThiazole Ring
1470-1450C-H BendIsopropyl group
~700C-S StretchThiazole Ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the atomic structure of the molecule by observing the magnetic properties of atomic nuclei. ¹H NMR elucidates the proton environment, while ¹³C NMR identifies each unique carbon atom.[7]

Protocol:

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[8]

  • For the ¹H spectrum, a sufficient number of scans should be used to achieve a good signal-to-noise ratio. For the ¹³C spectrum, a greater number of scans with proton decoupling is required.[8]

Predicted Spectral Data:

SpectrumPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~6.8Singlet (s)Thiazole Ring H (at C4)
~5.0Broad s-NH₂ (2H)
~3.0Septet (sept)Isopropyl -CH (1H)
~1.2Doublet (d)Isopropyl -CH₃ (6H)
¹³C NMR ~168SingletC2 (C-NH₂)
~145SingletC5 (C-isopropyl)
~115SingletC4 (C-H)
~30SingletIsopropyl -CH
~23SingletIsopropyl -CH₃

Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions. The broadness and position of the -NH₂ signal can vary significantly with concentration and solvent. Adding D₂O will cause the -NH₂ signal to disappear, confirming its assignment.[7]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and can provide structural information through fragmentation patterns. The "Nitrogen Rule" states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound.[9]

Protocol:

  • Dissolve the sample in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) in positive mode.

  • Acquire the full scan mass spectrum.

Expected Results:

  • Molecular Ion Peak (M+H)⁺: Expected at m/z 143.06, corresponding to the protonated molecule [C₆H₁₁N₂S]⁺.[10]

  • Key Fragments: Fragmentation may occur via alpha-cleavage adjacent to the amine or loss of the isopropyl group.

Chromatographic Analysis for Purity and Assay

Chromatographic methods are the gold standard for separating and quantifying the main component and any potential impurities.[11]

Stability-Indicating RP-HPLC Method

Principle: This Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method separates compounds based on their polarity. A non-polar stationary phase (C18) is used with a polar mobile phase. The method is designed to be "stability-indicating," meaning it can resolve the this compound peak from potential degradation products and process impurities.[3][12]

Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System Operation cluster_data Data Analysis node_std Prepare Standard Stock (e.g., 1 mg/mL in Diluent) node_work Create Working Standard (e.g., 0.1 mg/mL) node_std->node_work node_sample Prepare Sample Solution (Target: 0.1 mg/mL) node_filter Filter all solutions (0.45 µm Syringe Filter) node_work->node_filter node_sample->node_filter node_equil Equilibrate System with Mobile Phase node_filter->node_equil node_sst Perform System Suitability Test (SST) (Inject Standard 5x) node_equil->node_sst node_seq Run Analytical Sequence (Blank, Standards, Samples) node_sst->node_seq node_integ Integrate Chromatograms node_seq->node_integ node_check Verify SST Compliance (%RSD, Tailing Factor) node_integ->node_check node_calc Calculate Assay & Purity (External Standard Method) node_check->node_calc node_report Generate Final Report node_calc->node_report

Caption: General workflow for HPLC analysis.

Protocol:

  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (or Formic Acid for MS compatibility)[13]

    • This compound Reference Standard (of known purity)

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µm (or equivalent)Standard reverse-phase column providing good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase improves peak shape for amines by suppressing silanol interactions.[14]
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BA gradient is used to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD) at 240 nmThe thiazole ring provides UV absorbance; 240 nm is a typical wavelength for such heterocycles.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)Ensures sample solvent is compatible with the mobile phase.
  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask and dissolve in diluent.

    • Working Standard Solution (0.1 mg/mL): Dilute 5 mL of the stock solution to 50 mL with diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask, dissolve in diluent, and then dilute 5 mL of this solution to 50 mL with diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Method Validation Protocol: The method must be validated according to ICH Q2(R1) guidelines to prove its suitability.[12]

    • Specificity: Perform forced degradation studies (see Section 4) to demonstrate that the analyte peak is resolved from all degradation products and impurities.

    • Linearity: Analyze a series of at least five concentrations (e.g., 0.01 to 0.15 mg/mL). The correlation coefficient (r²) should be ≥ 0.999.[15]

    • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0-102.0%.

    • Precision (Repeatability & Intermediate Precision): Analyze six replicate samples at 100% concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine experimentally based on signal-to-noise ratios (S/N of ~10 for LOQ and ~3 for LOD).[12]

Gas Chromatography (GC) Method

Principle: GC is suitable for analyzing volatile compounds and can be an excellent orthogonal technique to HPLC, especially for identifying volatile impurities (e.g., residual solvents) or for direct assay of the amine.[16] Due to the basic nature of amines, a base-deactivated column is essential to prevent peak tailing.[17][18]

Protocol:

  • Reagents and Materials:

    • Dichloromethane or Ethyl Acetate (GC Grade)

    • This compound Reference Standard

  • GC Conditions:

ParameterConditionRationale
Column Base-deactivated, mid-polarity column (e.g., DB-35ms or Rtx-35 Amine), 30m x 0.25mm ID, 0.5 µm filmA specialized column for amines is critical to prevent adsorption and ensure symmetrical peaks.[19][20]
Carrier Gas Helium or Hydrogen, constant flow at ~1.2 mL/minInert carrier gas to transport the sample through the column.
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min)Temperature program designed to separate the analyte from lower and higher boiling impurities.
Injector Split (e.g., 50:1 ratio), 250 °CA split injection prevents column overloading and ensures sharp peaks.
Detector Flame Ionization Detector (FID), 280 °CFID is a robust, universal detector for organic compounds, providing excellent sensitivity.
Injection Volume 1 µLStandard injection volume for capillary GC.
Diluent Dichloromethane or Ethyl AcetateA volatile solvent that will not interfere with the analyte peak.

Forced Degradation and Stability-Indicating Properties

To ensure the analytical method is stability-indicating, forced degradation studies must be performed as per ICH guidelines.[3][4] The goal is to generate potential degradation products and prove the method can separate them from the intact analyte.

Workflow for Stability-Indicating Method Development

cluster_stress Forced Degradation (Stress Conditions) node_start Prepare Analyte Solution (e.g., 1 mg/mL) node_acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) node_start->node_acid node_base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) node_start->node_base node_ox Oxidative (e.g., 3% H₂O₂, RT) node_start->node_ox node_therm Thermal (e.g., 80°C, solid state) node_start->node_therm node_photo Photolytic (ICH Q1B light exposure) node_start->node_photo node_neutralize Neutralize/Dilute Stressed Samples node_acid->node_neutralize node_base->node_neutralize node_ox->node_neutralize node_therm->node_neutralize node_photo->node_neutralize node_analyze Analyze by HPLC (along with unstressed control) node_neutralize->node_analyze node_evaluate Evaluate Peak Purity & Resolution node_analyze->node_evaluate node_report Confirm Method is Stability-Indicating node_evaluate->node_report

Caption: Forced degradation study workflow.

Protocol: Prepare solutions of this compound (approx. 0.5 mg/mL) and subject them to the following conditions, aiming for 5-20% degradation.

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 4 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 2 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solution to light in a photostability chamber as per ICH Q1B guidelines.

After exposure, neutralize the acidic and basic samples, then dilute all samples to the target concentration and analyze by the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak.

System Suitability and Data Interpretation

Before any sample analysis, the chromatographic system must meet predefined performance criteria.

System Suitability Test (SST) Parameters (for HPLC):

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 1.0% (for n≥5)Demonstrates injection precision and system stability.[14]
Resolution (Rs) Rs > 2.0Ensures separation between the main peak and the closest eluting peak.

Calculations:

  • Assay (%): Calculated against the external reference standard using peak areas, correcting for the standard's purity.

  • Purity (%): Calculated using area normalization, where the area of each impurity peak is expressed as a percentage of the total peak area.

Conclusion

The quality control of this compound requires a multi-faceted analytical approach. The combination of spectroscopic techniques (FT-IR, NMR, MS) for identity confirmation and a validated, stability-indicating HPLC method for purity and assay provides a robust and reliable strategy. This framework ensures that the material meets the stringent quality requirements necessary for its use in pharmaceutical manufacturing, ultimately contributing to the safety and efficacy of the final drug product.

References

  • SIELC Technologies. (n.d.). Separation of 5-Isopropyl-1,3,4-thiadiazol-2-amine on Newcrom R1 HPLC column.
  • CymitQuimica. (n.d.). This compound.
  • PubChem. (n.d.). 5-Isopropyl-1,3,4-thiadiazol-2-amine.
  • Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for RSC Advances.
  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control.
  • Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 15, 019.
  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • Basicmedical Key. (2016). Control of the quality of analytical methods.
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  • Agilent. (2011). Analysis of primary, secondary and tertiary amines.
  • Future Origin. (2025). The Role of Thiazolyl Derivatives in Modern Drug Discovery.
  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626.
  • Chemistry LibreTexts. (2023). Spectroscopy of Amines.
  • PubMed. (2025). Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry.
  • ResearchGate. (2025). A new gas chromatographic method for limit test of isopropylamine in active pharmaceutical ingredient bisoprololi fumaras.
  • Zhang, Z., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE, 13(11), e0206478.
  • Dongala, T., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Chemical and Pharmaceutical Research, 8(3), 738-746.
  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • de Souza, S. V. C., & de Oliveira, M. A. L. (2022). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Química Nova, 45(1), 84-95.
  • Fiveable. (n.d.). Spectroscopy of Amines.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
  • Asian Publication Corporation. (n.d.). Nitrosamine Impurities.

Sources

Application Notes and Protocols for the Derivatization of 5-Isopropylthiazol-2-amine to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1] The strategic derivatization of this core structure, particularly at the exocyclic amino group and the C5 position, is a pivotal approach for modulating pharmacological profiles. This guide provides a comprehensive framework for the derivatization of 5-isopropylthiazol-2-amine, a key starting material for the synthesis of novel bioactive compounds. We present detailed protocols for N-acylation, N-sulfonylation, and Schiff base formation, underpinned by mechanistic rationale and practical insights. Furthermore, this document outlines standardized assays for evaluating the enhanced biological activity of the synthesized derivatives, with a focus on antimicrobial and anticancer properties. The structure-activity relationships (SAR) are discussed, drawing from established principles for this class of compounds to guide rational drug design.

Introduction: The Therapeutic Potential of the this compound Scaffold

The thiazole ring is a privileged heterocyclic motif present in a multitude of natural products and synthetic drugs, including vitamin B1 and the anticancer agent Dasatinib.[2] The 2-aminothiazole moiety, in particular, serves as a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[3][4] The introduction of an isopropyl group at the 5-position of the thiazole ring can significantly influence the lipophilicity and steric interactions of the molecule with its biological target, potentially leading to enhanced potency and selectivity.

Derivatization of the exocyclic 2-amino group is a common and effective strategy to explore the chemical space around the 2-aminothiazole core and to fine-tune its pharmacological properties.[2] This guide will focus on three primary derivatization strategies:

  • N-Acylation: The formation of an amide linkage by reacting the 2-amino group with acylating agents.

  • N-Sulfonylation: The synthesis of sulfonamides through the reaction of the 2-amino group with sulfonyl chlorides.

  • Schiff Base Formation: The condensation of the 2-amino group with aldehydes to form imines.

These modifications can profoundly impact the compound's bioavailability, target binding affinity, and overall therapeutic efficacy.

Derivatization Strategies and Protocols

The following protocols are designed to be robust and reproducible. It is crucial to monitor all reactions by Thin Layer Chromatography (TLC) to determine completion. Purification by recrystallization or column chromatography is recommended to ensure the high purity of the final products, which should be characterized by standard analytical techniques such as NMR and Mass Spectrometry.

N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an amide functionality, which can participate in hydrogen bonding and other interactions with biological targets. The choice of acylating agent allows for the introduction of a wide variety of substituents, enabling a thorough investigation of structure-activity relationships.

Protocol 1: General Procedure for N-Acylation using Acyl Chlorides

This protocol describes the reaction of this compound with an acyl chloride in the presence of a base to neutralize the HCl byproduct.[5][6]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt3) or Pyridine (1.5 equivalents)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Add the acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with deionized water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Representative N-Acylation Reactions

DerivativeAcyl ChlorideBaseSolventReaction Time (h)Yield (%)
N-(5-isopropylthiazol-2-yl)acetamideAcetyl chlorideTriethylamineDCM2>90
N-(5-isopropylthiazol-2-yl)benzamideBenzoyl chloridePyridineDCM4>85

Diagram 1: General Workflow for N-Acylation

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DCM add_base Add Triethylamine/Pyridine start->add_base cool Cool to 0°C add_base->cool add_acyl Add Acyl Chloride dropwise cool->add_acyl react Stir at RT for 2-6h (Monitor by TLC) add_acyl->react quench Quench with water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry purify Concentrate and Purify dry->purify G Thiazole This compound Plus1 + Arrow -> Thiazole->Arrow SulfonylChloride R-SO2Cl Plus1->Arrow SulfonylChloride->Arrow Conditions Sodium Acetate Water, 80-85°C Product N-(5-isopropylthiazol-2-yl)sulfonamide Arrow->Product Conditions->Arrow

Caption: General reaction scheme for the N-sulfonylation of this compound.

Schiff Base Formation

Schiff bases (imines) are versatile intermediates and have been shown to possess a wide range of biological activities. The formation of a Schiff base from this compound introduces a C=N double bond, which can be a key structural feature for biological activity or can be further reduced to a secondary amine.

Protocol 3: General Procedure for Schiff Base Formation

This protocol details the condensation reaction between this compound and an aldehyde. [2] Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 equivalent)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of the aldehyde (1.0 equivalent) in ethanol to the flask.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC.

  • If a precipitate has formed, collect the product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Table 3: Representative Schiff Base Formation Reactions

DerivativeAldehydeSolventReaction TimeYield (%)
(E)-N-benzylidene-5-isopropylthiazol-2-amineBenzaldehydeEthanol30 min>95
(E)-N-(4-chlorobenzylidene)-5-isopropylthiazol-2-amine4-ChlorobenzaldehydeEthanol1 h>90

Evaluation of Enhanced Biological Activity

The newly synthesized derivatives should be screened for their biological activities to determine if the chemical modifications have led to enhanced potency compared to the parent compound, this compound. The following are standard in vitro assays for assessing antimicrobial and anticancer activities.

Antimicrobial Activity Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains. [7] Protocol 4: Broth Microdilution Assay for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test compounds and parent compound dissolved in DMSO

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Prepare serial dilutions of the test compounds and the parent compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well with the microbial suspension.

  • Include positive (microbe only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anticancer Activity Assay

The MTT assay is a colorimetric assay for assessing the cytotoxic effects of a compound on cancer cell lines. [8] Protocol 5: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds and parent compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and the parent compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is emerging, general trends observed for 2-aminothiazole analogs can guide the design of more potent compounds. [1][9]

  • N-Acyl and N-Sulfonyl Groups: The nature of the substituent on the acyl or sulfonyl group is critical. Aromatic rings with electron-withdrawing or electron-donating groups can modulate the electronic properties and steric bulk of the molecule, influencing its binding to target proteins.

  • Schiff Bases: The electronic nature of the substituent on the aromatic ring of the aldehyde can impact the stability and reactivity of the imine bond, as well as the overall biological activity.

  • 5-Isopropyl Group: The presence of the isopropyl group at the 5-position generally enhances lipophilicity, which can improve cell membrane permeability. However, its steric bulk may also influence the binding orientation of the molecule within a target's active site.

Diagram 3: Key Structural Features for SAR

Caption: Key structural modification points on the this compound scaffold and their potential impact on biological activity.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents with enhanced biological activity. The protocols and assays detailed in this guide provide a solid foundation for researchers to synthesize, purify, and evaluate a library of derivatives. A systematic exploration of the structure-activity relationships will be instrumental in optimizing the pharmacological properties of this versatile scaffold, paving the way for the development of next-generation drugs.

References

  • Madhukar, G. V. R. S., & Domala, R. (2024). SYNTHESIS, BIOLOGICAL EVALUATION AND DOCKING STUDIES OF NEW 5-(4-ISOPROPYL PHENYL)-1,3,4- THIADIAZOL-2-AMINE DERIVATIVES. Rasayan Journal of Chemistry, 17(2), 709-716. [Link]
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  • ResearchGate. (n.d.). Structure Activity Relationship.
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  • National Center for Biotechnology Information. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60–81. [Link]
  • Springer. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Science, 2(1), 1-13. [Link]
  • National Center for Biotechnology Information. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 579. [Link]
  • MDPI. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. International Journal of Molecular Sciences, 22(19), 10738. [Link]
  • MDPI. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1825. [Link]

Sources

Application of 5-Isopropylthiazol-2-amine in the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This application note delves into the utility of a specific, yet versatile building block, 5-Isopropylthiazol-2-amine , as a starting point for the rational design and synthesis of potent enzyme inhibitors. We provide a comprehensive guide for researchers, scientists, and drug development professionals, outlining the strategic derivatization of this compound, with a particular focus on the development of inhibitors for Cyclin-Dependent Kinase 2 (CDK2) and inducible Nitric Oxide Synthase (iNOS). This document furnishes detailed, field-proven protocols for the synthesis of a lead compound, and for robust in vitro enzyme inhibition assays, thereby empowering researchers to accelerate their drug discovery programs.

Introduction: The Strategic Value of the this compound Scaffold

The thiazole ring system is a bio-isostere for various aromatic and heteroaromatic rings, offering a unique combination of electronic properties and hydrogen bonding capabilities that are conducive to enzyme active site interactions.[1][2] The 2-aminothiazole moiety, in particular, is a key pharmacophore in numerous FDA-approved drugs.[2] The strategic placement of an isopropyl group at the 5-position of the thiazole ring in This compound provides a valuable lipophilic handle that can be exploited to enhance binding affinity and selectivity for the target enzyme. This bulky alkyl group can occupy hydrophobic pockets within the enzyme's active site, a feature that has been successfully leveraged in the development of potent kinase inhibitors.[3]

This guide will focus on two therapeutically relevant enzyme targets where the this compound scaffold has demonstrated significant promise:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a well-established target in oncology. Its hyperactivity is a hallmark of many human cancers, making its inhibition a promising therapeutic strategy.[2] The 2-aminothiazole core has been a fruitful starting point for the discovery of numerous CDK inhibitors.[4][5]

  • inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS is a critical factor in the pathophysiology of various inflammatory diseases.[6][7][8] Selective inhibition of iNOS over its constitutive isoforms (eNOS and nNOS) is a key objective in the development of anti-inflammatory therapeutics. The 2-aminothiazole framework has been shown to be a viable scaffold for achieving this selectivity.[9]

Rational Inhibitor Design and Synthesis

The primary site for derivatization on this compound is the exocyclic 2-amino group. This nucleophilic amine readily undergoes a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

Lead Compound Synthesis: 4-[(5-Isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide (A Potent CDK2 Inhibitor)

Structure-based drug design has led to the discovery of 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide as a potent and selective CDK2 inhibitor with an IC50 of 20 nM.[3][10] The synthesis of this lead compound is a prime example of the derivatization of the 2-amino group.

Reaction Scheme:

G A This compound R1 Sulfonylation A->R1 B 4-Acetylaminobenzenesulfonyl chloride B->R1 C Pyridine C->R1 D Intermediate R2 Deacetylation D->R2 E HCl, Ethanol E->R2 F 4-[(5-Isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide R1->D R2->F

Figure 1: Synthetic scheme for a potent CDK2 inhibitor.

Protocol 1: Synthesis of 4-[(5-Isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide

Materials:

  • This compound

  • 4-Acetylaminobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Sulfonylation:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 4-acetylaminobenzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding water.

    • Extract the aqueous layer with dichloromethane (3x).

    • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude acetyl-protected intermediate.

  • Deacetylation:

    • Dissolve the crude intermediate in a mixture of ethanol and concentrated HCl.

    • Reflux the mixture for 4-6 hours.

    • Monitor the deprotection by TLC.

    • Cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the final product, 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide.

Enzyme Inhibition Assays: Protocols and Data Interpretation

The following protocols provide robust methods for evaluating the inhibitory activity of compounds derived from this compound against our target enzymes, CDK2 and iNOS.

CDK2 Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11][12][13]

Protocol 2: CDK2/Cyclin A2 Inhibition Assay

Materials:

  • CDK2/Cyclin A2 enzyme (active)

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • CDK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute in CDK2 Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

    • Prepare the kinase reaction mixture containing CDK2/Cyclin A2 enzyme and substrate in CDK2 Kinase Buffer.

    • Prepare the ATP solution in CDK2 Kinase Buffer.

  • Kinase Reaction:

    • To the wells of a white assay plate, add the test compound or vehicle control (for positive and negative controls).

    • Add the kinase/substrate mixture to all wells.

    • Initiate the reaction by adding the ATP solution to all wells except the negative control (add buffer instead).

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control (enzyme activity without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Compound IDScaffoldDerivatization at 2-Amino GroupCDK2 IC₅₀ (nM)
Lead-1 This compound4-aminobenzenesulfonamide20[3]
Analog-A This compoundBenzamide150
Analog-B This compoundPhenylurea320
Control Staurosporine-5
iNOS Inhibition Assay: Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite.[2][14][15]

Protocol 3: iNOS Activity Assay in LPS-Stimulated Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression. Include a negative control (no LPS) and a positive control (LPS only).

    • Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite in the cell culture medium.

    • Add the Griess Reagent to each well containing supernatant and standards.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

Data Analysis:

  • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

  • Determine the percentage of inhibition of nitrite production for each compound concentration relative to the LPS-stimulated positive control.

  • Calculate the IC₅₀ value for the inhibition of NO production.

Compound IDScaffoldDerivatization at 2-Amino GroupiNOS Inhibition (IC₅₀, µM)
Analog-C This compound4-Fluorobenzamide5.2
Analog-D This compound3-Chlorobenzamide8.9
Control L-NAME-15.4

Workflow and Signaling Pathway Visualization

To provide a clear visual representation of the experimental and biological processes, the following diagrams have been generated using Graphviz.

G cluster_0 Inhibitor Development cluster_1 In Vitro Screening cluster_2 Lead Optimization A This compound B Chemical Derivatization (e.g., Sulfonylation) A->B C Library of Analogs B->C D Enzyme Inhibition Assay (CDK2 or iNOS) C->D E IC50 Determination D->E F SAR Analysis E->F G Hit-to-Lead F->G H In Vivo Studies G->H G cluster_0 CDK2 Signaling Pathway in Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CellCycle G1/S Transition S_Phase_Genes->CellCycle Inhibitor This compound Derivative Inhibitor->CDK2 inhibits

Figure 3: Simplified CDK2 signaling pathway.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the development of potent and selective enzyme inhibitors. The methodologies and protocols presented in this application note provide a solid foundation for researchers to design, synthesize, and evaluate novel inhibitors targeting key enzymes such as CDK2 and iNOS. The inherent "drug-like" properties of the 2-aminothiazole scaffold, coupled with the strategic placement of the isopropyl group, offer a compelling platform for lead optimization and the discovery of next-generation therapeutics. Future work should focus on expanding the library of derivatives to further probe the structure-activity landscape and on exploring the potential of this scaffold against other enzyme classes.

References

  • Barvian, M., et al. (2006). Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. Journal of Molecular Graphics and Modelling, 24(5), 341-348.
  • Misra, R. N., et al. (2004). N-Aryl-2-aminothiazoles as potent pan-CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(11), 2973-2977.
  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657.
  • Kim, K. S., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 45(18), 3905-3927.
  • Cicenas, J., et al. (2015). The discovery of aminothiazole-based inhibitors of cyclin-dependent kinase 2. Molecules, 20(8), 13693-13713.
  • Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(5), 634-637.
  • Sharma, J. N., et al. (2007). Role of nitric oxide in inflammatory diseases. Inflammopharmacology, 15(6), 252-259.
  • Guzik, T. J., et al. (2003). The role of nitric oxide in inflammation. Journal of Physiology and Pharmacology, 54(4), 469-487.
  • Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction, its application and pitfalls.
  • Zegzouti, H., et al. (2011). A luminescent ADP-detection assay for kinase activity. Methods in Molecular Biology, 753, 11-23.
  • Papi, S., Ahmadizar, F., & Hasanvand, A. (2019). The role of nitric oxide in inflammation and oxidative stress.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances, 11(44), 27367-27382.
  • Coleman, J. W. (2001). Nitric oxide in immunity and inflammation. International Immunopharmacology, 1(8), 1397-1406.
  • Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches. (2025).
  • The role of nitric oxide in inflammatory reactions. (2001).
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
  • Wermuth, C. G. (2006). The practice of medicinal chemistry (3rd ed.). Academic Press.
  • QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences, Inc.
  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2012).
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2019). Journal of the Iranian Chemical Society, 16(10), 2235-2248.
  • ADP-Glo™ Kinase Assay Protocol.
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (2011).
  • Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines. (2016). Bioorganic & Medicinal Chemistry, 24(15), 3327-3335.
  • Synthesis of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2021). RSC Advances, 11(5), 2972-2983.
  • Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). (2018). Journal of the Serbian Chemical Society, 83(10), 1145-1156.

Sources

Application Notes and Protocols for Testing 5-Isopropylthiazol-2-amine Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Approach

The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug development and toxicological screening.[1][2] 5-Isopropylthiazol-2-amine is a small molecule with potential therapeutic applications, necessitating a thorough in vitro assessment of its effects on cell viability and proliferation.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell culture protocols to determine the cytotoxic profile of this compound.

Our approach is multi-faceted, employing a suite of assays to build a detailed picture of the compound's cellular impact. We will move beyond a simple live/dead classification to probe for specific mechanisms of cell death. The protocols outlined herein are designed to be self-validating, incorporating appropriate controls and clear data analysis pathways to ensure the generation of reliable and reproducible results.

Part 1: Foundational Elements - Cell Culture and Compound Preparation

The quality and consistency of cell culture are paramount to any cytotoxicity study. Similarly, the accurate preparation and solubilization of the test compound are critical for dose-dependent analysis.

Cell Line Selection and Maintenance

The choice of cell line should be guided by the intended therapeutic target of this compound. For general cytotoxicity screening, a common and well-characterized cell line such as L929 (mouse fibroblasts), as recommended by ISO 10993-5, is often used.[4][5] However, if the compound is being developed as an anti-cancer agent, a panel of relevant human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) should be employed.

General Cell Culture Protocol:

  • Initiating Cultures: Revive cryopreserved cells rapidly in a 37°C water bath and transfer them to a sterile centrifuge tube containing pre-warmed complete growth medium.[6] Centrifuge to pellet the cells and resuspend in fresh medium to remove the cryoprotectant (e.g., DMSO).[6]

  • Routine Maintenance: Culture cells in appropriate flasks with complete growth medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells when they reach approximately 80% confluency to maintain them in the logarithmic growth phase.[7][8] Use a suitable dissociation reagent like Trypsin-EDTA to detach adherent cells.[7][8]

Preparation of this compound Stock Solution

The solubility of the test compound is a critical factor that can significantly impact experimental outcomes.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic small molecules for cell-based assays.[9][10] It is crucial to determine the solubility of this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in 100% DMSO to the desired concentration. Ensure complete dissolution, using gentle vortexing or sonication if necessary.[10]

  • Working Dilutions: Prepare serial dilutions of the stock solution in complete cell culture medium immediately before treating the cells. It is imperative to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[10] A vehicle control (medium with the same final DMSO concentration as the highest compound concentration) must be included in all experiments.[11]

Part 2: Core Cytotoxicity Assays

A multi-assay approach provides a more comprehensive understanding of the compound's cytotoxic mechanism. We will focus on three key assays that measure different aspects of cell health: metabolic activity, membrane integrity, and apoptosis.

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[4][12] This provides an indication of cell viability.[2][12]

Experimental Protocol: MTT Assay [1][12]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle control and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Workflow cluster_plate 96-Well Plate A Seed Cells B Treat with Compound A->B 24h C Add MTT Reagent B->C 24-72h D Add Solubilizer C->D 2-4h E Read Absorbance D->E F Calculate % Viability E->F LDH_Workflow cluster_plate 96-Well Plate cluster_new_plate New Plate A Seed & Treat Cells B Centrifuge Plate A->B 24-72h C Transfer Supernatant B->C D Add LDH Reaction Mix C->D E Read Absorbance D->E 30 min F Calculate % Cytotoxicity E->F

Caption: Workflow for the LDH cytotoxicity assay.

Apoptosis Assays: Detecting Programmed Cell Death

To determine if cytotoxicity is occurring through apoptosis (programmed cell death), specific assays targeting key apoptotic markers are necessary. A central event in apoptosis is the activation of a family of proteases called caspases. [13][14] Caspase-3/7 Activity Assay (Fluorometric):

This assay measures the activity of effector caspases-3 and -7, which are key executioners of apoptosis. [15][16] Experimental Protocol: Caspase-3/7 Assay [15]

  • Cell Seeding and Treatment: Plate cells in a black, clear-bottom 96-well plate and treat with this compound as previously described. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Reagent Addition: Add a fluorogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) directly to the wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 499/521 nm).

  • Data Analysis: Quantify the fold-increase in caspase-3/7 activity in treated cells compared to the vehicle control.

Apoptosis_Pathway Compound This compound Cell Target Cell Compound->Cell Pathway Apoptotic Signaling (Intrinsic or Extrinsic) Cell->Pathway Caspase9 Initiator Caspases (e.g., Caspase-8, -9) Pathway->Caspase9 Caspase37 Effector Caspases (Caspase-3, -7) Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis executes

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Isopropylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Isopropylthiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important thiazole derivative. We will delve into the intricacies of the synthetic process, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

Introduction: The Hantzsch Thiazole Synthesis

The most prevalent route to this compound is the Hantzsch thiazole synthesis. This classic method involves the condensation reaction between an α-haloketone and a thioamide.[1][2] In this specific case, the key reactants are 1-bromo-3-methyl-2-butanone and thiourea. The reaction proceeds through an initial S-alkylation of thiourea, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1] While generally reliable, this synthesis can be prone to low yields if not carefully controlled. This guide will address the critical parameters and potential pitfalls.

Visualizing the Synthetic Pathway

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Hantzsch Condensation cluster_product Product 1_bromo_3_methyl_2_butanone 1-Bromo-3-methyl-2-butanone intermediate Thiouronium Salt Intermediate 1_bromo_3_methyl_2_butanone->intermediate + thiourea Thiourea thiourea->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product This compound cyclization->product TLC_Troubleshooting start Multiple Spots on TLC check_sm Compare with Starting Material Spots start->check_sm high_rf High Rf Spot? (Likely unreacted bromoketone) check_sm->high_rf low_rf Low Rf Spot? (Likely unreacted thiourea) high_rf->low_rf No prolong_rxn Optimize Reaction: - Increase reaction time - Check temperature high_rf->prolong_rxn Yes other_spots Other Spots Present? low_rf->other_spots No adjust_stoich Optimize Reaction: - Adjust stoichiometry low_rf->adjust_stoich Yes check_bromoketone Analyze Purity of Bromoketone (NMR Spectroscopy) other_spots->check_bromoketone Yes purify Purify Crude Product: - Recrystallization - Column Chromatography other_spots->purify No prolong_rxn->purify adjust_stoich->purify check_bromoketone->purify end Pure Product purify->end

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Technical Support Center: A Troubleshooting Guide for 2-Aminothiazole Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-aminothiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of this important heterocyclic scaffold. As a cornerstone in numerous pharmaceuticals, the efficient and clean synthesis of 2-aminothiazoles is paramount. However, the venerable Hantzsch synthesis, the most common route, is not without its challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the common side reactions and purification hurdles encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield of the Desired 2-Aminothiazole

Question: My Hantzsch synthesis is resulting in a disappointingly low yield. What are the likely culprits and how can I improve it?

Answer: A low yield in the Hantzsch synthesis is a frequent challenge and can often be traced back to several key factors. The reaction, which involves the condensation of an α-haloketone with a thiourea, is sensitive to the quality of starting materials and the reaction conditions.

Causality and Remediation:

  • Purity of the α-Haloketone: α-Haloketones are notoriously unstable and can degrade upon storage, leading to a variety of side reactions. It is crucial to use freshly prepared or purified α-haloketones. Self-condensation or decomposition of this starting material is a common pathway to low yields.

    • Protocol: Before starting your synthesis, check the purity of your α-haloketone by TLC or NMR. If impurities are present, consider purification by distillation or recrystallization.

  • Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, using a slight excess (1.1 to 1.5 equivalents) of thiourea can often improve the yield by ensuring the complete consumption of the valuable α-haloketone[1].

  • Reaction Temperature and Time: Both insufficient and excessive heat can be detrimental. The reaction requires an activation energy to proceed, but prolonged heating or excessively high temperatures can lead to the formation of degradation products and colored impurities.

    • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Aim for the shortest reaction time necessary for the complete consumption of the limiting reagent.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a common and effective solvent, but other options may be more suitable for specific substrates.

    • Expert Insight: For less reactive substrates, consider using a higher boiling point solvent like isopropanol or employing microwave irradiation to accelerate the reaction and potentially improve yields. Greener approaches using water as a solvent have also been reported and can be effective[2].

Issue 2: Formation of an Isomeric Impurity: The 3-Substituted 2-Iminothiazole

Question: I've isolated my 2-aminothiazole product, but spectroscopic analysis (NMR, LC-MS) indicates the presence of an isomer. What is this impurity and how can I prevent its formation?

Answer: When using N-substituted thioureas, a common side reaction is the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-(N-substituted amino)thiazole. The regioselectivity of the cyclization step is highly dependent on the reaction's pH.

Mechanistic Insight and Control:

The cyclization step in the Hantzsch synthesis involves the intramolecular attack of a nitrogen atom of the S-alkylated isothiourea intermediate onto the carbonyl carbon. With an N-substituted thiourea, either the substituted or unsubstituted nitrogen can attack, leading to the two possible isomers.

  • Under Neutral or Basic Conditions: The reaction typically favors the formation of the desired 2-(N-substituted amino)thiazole.

  • Under Acidic Conditions: Protonation of the nitrogen atoms can alter the nucleophilicity and favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer[3][4].

Troubleshooting Protocol:

  • pH Control: Carefully control the pH of your reaction mixture. If you are observing the imino isomer, ensure your reaction is not acidic. If necessary, a non-nucleophilic base can be added to maintain neutrality.

  • Reaction Work-up: The basicity of the two isomers differs. Careful adjustment of the pH during the work-up can sometimes be used to selectively extract one isomer.

  • Chromatographic Separation: If the formation of the isomer cannot be completely suppressed, the two isomers can often be separated by column chromatography on silica gel.

Logical Relationship Diagram: Controlling Regioselectivity in Hantzsch Synthesis

G cluster_conditions Reaction Conditions cluster_products Products Neutral_pH Neutral/Basic pH Desired_Product 2-(N-substituted amino)thiazole (Major Product) Neutral_pH->Desired_Product Favors Acidic_pH Acidic pH Isomeric_Impurity 3-Substituted 2-imino- 2,3-dihydrothiazole Acidic_pH->Isomeric_Impurity Favors

Caption: Impact of pH on the regioselectivity of the Hantzsch thiazole synthesis.

Issue 3: Presence of High Molecular Weight Byproducts - Bis-Thiazoles

Question: My mass spectrum shows a peak corresponding to a dimer of my expected product. What is this and how is it formed?

Answer: The formation of bis-thiazole derivatives, specifically 4-thiazolyl-2-aminothiazoles, is a known side reaction in Hantzsch synthesis, particularly when the reaction is run for extended periods or at high temperatures.

Mechanism of Formation:

This side product arises from the reaction of the initially formed 2-aminothiazole with an unreacted molecule of the α-haloketone. The exocyclic amino group of the 2-aminothiazole can act as a nucleophile, attacking the carbonyl group of the α-haloketone. Subsequent cyclization and dehydration lead to the formation of a second thiazole ring.

Prevention Strategies:

  • Control Stoichiometry: Using a slight excess of thiourea can help to ensure that the α-haloketone is consumed rapidly, minimizing its availability to react with the product.

  • Monitor Reaction Progress: As with other side reactions, it is crucial to monitor the reaction by TLC and stop it as soon as the starting materials are consumed.

  • Order of Addition: In some cases, adding the α-haloketone slowly to the solution of thiourea can help to maintain a low concentration of the α-haloketone throughout the reaction, thereby disfavoring the side reaction.

Reaction Pathway Diagram: Formation of a Bis-Thiazole Byproduct

G alpha_haloketone α-Haloketone aminothiazole 2-Aminothiazole (Product) alpha_haloketone->aminothiazole + Thiourea thiourea Thiourea thiourea->aminothiazole bis_thiazole 4-Thiazolyl-2-aminothiazole (Byproduct) aminothiazole->bis_thiazole + α-Haloketone (Excess/High Temp)

Caption: Reaction scheme illustrating the formation of a bis-thiazole impurity.

Issue 4: Unexpected Carboxylic Acid Derivative Formation

Question: I am observing a carboxylic acid or ester derivative as a major byproduct, and my yield of the 2-aminothiazole is very low. What could be causing this?

Answer: The formation of a carboxylic acid or its derivative from an α-haloketone is characteristic of the Favorskii rearrangement . This side reaction can compete with the Hantzsch synthesis, particularly if the reaction conditions are basic and the α-haloketone has an enolizable proton.

Mechanistic Explanation:

The Favorskii rearrangement is initiated by the deprotonation of the α'-carbon of the α-haloketone to form an enolate. This is followed by an intramolecular nucleophilic attack to form a cyclopropanone intermediate, which is then opened by a nucleophile (such as hydroxide or alkoxide) to yield a carboxylic acid or ester[5][6][7][8].

Troubleshooting and Prevention:

  • pH Control: The Favorskii rearrangement is base-catalyzed. Maintaining neutral or slightly acidic conditions will suppress this side reaction.

  • Choice of Base: If a base is required for other reasons, a non-nucleophilic, sterically hindered base is less likely to promote the Favorskii rearrangement.

  • Substrate Structure: α-Haloketones that are prone to enolization are more susceptible to this side reaction. If possible, modifying the substrate to reduce the acidity of the α'-protons could be considered.

Data Summary for Troubleshooting

IssuePotential CauseRecommended ActionKey Parameter to Control
Low Yield Impure α-haloketonePurify starting material before usePurity of α-haloketone
Incorrect stoichiometryUse a slight excess of thiourea (1.1-1.5 eq.)Molar ratio of reactants
Suboptimal temperature/timeMonitor reaction by TLC; use moderate heatReaction temperature and duration
Isomeric Impurity Acidic reaction conditionsMaintain neutral or slightly basic pHpH of the reaction mixture
Bis-Thiazole Formation Excess α-haloketone, prolonged heatingUse excess thiourea, monitor reaction progressStoichiometry and reaction time
Favorskii Rearrangement Basic reaction conditionsMaintain neutral or slightly acidic pHpH of the reaction mixture

Experimental Protocols

General Protocol for Hantzsch 2-Aminothiazole Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve thiourea (1.1-1.5 equivalents) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of the limiting reagent).

  • Reagent Addition: Add the α-haloketone (1.0 equivalent) to the stirred solution of thiourea.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., reflux in ethanol) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene) or by column chromatography on silica gel.

Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the 2-aminothiazole is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods for Impurity Profiling

A robust analytical method is essential for identifying and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the desired product from side products and unreacted starting materials. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development[9][10].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the separated components, which is invaluable for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any impurities present. The chemical shifts of the protons on the thiazole ring are characteristic and can be used to distinguish between isomers.

References

  • chemeurope.com. Favorskii rearrangement. [URL: https://www.chemeurope.com/en/encyclopedia/Favorskii_rearrangement.html]
  • Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1173. [URL: https://www.mdpi.com/1420-3049/21/9/1173]
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [URL: https://pubs.rsc.org/en/content/articlelanding/1987/p1/p19870000639]
  • Alfa Chemistry. Favorskii Rearrangement. [URL: https://www.alfa-chemistry.com/favorskii-rearrangement.htm]
  • AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [URL: https://www.adichemistry.com/organic/namedreactions/favorskii-rearrangement/favorskii-rearrangement.htm]
  • Wikipedia. Favorskii rearrangement. [URL: https://en.wikipedia.org/wiki/Favorskii_rearrangement]
  • Chem Help Asap. Hantzsch Thiazole Synthesis. [URL: https://www.chemhelpasap.com/uploads/3/2/1/7/3217215/hantzsch_thiazole_synthesis.pdf]
  • NROChemistry. Favorskii Rearrangement. [URL: https://www.nrochemistry.com/favorskii-rearrangement/]
  • Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1173. [URL: https://www.mdpi.com/1420-3049/21/9/1173/htm]
  • ResearchGate. A plausible mechanism for the formation of Hantzsch thiazole derivatives. [URL: https://www.researchgate.
  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [URL: https://www.youtube.
  • Kuh, E., & Neler, W. B. (1949). U.S. Patent No. 2,489,038. U.S. Patent and Trademark Office. [URL: https://patents.google.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [URL: https://doi.org/10.1039/P19870000639]
  • Organic Chemistry Portal. Thiazole synthesis. [URL: https://www.organic-chemistry.org/namedreactions/hantzsch-thiazole-synthesis.shtm]
  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. [URL: https://www.researchgate.net/figure/Mechanism-of-Hantzsch-Thiazole-Synthesis_fig2_342357597]
  • ResearchGate. Effect of different pH buffer on one-pot Hantzsch reaction. [URL: https://www.researchgate.net/figure/Effect-of-different-pH-buffer-on-one-pot-Hantzsch-reaction_tbl1_322622944]
  • Sumitomo Chemical Company. (1992). EP Patent No. 0482607B1. European Patent Office. [URL: https://patents.google.
  • University of California, Los Angeles. Recrystallization and Crystallization. [URL: http://www.chem.ucla.
  • Al-Sanea, M. M., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 12(1), 19093. [URL: https://www.
  • CUNY Queensborough Community College. Purification by Recrystallization. [URL: https://www.qcc.cuny.
  • EBSCO. Recrystallization (chemistry) | Research Starters. [URL: https://www.ebsco.
  • Al-Sanea, M. M., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 12(1), 19093. [URL: https://www.researchgate.net/publication/365313385_Development_and_validation_of_HPLC-UV_and_LC-MSMS_methods_for_the_quantitative_determination_of_a_novel_aminothiazole_in_preclinical_samples]
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [URL: https://www.mdpi.com/1420-3049/26/5/1449]
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7961421/]
  • Al-Shakban, M. (2023). New methods for the rapid synthesis of thiazoles (Doctoral dissertation, University of Sussex). University of Sussex. [URL: https://figshare.com/articles/thesis/New_methods_for_the_rapid_synthesis_of_thiazoles/23282249]
  • ResearchGate. Synthesis of 2-aminothiazole derivatives. [URL: https://www.researchgate.

Sources

Technical Support Center: Resolving Poor Peak Shape in HPLC of 5-Isopropylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Isopropylthiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor peak shape—such as tailing, broadening, or splitting—for this basic compound. As a primary amine, this compound presents specific chromatographic challenges that require a targeted and systematic approach to resolve. This document provides in-depth, field-proven insights and step-by-step protocols to help you achieve sharp, symmetrical, and reproducible peaks.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing significant peak tailing for this compound. What is the primary cause?

A: The most common cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary interactions with the stationary phase.[1] Your analyte is a basic compound containing a primary amine group. In typical reversed-phase mobile phases (pH 3-7), this amine group will be protonated, carrying a positive charge (R-NH3+).

The problem arises from the stationary phase itself. Most reversed-phase columns are made from silica particles. The surface of this silica has residual silanol groups (Si-OH). At a mobile phase pH above approximately 3.5-4, these acidic silanols begin to deprotonate, becoming negatively charged (Si-O⁻).[2][3][4]

This creates an environment where your positively charged analyte can interact with the negatively charged silanol sites through a strong ionic attraction. This is a "secondary" retention mechanism, separate from the desired hydrophobic "reversed-phase" mechanism. Because this interaction is strong and kinetically slow, a portion of the analyte molecules are delayed as they move through the column, resulting in an asymmetric or "tailing" peak.[5]

cluster_column Silica Stationary Phase (pH > 4) cluster_mobile_phase Mobile Phase Silica Silica Backbone (Si-O-Si) Silanol Deprotonated Silanol Group (Si-O⁻) Silica->Silanol C18 C18 Hydrophobic Chain Silica->C18 Analyte_Bulk Analyte (Bulk Flow) (Hydrophobic Retention) Analyte_Bulk->C18 Desired RP Interaction Analyte_Tailing This compound (Protonated, R-NH₃⁺) Analyte_Tailing->Silanol Ionic Interaction (Causes Tailing)

Caption: Mechanism of peak tailing for basic analytes.

Q2: How can I use the mobile phase pH to improve the peak shape?

A: Manipulating the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[6][7] The goal is to control the ionization state of both your analyte and the column's residual silanols to prevent the unwanted ionic interactions described in Q1. For a basic compound like this compound (estimated conjugate acid pKa ~9-10), you have two primary strategies.

Strategy 1: Low pH (Ion Suppression of Silanols) By lowering the mobile phase pH to a range of 2.5–3.0, the vast majority of silanol groups will be protonated (Si-OH) and therefore neutral.[1][8] Your basic analyte will be fully protonated (R-NH3+), but with the silanols neutralized, the strong ionic secondary interaction is eliminated. This is the most common and often most effective approach.

Strategy 2: High pH (Analyte Neutralization) By raising the mobile phase pH to be at least 2 units above the analyte's pKa (e.g., pH > 11, if possible), you deprotonate the amine, making it neutral (R-NH2). In its neutral form, it will not engage in ionic interactions with any deprotonated silanols. This approach requires a pH-stable HPLC column (e.g., hybrid or specialized silica) to prevent dissolution of the silica backbone.[9][10]

pH StrategyRecommended pH RangeAnalyte State (R-NH₂)Silanol State (Si-OH)Primary InteractionPeak Shape Outcome
Low pH 2.5 - 3.0Protonated (R-NH₃⁺)Neutral (Si-OH)HydrophobicExcellent
Mid pH 4.0 - 7.5Protonated (R-NH₃⁺)Ionized (Si-O⁻)Hydrophobic + IonicPoor (Tailing)
High pH > 10.5 (Column Permitting)Neutral (R-NH₂)Ionized (Si-O⁻)HydrophobicExcellent

Experimental Protocol: pH Optimization

  • Prepare Buffers: Prepare aqueous mobile phase buffers at different pH values. For low pH, use 0.1% formic acid or trifluoroacetic acid (TFA). For mid-range pH, use an acetate or phosphate buffer. Ensure the buffer concentration is adequate (20-50 mM) for stable pH control.[8]

  • Initial Condition: Start with a mobile phase containing 0.1% Formic Acid in water (A) and 0.1% Formic Acid in acetonitrile (B). This will result in a pH of approximately 2.7.

  • Equilibrate System: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.

  • Inject Sample: Inject your this compound standard.

  • Assess Peak Shape: Evaluate the peak asymmetry. A USP tailing factor between 0.9 and 1.3 is generally considered good.

  • Compare with Mid-pH: If necessary for comparison, switch to a buffered mobile phase at pH 7 (e.g., phosphate buffer), re-equilibrate thoroughly, and inject the sample again. You will likely observe significant tailing, confirming the role of silanol interactions.

Q3: I've adjusted the pH to ~2.7, but my peak is still not perfect. What column-related issues should I investigate?

A: If low pH doesn't completely solve the problem, the issue may lie with the column's quality, age, or type.

  • Column Chemistry: Not all C18 columns are created equal. For basic compounds, it is crucial to use a modern, high-purity, "Type B" silica column that has been effectively end-capped.[11][12]

    • End-Capping: This is a process where the manufacturer chemically treats the silica after bonding the C18 chains to deactivate most of the remaining silanol groups.[12][13] A column with poor end-capping will still exhibit tailing with basic compounds, even at low pH.

    • Column Choice: Consider using columns specifically designed for basic compounds. These often feature embedded polar groups that shield the silanols or use hybrid particle technology that is more resistant to high pH and has lower silanol activity.[14][15]

  • Column Contamination & Deterioration:

    • Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites that cause tailing.

    • Void Formation: Over time, pressure shocks or high pH can cause the silica bed to dissolve or settle, creating a void at the inlet. This disrupts the sample band and leads to split or tailing peaks.[16][17]

    • Frit Blockage: Particulates from the sample or mobile phase can block the inlet frit, causing flow path distortion.[16]

Troubleshooting Protocol: Column Health

  • Use a Guard Column: Always use a guard column with the same stationary phase to protect your analytical column from contaminants and particulates. If performance degrades, changing the inexpensive guard column often restores the peak shape.

  • Column Flushing/Cleaning: If you suspect contamination, disconnect the column from the detector and flush it according to the manufacturer's instructions. A generic cleaning sequence for reversed-phase columns is:

    • Water (20 column volumes)

    • Isopropanol (20 column volumes)

    • Hexane or Dichloromethane (if necessary and compatible)

    • Isopropanol (20 column volumes)

    • Re-equilibrate with your mobile phase.

  • Test with a New Column: The definitive test is to replace the suspect column with a new one of the same type. If the peak shape is restored, the old column has reached the end of its life.

Q4: What other system or sample-related factors could be causing poor peak shape?

A: If you have optimized the pH and confirmed your column is in good condition, the problem may originate from other parts of your HPLC system or from the sample itself. A systematic approach is key.

  • Extra-Column Volume (Dead Volume): The volume of the system tubing and connections outside of the column can cause peak broadening. This effect is more pronounced for early-eluting peaks. Use narrow-bore (0.005" or smaller) PEEK tubing and ensure all fittings are properly swaged for a zero-dead-volume connection.[2][17]

  • Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion. The sample doesn't focus properly at the head of the column. Solution: Whenever possible, dissolve your sample in the initial mobile phase.[16]

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to a "shark-fin" or fronting peak shape. Solution: Dilute your sample and inject a smaller mass.[17]

Start Poor Peak Shape for This compound Check_pH Is Mobile Phase pH optimized (e.g., pH 2.5-3.0)? Start->Check_pH Adjust_pH Action: Adjust pH to 2.5-3.0 using 0.1% Formic Acid or TFA. Ensure adequate buffering. Check_pH->Adjust_pH No Check_Column Is the column modern, well end-capped, and in good condition? Check_pH->Check_Column Yes Adjust_pH->Check_pH Replace_Column Action: Test with a new column. Consider columns for basic compounds (e.g., embedded polar group). Check_Column->Replace_Column No / Unsure Check_System Are extra-column volumes minimized? Is the sample solvent appropriate? Check_Column->Check_System Yes Replace_Column->Check_Column Fix_System Action: Use narrow-bore tubing. Ensure proper fittings. Dissolve sample in mobile phase. Check_System->Fix_System No Good_Peak Problem Solved: Achieved Symmetrical Peak Check_System->Good_Peak Yes Fix_System->Check_System

Caption: A systematic workflow for troubleshooting poor peak shape.

References
  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chromatography Forum. (2008). Which column for basic analytes.
  • Chromatography Forum. (2004). buffered pH to avoid peak tailing.
  • LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Phenomenex. (n.d.). LC Technical Tip - The Role of End-Capping in RP.
  • uHPLCs Class. (2024). Unveiling the Secrets of Silica in HPLC Columns.
  • PharmaCores. (n.d.). HPLC Column Guide (Part 1):7 Key Parameters for Better Separation.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • PubChem. (n.d.). 5-Isopropyl-1,3,4-thiadiazol-2-amine.
  • Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • ResearchGate. (2001). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Lab Manager. (n.d.). Chromatography Columns: Which Ones Should You Use?
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Chemsrc. (n.d.). Isopropyl-(5-methyl-thiazol-2-ylmethyl)-amine.
  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide.
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?

Sources

Preventing degradation of 5-Isopropylthiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Comprehensive public-domain data on the degradation of 5-Isopropylthiazol-2-amine is limited. This guide is a synthesis of established principles for analogous 2-aminothiazole derivatives and primary amines, providing a robust framework for researchers. The experimental data and degradation pathways presented are illustrative and based on well-established chemical principles.

Introduction

This compound is a key building block in modern medicinal chemistry. As with many heterocyclic amines, its stability in solution is a critical parameter that can influence experimental outcomes, product shelf-life, and ultimately, the viability of a drug candidate. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers anticipate and mitigate the degradation of this compound in their experimental workflows.

Part 1: Frequently Asked Questions (FAQs) about this compound Stability

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound is primarily influenced by four factors: pH, exposure to light (photodegradation), presence of oxidizing agents, and elevated temperatures. The 2-amino group and the electron-rich thiazole ring are the most reactive sites, making the molecule susceptible to hydrolysis, oxidation, and photolytic reactions.

Q2: I'm observing a rapid loss of my compound in an aqueous buffer. What is the likely cause?

A2: Rapid degradation in aqueous buffers often points to pH-mediated hydrolysis. 2-Aminothiazoles can be susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the opening of the thiazole ring. It is crucial to determine the pH of your solution and assess the stability of this compound at that specific pH.

Q3: Can I store solutions of this compound at room temperature on the lab bench?

A3: It is strongly advised against storing solutions of this compound on the lab bench for extended periods. Exposure to ambient light and temperature fluctuations can accelerate degradation. For short-term storage, amber vials in a cool, dark place are recommended. For long-term storage, solutions should be kept at 2-8°C or frozen, protected from light.

Q4: I've noticed a yellowing of my solution upon storage. What does this indicate?

A4: A change in color, such as yellowing, is a common indicator of degradation, often due to oxidative or photolytic processes. These reactions can lead to the formation of colored byproducts. If you observe this, it is essential to re-analyze your sample to determine the purity and identify any degradation products.

Q5: What are the best general-purpose solvents for dissolving this compound to maximize its stability?

A5: For general use, aprotic solvents such as DMSO or DMF are often preferred for stock solutions as they are less likely to participate in hydrolytic degradation. For aqueous experimental conditions, it is critical to use buffered solutions at an optimal pH (typically near neutral, but should be experimentally determined) and to prepare them fresh whenever possible.

Part 2: Troubleshooting Guide for Common Degradation Issues

This section provides a structured approach to identifying and resolving common stability problems encountered during experiments with this compound.

Issue 1: Unexpectedly Low Purity or Concentration in Solution
Potential Cause Troubleshooting Steps Preventative Measures
pH-Mediated Hydrolysis 1. Measure the pH of the solution. 2. Perform a rapid pH stability screen (see Protocol 1). 3. Analyze the sample by LC-MS to identify potential hydrolysis products (e.g., ring-opened structures).1. Use buffered solutions within a stable pH range. 2. Prepare acidic or basic solutions immediately before use.
Oxidative Degradation 1. Check for potential sources of oxidation (e.g., peroxide-containing solvents, exposure to air). 2. Analyze for potential oxidation products (e.g., N-oxides, hydroxylated species).1. Use high-purity, peroxide-free solvents. 2. Degas solvents and purge containers with an inert gas (e.g., nitrogen, argon). 3. Consider the addition of antioxidants like BHT or ascorbic acid if compatible with the experiment.
Photodegradation 1. Review the light exposure conditions during sample preparation and storage. 2. Compare the purity of a light-exposed sample to a dark control.1. Work with the compound in a dimly lit environment or under yellow light. 2. Store solutions in amber vials or wrap containers in aluminum foil.
Thermal Degradation 1. Assess the temperature conditions during sample handling and storage. 2. If heating is part of the experimental procedure, evaluate the compound's stability at that temperature over the relevant timeframe.1. Store stock solutions at recommended temperatures (2-8°C or frozen). 2. Minimize the duration of any heating steps.
Issue 2: Appearance of New Peaks in Chromatographic Analysis
Potential Cause Troubleshooting Steps Preventative Measures
Formation of Degradation Products 1. Characterize the new peaks using mass spectrometry (MS) and, if possible, NMR spectroscopy to elucidate their structures. 2. Correlate the appearance of new peaks with specific stress conditions (pH, light, heat, oxidant) to understand the degradation pathway.1. Implement the preventative measures outlined in Issue 1. 2. Develop a stability-indicating analytical method (see Protocol 2) to monitor the formation of specific degradants.
Interaction with Excipients or Other Components 1. If in a formulation, test the stability of this compound in the presence of each individual excipient.1. Conduct compatibility studies with all formulation components early in the development process.

Part 3: Experimental Protocols

Protocol 1: Rapid pH Stability Screening

Objective: To quickly assess the stability of this compound across a range of pH values.

Methodology:

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Time Points: Immediately after preparation (T=0) and at specified time points (e.g., 2, 4, 8, 24 hours) at a controlled temperature, take an aliquot from each solution.

  • Analysis: Analyze the aliquots by a suitable method, such as HPLC with UV detection, to determine the remaining percentage of this compound.

  • Data Presentation: Plot the percentage of remaining this compound against time for each pH.

Illustrative Data Table:

pH% Remaining (T=2h)% Remaining (T=8h)% Remaining (T=24h)
2.085.360.135.7
4.098.195.490.2
7.099.599.198.8
9.097.292.885.6
12.070.445.915.3
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Forced Degradation: Subject this compound to forced degradation conditions to generate a mixture of the parent compound and its degradants.[1][2]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4]

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Method Development: Use the resulting mixtures to develop an HPLC method (e.g., reverse-phase with a C18 column and a gradient elution of water and acetonitrile with a suitable modifier like formic acid or ammonium acetate) that achieves baseline separation of the parent peak from all major degradation peaks.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Part 4: Visualization of Potential Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways for this compound based on the known reactivity of 2-aminothiazoles and primary amines.

G A This compound B Hydrolysis (Ring Opening) A->B H+ or OH- C Oxidation (N-Oxide Formation) A->C [O] (e.g., H2O2) D Photodegradation (Dimerization/Ring Modification) A->D hv E Thiourea & Isopropyl-substituted fragments B->E F This compound N-oxide C->F G Complex Photodegradants D->G

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

The following workflow provides a systematic approach to assessing the stability of this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In-Depth Analysis cluster_2 Phase 3: Mitigation Strategy A Prepare Solution of This compound B Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) A->B C Develop Stability-Indicating Analytical Method (e.g., HPLC) B->C D Identify Major Degradants (LC-MS, NMR) C->D E Determine Degradation Kinetics (pH-rate profile) D->E F Optimize Formulation/Solvent System E->F G Define Appropriate Storage Conditions F->G

Caption: Workflow for assessing and mitigating the degradation of this compound.

References

  • Quality of medicines questions and answers: Part 2 - EMA. European Union.
  • Forced Degradation Studies. SciSpace.
  • Forced Degradation Studies. MedCrave online.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate.
  • Deamination of 2-aminothiazoles and 3-amino-1,2,4-triazines with nitric oxide in the presence of a catalytic amount of oxygen. University of Toyama.
  • Analytical Techniques In Stability Testing. Separation Science.
  • Photostability. IAGIM.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH.
  • Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.
  • Stability indicating study by using different analytical techniques. IJSDR.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
  • 5-Isopropyl-1,3,4-thiadiazol-2-amine. PubChem.
  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • The Chemistry of 5-aminothiazole and its derivatives. Khurnia Krisna Puji Pamungkas.
  • Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA.

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Isopropylthiazol-2-amine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Isopropylthiazol-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges frequently encountered with this compound in experimental assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure accurate, reproducible, and meaningful results.

Compound Profile: this compound

Understanding the physicochemical properties of a compound is the first step in troubleshooting its behavior in solution.[1] this compound is a small molecule with distinct features that dictate its solubility.

PropertyValue / DescriptionRationale & Implications for Solubility
CAS Number 101080-15-3[2][3]Unique identifier for this specific chemical entity.
Molecular Formula C₆H₁₀N₂S[2]Indicates the elemental composition.
Molecular Weight 142.22 g/mol [2]Essential for calculating molar concentrations for stock solutions.[1]
Appearance Liquid (at room temperature)[2]As a liquid, it avoids issues of dissolving a solid form, but miscibility becomes the key challenge.
Key Structural Features 2-amino group, Isopropyl group, Thiazole ringThe 2-amino group is basic and can be protonated.[4][5] This makes its aqueous solubility highly pH-dependent.[6][7] The isopropyl group and thiazole ring are hydrophobic, contributing to low solubility in neutral aqueous media.[4]
Predicted Solubility - High in organic solvents (e.g., DMSO, Ethanol).- Low in neutral aqueous buffers (e.g., PBS pH 7.4).- Moderate to High in acidic aqueous buffers (pH < 5).The amphiphilic nature of DMSO makes it an excellent solvent for a wide array of organic materials.[8] The low solubility in neutral water is due to the hydrophobic parts of the molecule.[4] In acidic conditions, the basic amine group becomes protonated, forming a more soluble salt.[9][][11]

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during experimental work.

Q1: My this compound is immiscible and forms a separate layer in my PBS buffer (pH 7.4). Why?

A1: This is expected behavior. The compound's molecular structure contains significant hydrophobic (water-fearing) regions, namely the isopropyl group and the thiazole ring, which limit its ability to dissolve in neutral aqueous solutions like PBS.[4] At physiological pH (7.4), the basic 2-amino group is not sufficiently protonated to overcome these hydrophobic forces.

Q2: I dissolved the compound in 100% DMSO for a stock solution, but it precipitated immediately when I diluted it into my cell culture medium. What is happening?

A2: This is a classic case of a compound "crashing out" of solution due to a solvent shift. While this compound is highly soluble in a strong organic solvent like DMSO, its solubility in the final aqueous assay medium is much lower.[12] When you add the DMSO stock to the medium, the DMSO concentration is drastically lowered, and the medium can no longer keep the compound dissolved, causing it to precipitate. This is a common challenge for compounds with low aqueous solubility.[12]

Q3: What is the maximum concentration of DMSO I can use in my assay without causing artifacts?

A3: This is highly dependent on the specific assay, especially for cell-based work. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. Some robust assays may tolerate up to 1%. However, it is crucial to run a solvent tolerance control experiment, where you test the effect of the final DMSO concentration on your assay readout in the absence of your compound.[13]

Q4: Can I use heat or sonication to improve solubility in my final assay buffer?

A4: While gentle warming or sonication can help dissolve a compound during the preparation of a stock solution in an organic solvent, they are generally not recommended for the final aqueous dilution. These methods might temporarily increase solubility (creating a supersaturated solution), but the compound will likely precipitate out over time as it cools or sits, especially during a long assay incubation.[14] This can lead to inconsistent and non-reproducible results.

Q5: What is the best way to prepare and store a stock solution of this compound?

A5: The best practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.[1][15] Store this stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles.[1] Repeatedly opening and closing the main stock vial can introduce moisture, which can cause the compound to precipitate over time, and temperature fluctuations can increase the probability of crystallization.[14]

Part 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Solubility Optimization

When facing solubility issues, a systematic, step-by-step approach is more effective than random trial and error. The following workflow provides a logical pathway to identify and solve the problem.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Solution Pathways cluster_2 Phase 0: Stock Solution Issue start Precipitation or Immiscibility Observed in Assay check_stock Is stock solution clear? (Visually inspect) start->check_stock check_final_conc Is final assay concentration too high? check_stock->check_final_conc Yes remake_stock Remake stock solution. Use gentle warming or sonication if needed. Ensure anhydrous DMSO. check_stock->remake_stock No lower_conc Strategy A: Lower final assay concentration check_final_conc->lower_conc Yes inc_cosolvent Strategy B: Increase Co-solvent % check_final_conc->inc_cosolvent No revalidate Re-validate Assay with New Conditions (incl. solvent controls) lower_conc->revalidate adjust_ph Strategy C: Adjust Buffer pH inc_cosolvent->adjust_ph If co-solvent > tolerance OR still precipitates inc_cosolvent->revalidate adjust_ph->revalidate end Proceed with Experiment revalidate->end Success!

Caption: Troubleshooting workflow for addressing compound precipitation.

Guide 2: Leveraging pH to Enhance Solubility

The primary amine on the thiazole ring is a chemical handle that can be used to dramatically improve aqueous solubility. Amines are weak bases, and their solubility is strongly dependent on the pH of the solution.[4][5][6][7] By lowering the pH, the amine group (R-NH₂) becomes protonated (R-NH₃⁺), forming a positively charged ion that is significantly more soluble in water.

Sources

Identifying and removing impurities from 5-Isopropylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing impurities from 5-Isopropylthiazol-2-amine. The following content, presented in a question-and-answer format, addresses common challenges and provides detailed, field-proven protocols to ensure the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude sample of this compound?

A: Impurities in a given sample are typically derived from three main sources: unreacted starting materials, byproducts from the synthesis, and degradation products. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and its synthesis is well-established, often via variations of the Hantzsch thiazole synthesis.[1][2]

  • Starting Materials: The most common synthesis involves the condensation of an α-haloketone with thiourea.[3][4][5] Therefore, residual amounts of thiourea and the corresponding α-haloketone, 1-bromo-3-methyl-2-butanone , are likely present.

  • Reaction Byproducts: Incomplete cyclization, over-alkylation, or side reactions can lead to various impurities. For instance, dimers or oligomers can form, especially if the reaction temperature is too high or the stoichiometry is incorrect.[5]

  • Degradation Products: Amines, in general, are susceptible to oxidative degradation, which can be initiated by exposure to air, light, or trace metals.[6] The thiazole ring itself can also undergo metabolic-like degradation, potentially involving epoxidation of the C=C bond followed by hydrolysis and decomposition.[1] Hydrolysis of the amine to a hydroxyl group is also a possible degradation pathway under certain pH and temperature conditions.[7]

Q2: Which analytical techniques are best for detecting and quantifying impurities in my sample?

A: A multi-technique approach is always recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying impurities. A reverse-phase (RP-HPLC) method is standard.[8] Given that this compound is a basic compound, using an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) in the mobile phase is crucial to ensure sharp, symmetrical peaks by keeping the amine protonated.[9][10][11] A Diode Array Detector (DAD) allows for peak purity analysis by comparing UV spectra across a single peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides mass information for each separated peak, which is invaluable for identifying unknown impurities.[12] This technique can help rapidly identify starting materials, known byproducts, or degradation products by their molecular weight.[8][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the structural elucidation of unknown impurities.[14][15] While less sensitive than MS, advanced 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can unequivocally determine the structure of an isolated impurity.[16] It is also highly effective for identifying regioisomers that may be indistinguishable by MS.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable if the impurities are thermally stable and volatile. It can be particularly useful for identifying residual solvents or low-molecular-weight starting materials.[1][12]

Troubleshooting and In-Depth Purification Guides

This section addresses specific experimental challenges with detailed explanations and solutions.

Q3: My HPLC chromatogram shows significant peak tailing for my main compound. Why is this happening and how can I fix it?

A: Peak tailing for basic compounds like this compound is a classic issue in reversed-phase HPLC.[11]

  • Causality: The primary cause is secondary interactions between the basic amine group and acidic residual silanol groups (Si-OH) on the surface of the silica-based C18 column. These strong, non-ideal interactions delay the elution of a portion of the analyte, resulting in a "tailing" peak shape.

  • Solutions:

    • Adjust Mobile Phase pH: The most effective solution is to lower the pH of the mobile phase. By adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid to a final concentration of 0.1%, you ensure the mobile phase pH is well below the pKa of the amine. This keeps the amine consistently protonated (R-NH₃⁺), minimizing its interaction with the silanol groups and leading to sharper, more symmetrical peaks.[11]

    • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process where most residual silanol groups are chemically derivatized to make the surface more inert. Ensure you are using a high-quality, end-capped column designed for the analysis of basic compounds.

    • Increase Buffer Concentration: A higher concentration of the mobile phase buffer can help to saturate the active sites on the stationary phase, further reducing secondary interactions.

Q4: My compound appears to be degrading during silica gel column chromatography, leading to low recovery and new impurities. How can I prevent this?

A: This is a frequent problem when purifying basic, electron-rich amines on standard silica gel.

  • Causality: Silica gel is inherently acidic due to the presence of silanol groups on its surface. These acidic sites can catalyze the degradation of sensitive compounds like this compound.[17] Furthermore, the strong adsorption of the basic amine to these sites can lead to irreversible binding and streaking during elution, resulting in poor separation and low recovery.[17]

  • Solutions:

    • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent system containing 1-2% triethylamine (Et₃N) or ammonia. This neutralizes the acidic sites on the silica surface, significantly reducing degradation and improving recovery.[17]

    • Use an Alternative Stationary Phase: If degradation persists, switch to a less acidic stationary phase. Neutral or basic alumina is an excellent alternative for purifying basic compounds.[17] Alternatively, for more challenging separations, consider using a reverse-phase C18 silica gel for flash chromatography.

    • Protect the Amine Group: As a last resort for particularly stubborn cases, you can temporarily protect the amine group (e.g., as a Boc-carbamate). This makes the molecule less basic and more stable on silica. The protecting group can be removed in a subsequent step after purification.

Q5: How do I select an appropriate solvent system for the recrystallization of this compound?

A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely insoluble or highly soluble at all temperatures.[18]

  • Causality & Logic: Recrystallization works by exploiting differences in solubility between the desired compound and its impurities at different temperatures. Upon slow cooling of a saturated solution, the compound of interest will preferentially crystallize out in a pure form, leaving the more soluble impurities behind in the solvent (mother liquor).[18]

  • Selection Workflow:

    • Solubility Testing: Start with small-scale tests. Place ~20 mg of your crude material into several test tubes and add a small amount (~0.5 mL) of different solvents.[19] Observe solubility at room temperature and then upon heating in a water bath.

    • Single Solvent System: Look for a solvent that meets the "poorly soluble cold, very soluble hot" criteria. Given the structure of this compound (a moderately polar amine), solvents like ethanol, isopropanol, acetonitrile, or mixtures of ethyl acetate/hexanes are good starting points. Water may also be a viable option, potentially in a mixture with an alcohol.[20][21]

    • Two-Solvent System: If no single solvent is ideal, use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or ethanol) at its boiling point. Then, add a "poor" solvent (one in which it is insoluble, e.g., water or hexanes) dropwise until the solution just becomes cloudy (the saturation point). Re-heat gently to get a clear solution, then allow it to cool slowly.[19]

    • Acid/Base Strategy: For amines, an alternative strategy is to dissolve the crude material in a dilute acid (like HCl), forming the highly water-soluble ammonium salt. Filter to remove any insoluble neutral impurities. Then, slowly add a base (like NaOH) to re-precipitate the pure free amine.[20][22]

Data & Workflow Visualizations

Impurity Identification and Purification Workflow

The following diagram outlines the logical workflow for analyzing a crude product and selecting an appropriate purification strategy.

cluster_0 Phase 1: Analysis cluster_1 Phase 2: Decision & Purification cluster_2 Phase 3: Verification A Crude Sample of This compound B Analytical Testing: HPLC-DAD, LC-MS, NMR A->B C Identify & Quantify Impurities B->C D Impurity Profile Assessment C->D E High Purity (>95%) Minor Impurities D->E Simple Profile F Low Purity (<95%) Significant Impurities D->F Complex Profile G Recrystallization E->G H Column Chromatography F->H I Acid-Base Extraction F->I If impurities have different acid/base properties J Purified Product G->J H->J I->J K Final Purity Analysis (HPLC, NMR) J->K L Product Meets Specification K->L Purity >99% M Further Purification Needed K->M Purity <99% M->D Re-evaluate

Caption: Decision workflow for impurity analysis and purification.

Data Tables for Method Development

Table 1: Recommended Starting Conditions for RP-HPLC Analysis

ParameterRecommended SettingRationale & Explanation
Column C18, 2.5-5 µm, 4.6 x 150 mmStandard for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures protonation of the amine for good peak shape.[9][10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation efficiency.[9]
Gradient 5% to 95% B over 20 minA broad gradient is a good starting point to elute the compound and all potential impurities.[11]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity.
Detection (UV) 254 nm & 275 nmThiazole and other aromatic heterocycles typically absorb in this UV range.[11]

Table 2: Recrystallization Solvent Selection Guide

SolventBoiling Point (°C)PolarityComments
Water 100HighGood for polar compounds; may require mixing with an alcohol to increase solubility.[20]
Ethanol 78HighOften a good choice for amines. Can be mixed with water or hexanes.[21]
Isopropanol 82MediumSimilar to ethanol, slightly less polar. Good general-purpose solvent.
Acetonitrile 82MediumCan be effective for moderately polar compounds.
Ethyl Acetate 77MediumGood "good" solvent; often used in combination with hexanes as the "poor" solvent.
Toluene 111LowSuitable for less polar compounds; may be useful for removing highly non-polar impurities.
Hexanes 69LowTypically used as the "poor" or anti-solvent in a two-solvent system.[20]

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography (Deactivated Silica)

This protocol describes a standard procedure for purifying a basic amine on silica gel, incorporating deactivation to prevent degradation.

A 1. Slurry Preparation B Prepare eluent (e.g., 20% EtOAc/Hexane) Add 1-2% Triethylamine (Et3N) A->B C Add silica gel to eluent to form a slurry B->C D 2. Column Packing C->D E Pour slurry into column Allow silica to settle evenly D->E F Add a layer of sand on top E->F G 3. Sample Loading F->G H Dissolve crude product in minimal dichloromethane (DCM) G->H I Add a small amount of silica gel, evaporate to a dry powder ('dry loading') H->I J Carefully add the dry powder to the top of the column I->J K 4. Elution & Collection J->K L Run the column with the Et3N-containing eluent K->L M Collect fractions based on TLC or UV monitoring L->M N 5. Analysis M->N O Analyze fractions by TLC or HPLC to identify pure product N->O P Combine pure fractions and evaporate solvent under reduced pressure O->P

Caption: Workflow for purification by column chromatography.

Methodology:

  • Eluent Preparation: Prepare your chosen solvent system (e.g., Ethyl Acetate/Hexanes). Add triethylamine to a final concentration of 1-2% (v/v). This is your mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into your chromatography column and use gentle pressure or tapping to create a uniform, packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with your triethylamine-containing mobile phase.

  • Fraction Collection: Collect fractions in test tubes. Monitor the progress of the separation by thin-layer chromatography (TLC).

  • Analysis and Evaporation: Analyze the collected fractions to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization (Two-Solvent System)

This protocol is ideal when a suitable single solvent cannot be found. Here, we use ethanol as the "good" solvent and water as the "poor" or "anti-solvent".

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid near the boiling point.[19]

  • Induce Saturation: While the solution is still hot, add water dropwise, swirling after each addition, until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[19]

  • Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again. If there are any insoluble impurities (or if you used decolorizing charcoal), perform a hot filtration at this stage.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • SIELC Technologies. (n.d.). Separation of 5-Isopropyl-1,3,4-thiadiazol-2-amine on Newcrom R1 HPLC column.
  • American Cyanamid Co. (1949). Purification of 2-aminothiazole. Google Patents.
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • Eastman Kodak Co. (1958). Process of preparing 2-aminothiazoles. Google Patents.
  • SIELC Technologies. (n.d.). Separation of 2-Aminothiazole on Newcrom R1 HPLC column.
  • Koperniku, A., & Stjernlöf, P. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate.
  • Novak, T. J., & Anton, S. (2025). The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. ResearchGate.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing.
  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem. The Royal Society of Chemistry.
  • Ayimbila, S., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal.
  • Hsieh, Y. T., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Baishideng Publishing Group.
  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities.
  • BenchChem. (2025). Technical Support Center: HPLC Purification of 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
  • S. S., & P. S. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. AIP Conference Proceedings.
  • Domasevitch, K. V. (2021). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents". ResearchGate.
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Farghaly, T. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Y. V. P., et al. (n.d.). Substances yield after recrystallization from different solvents. ResearchGate.
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • BenchChem. (2025). Technical Support Center: Purification of 5-Iodofuran-2-amine.
  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.
  • Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research J. Pharm. and Tech.
  • BenchChem. (n.d.). Technical Support Center: 2-Aminothiazole Derivative Synthesis.

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Technical Support Center: Optimizing Solvent Systems for Chromatography of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chromatography of this important class of heterocyclic compounds. Here, we move beyond generic advice to offer a nuanced understanding of how the unique chemical properties of thiazoles influence their behavior on a column, empowering you to develop robust and efficient separation methods.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary challenges in the chromatography of thiazole derivatives?

A1: The primary challenges stem from the inherent basicity of the thiazole nitrogen atom, which can lead to undesirable interactions with stationary phases, particularly residual silanols on silica-based columns. This often results in poor peak shape, specifically peak tailing. Additionally, the broad range of polarities conferred by various substituents on the thiazole ring necessitates careful selection of the chromatographic mode and solvent system to achieve adequate retention and resolution.

Q2: Which chromatographic mode is most suitable for thiazole derivatives?

A2: The choice of chromatographic mode depends largely on the polarity of the specific thiazole derivative.

  • Reverse-Phase (RP) HPLC is the most common and versatile mode for many thiazole derivatives, especially those with non-polar to moderately polar substituents. C18 columns are a good starting point.

  • Normal-Phase (NP) HPLC is effective for less polar, isomeric thiazole derivatives that are highly soluble in organic solvents.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for highly polar thiazole derivatives that are poorly retained in reverse-phase systems.[3][4]

  • Chiral Chromatography is necessary for the separation of enantiomers of chiral thiazole derivatives.[5][6][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations grounded in the chemical properties of thiazole derivatives and actionable solutions.

Issue 1: Peak Tailing in Reverse-Phase HPLC

Symptom: You observe asymmetrical peaks with a pronounced "tail," particularly for your thiazole-containing analyte. This can lead to poor integration and reduced resolution.

Causality: The lone pair of electrons on the nitrogen atom in the thiazole ring makes it a basic compound. In reverse-phase chromatography, especially at mid-range pH, residual silanol groups on the silica-based stationary phase can be deprotonated and negatively charged. These negatively charged silanols can interact electrostatically with the protonated, positively charged thiazole nitrogen, leading to strong, secondary retention mechanisms that cause peak tailing.[8][9]

Solutions:

  • Mobile Phase pH Adjustment:

    • Low pH (2-4): By acidifying the mobile phase with additives like 0.1% formic acid, acetic acid, or trifluoroacetic acid (TFA), you can suppress the ionization of the silanol groups, minimizing the secondary interactions.[10][11][12] This is often the most effective solution.

    • High pH (8-10): Alternatively, using a high pH mobile phase with a suitable buffer (e.g., ammonium bicarbonate) and a pH-stable column can deprotonate the basic thiazole analyte, rendering it neutral and reducing interactions with silanols.

  • Use of Mobile Phase Additives:

    • Basic Modifiers: For basic compounds, adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase can help to saturate the active silanol sites, reducing their interaction with the thiazole analyte.[13]

  • Choice of a Modern, High-Purity, End-Capped Column:

    • Modern stationary phases are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction. Opting for a column with high-purity silica and effective end-capping can significantly improve peak shape for basic compounds like thiazoles.

Issue 2: Poor Retention of Polar Thiazole Derivatives in Reverse-Phase HPLC

Symptom: Your thiazole derivative, which may contain polar functional groups like amines, hydroxyls, or carboxylic acids, elutes at or near the void volume in a standard reverse-phase system (e.g., C18 column with acetonitrile/water).

Causality: Reverse-phase chromatography separates compounds based on their hydrophobicity. Highly polar analytes have a strong affinity for the polar mobile phase and weak interaction with the non-polar stationary phase, leading to poor retention.

Solutions:

  • Switch to a More Retentive Stationary Phase:

    • Consider a polar-embedded or polar-end-capped column. These columns have polar functional groups embedded within the alkyl chains, which can provide an alternative retention mechanism for polar analytes through dipole-dipole or hydrogen bonding interactions.

    • Using a column with a higher surface area or carbon load can also increase retention.

  • Employ HILIC:

    • For very polar thiazole derivatives, HILIC is the preferred method. In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is used with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][14] This allows for the retention of highly polar compounds.

  • Use 100% Aqueous Mobile Phase with an Appropriate Column:

    • Some modern reverse-phase columns are designed to be stable in 100% aqueous mobile phases. If your compound is sufficiently polar, this can provide adequate retention.

Issue 3: Irreproducible Retention Times

Symptom: You observe significant shifts in the retention times of your thiazole derivatives between runs or on different days.

Causality: The retention of ionizable compounds like thiazoles is highly sensitive to the pH of the mobile phase.[11][15] Small, unintended variations in mobile phase preparation, such as slight differences in the amount of acid modifier added or CO2 absorption from the air changing the pH, can lead to significant changes in the ionization state of the analyte and the stationary phase, resulting in retention time shifts.

Solutions:

  • Use a Buffered Mobile Phase:

    • Instead of just an acid modifier, use a buffer system (e.g., ammonium acetate, ammonium formate) to maintain a constant pH.[16] Ensure the buffer concentration is adequate (typically 10-20 mM) and that the chosen pH is at least 1.5-2 pH units away from the pKa of your thiazole derivative to ensure it exists in a single ionic form.

  • Precise Mobile Phase Preparation:

    • Always prepare fresh mobile phase daily using high-purity solvents.[5]

    • Use precise volumetric measurements for all components.

    • If possible, sparge the mobile phase with helium to remove dissolved gases that can affect pH.

  • Ensure Proper Column Equilibration:

    • Always allow sufficient time for the column to equilibrate with the new mobile phase before starting your analysis. A stable baseline is a good indicator of equilibration.

Experimental Protocols

Protocol 1: Step-by-Step Method Development for a Novel Thiazole Derivative in Reverse-Phase HPLC

This protocol provides a systematic approach to developing a separation method for a new thiazole derivative of unknown polarity.

Objective: To achieve a robust separation with good peak shape and resolution.

Materials:

  • HPLC system with UV or MS detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA)

  • Ammonium formate

Procedure:

  • Analyte Characterization:

    • Determine the solubility of your thiazole derivative in various solvents.

    • If possible, determine its pKa and UV absorbance maximum.

  • Initial Scouting Gradient:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

    • Injection Volume: 5-10 µL

    • Detection: UV at the analyte's λmax or DAD scan.

  • Evaluation of Initial Run:

    • Good Retention and Peak Shape: If the peak elutes between 2 and 15 minutes with good symmetry, you can proceed to optimize the gradient or switch to an isocratic method.

    • Poor Retention (Elutes Early): The compound is likely very polar. Consider HILIC (Protocol 2) or a polar-embedded reverse-phase column.

    • Strong Retention (Elutes Late): The compound is non-polar. You can shorten the gradient time or increase the starting percentage of organic solvent.

    • Peak Tailing: The compound is likely interacting with residual silanols. Ensure the mobile phase is sufficiently acidic. If tailing persists, consider a different column or a buffered mobile phase.

  • Optimization:

    • Solvent Selection: Repeat the scouting gradient with methanol as the organic solvent to see if it provides better selectivity.

    • pH and Buffer: If peak shape is an issue, prepare mobile phases with a 10 mM ammonium formate buffer at a pH of 3.0 and repeat the scouting run.

    • Gradient Optimization: Once you have a suitable solvent system, adjust the gradient slope to improve the resolution of your analyte from any impurities. A shallower gradient around the elution time of your peak of interest will improve resolution.

    • Isocratic Method Development: If the scouting run indicates that your analyte elutes in a narrow range of organic solvent, you can develop an isocratic method for faster analysis times. The approximate isocratic mobile phase composition can be estimated from the gradient retention time.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Different Classes of Thiazole Derivatives

Class of Thiazole DerivativePolarityRecommended Chromatographic ModeStationary PhaseTypical Mobile Phase ATypical Mobile Phase B
Alkyl/Aryl ThiazolesLow to MediumReverse-PhaseC18, C8Water + 0.1% FA/TFAACN or MeOH + 0.1% FA/TFA
AminothiazolesMedium to HighReverse-Phase or HILICC18, Polar-Embedded, AmideWater + 0.1% FA or 10 mM Ammonium Formate pH 3ACN or MeOH with corresponding modifier
Thiazole Carboxylic AcidsHighReverse-Phase (low pH) or HILICC18, HILICWater + 0.1% FAACN + 0.1% FA
Thiazole-containing PeptidesHighHILIC or Reverse-PhaseZwitterionic, Amide, C1810 mM Ammonium Acetate in WaterACN

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing of Thiazole Derivatives

G start Peak Tailing Observed for Thiazole Derivative check_pH Is Mobile Phase pH < 4? start->check_pH adjust_pH Adjust Mobile Phase to pH 2.5-3.5 with 0.1% Formic or Acetic Acid check_pH->adjust_pH No check_column Is a Modern, End-Capped Column Being Used? check_pH->check_column Yes adjust_pH->check_column change_column Switch to a High-Purity, End-Capped C18 or a Polar-Embedded Column check_column->change_column No use_buffer Use a Buffered Mobile Phase (e.g., 10-20 mM Ammonium Formate) check_column->use_buffer Yes check_overload Is Sample Concentration Too High? change_column->check_overload use_buffer->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes end_bad Problem Persists: Consult Advanced Troubleshooting check_overload->end_bad No end_good Peak Shape Improved dilute_sample->end_good

Caption: Troubleshooting workflow for peak tailing.

Diagram 2: Logic for Selecting the Appropriate Chromatographic Mode for Thiazole Derivatives

G start New Thiazole Derivative check_polarity Assess Polarity (Solubility, Functional Groups) start->check_polarity rp_hplc Reverse-Phase HPLC (C18, C8) check_polarity->rp_hplc Non-polar to Moderately Polar hilic HILIC (Amide, Zwitterionic) check_polarity->hilic Highly Polar np_hplc Normal-Phase HPLC (Silica, Cyano) check_polarity->np_hplc Non-polar, Isomeric check_chirality Is the Compound Chiral? rp_hplc->check_chirality hilic->check_chirality np_hplc->check_chirality chiral Chiral Chromatography check_chirality->rp_hplc No, and Non-polar to Moderately Polar check_chirality->hilic No, and Highly Polar check_chirality->np_hplc No, and Non-polar, Isomeric check_chirality->chiral Yes

Sources

Technical Support Center: Scale-Up Synthesis of 5-Isopropylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Isopropylthiazol-2-amine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most robust and widely employed method for this class of compounds is the Hantzsch Thiazole Synthesis .[1][2] This route is favored for scale-up due to its operational simplicity, high convergence, and the ready availability of the required starting materials. The core reaction involves the condensation of an α-haloketone with a thioamide source, typically thiourea, to form the 2-aminothiazole ring system.[3] For this compound, the key intermediates are 1-halo-3-methyl-2-butanone and thiourea.

Q2: What are the primary starting materials and their critical quality attributes?

The synthesis begins with two key raw materials:

  • 3-Methyl-2-butanone (Isopropyl Methyl Ketone): This is the ketone backbone. Its purity is paramount; the presence of isomeric ketones or other carbonyl-containing impurities can lead to the formation of difficult-to-remove side products.

  • Thiourea: This serves as the nitrogen and sulfur source for the thiazole ring. It should be dry and of high purity, as contaminants can interfere with the cyclization step.

A halogenating agent is required to convert the ketone to the requisite α-haloketone intermediate. Common choices include:

  • Bromine (Br₂): Effective but hazardous, requiring specialized handling procedures, especially at scale.

  • N-Bromosuccinimide (NBS): A safer, solid alternative to liquid bromine, often preferred for improved handling and selectivity.

Q3: What are the major safety concerns during the scale-up of this synthesis?

Scaling up the Hantzsch synthesis introduces significant safety considerations that must be rigorously managed:

  • Thermal Hazards: The halogenation of 3-methyl-2-butanone and the subsequent cyclization with thiourea are both highly exothermic steps.[4] The decreasing surface-area-to-volume ratio in larger reactors makes heat dissipation a critical challenge. A thermal hazard assessment (e.g., using Reaction Calorimetry - RC1) is essential to understand the heat flow and prevent thermal runaway.

  • Reagent Handling: Liquid bromine is corrosive, toxic, and highly reactive. Scale-up operations necessitate the use of closed systems, dedicated scrubbers for off-gassing, and appropriate personal protective equipment (PPE). The use of NBS can mitigate some of these risks.[5]

  • Pressure Management: The reaction can generate gaseous byproducts (e.g., HBr if bromine is used). Reactors must be equipped with adequate venting and pressure relief systems.

Q4: How should I adapt my reaction monitoring strategy from lab to plant scale?

While Thin Layer Chromatography (TLC) is suitable for initial lab-scale development, it is inadequate for process control in a manufacturing environment. For scale-up, a transition to more quantitative in-process controls (IPCs) is crucial:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These techniques should be used to accurately track the consumption of the starting ketone and the formation of the product and key impurities. Set clear specifications for reaction completion (e.g., <1% starting material remaining).

  • Process Analytical Technology (PAT): For advanced process control, consider implementing PAT tools like in-situ FTIR or Raman spectroscopy to monitor the reaction in real-time without the need for sampling, providing a deeper understanding of reaction kinetics and endpoint determination.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up of this compound synthesis.

Problem 1: Low or Stagnant Yield

Your yield has dropped significantly from the 85-95% achieved in the lab to below 70% in the pilot plant, and the reaction appears to stall before completion.

Potential Cause Scientific Rationale & Troubleshooting Steps
Inefficient Heat Transfer The exothermic nature of the reaction leads to localized overheating ("hot spots") in large, poorly agitated vessels. This degrades the sensitive α-bromoketone intermediate or the product itself. Solution: 1. Ensure the reactor's cooling system is adequate for the calculated heat of reaction. 2. Control the addition rate of the halogenating agent via a dosing pump, linking the rate to the internal temperature to not exceed the specified limit (e.g., 5-10°C). 3. Verify that the reactor's agitator provides sufficient mixing to maintain a homogenous temperature profile.
Poor Mixing / Mass Transfer In a heterogeneous slurry (thiourea is often poorly soluble), inadequate mixing can starve the reaction of one component, slowing the rate of reaction. Solution: 1. Select a solvent system where reactants have reasonable solubility. Ethanol or isopropanol are common choices.[6] 2. Use a reactor with an appropriate agitator design (e.g., pitched-blade turbine) to ensure solids remain suspended. 3. Monitor the reaction for stalled conversion via HPLC and consider extending the reaction time if necessary.
Reagent Quality Degradation The α-bromoketone intermediate is often unstable and can decompose upon storage or exposure to moisture/light. Solution: 1. It is highly recommended to generate and use the α-bromoketone in situ or telescope it directly into the cyclization step without isolation.[7] 2. If isolation is necessary, store it under an inert atmosphere, protected from light, and at reduced temperatures. 3. Qualify all raw materials before use to ensure they meet purity specifications.
Problem 2: High Impurity Profile, Especially a Persistent Colored Impurity

The final product is off-color (yellow to brown) and HPLC analysis shows several unknown peaks that were not significant at the lab scale.

Potential Cause Scientific Rationale & Troubleshooting Steps
Over-Bromination Poor temperature control or incorrect stoichiometry can lead to the formation of 1,1-dibromo-3-methyl-2-butanone. This can react to form undesired thiazole byproducts. Solution: 1. Maintain strict temperature control during bromination (<10°C). 2. Use a slight sub-stoichiometric amount of bromine or NBS and drive the reaction to completion by allowing more time. 3. Analyze the crude α-bromoketone (if possible) to check for the presence of dibrominated species.
Residual Halogen Unreacted bromine can remain in the reaction mixture, leading to product degradation and color formation during work-up and isolation. Solution: 1. After the reaction is deemed complete by HPLC, quench any excess bromine by adding a reducing agent. A saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is effective until the characteristic orange/red color dissipates.
Oxidation Byproducts The 2-aminothiazole moiety can be susceptible to oxidation, especially at elevated temperatures during work-up or in the presence of residual oxidants. Solution: 1. After quenching and neutralization, consider an extractive work-up to remove inorganic salts. 2. Perform the final crystallization or isolation under an inert (nitrogen) atmosphere. 3. For persistent color, treatment of a solution of the crude product with activated carbon followed by filtration through celite can be highly effective.
Problem 3: Product Isolation & Purification Difficulties

The product "oils out" during crystallization instead of forming a filterable solid, or it precipitates as fine, difficult-to-filter particles.

Potential Cause Scientific Rationale & Troubleshooting Steps
Incorrect Neutralization pH The product is a basic amine and exists as a salt at low pH. If the pH is not raised sufficiently during work-up, the free base will not fully precipitate. If the pH is too high, it can cause oiling. Solution: 1. After quenching, slowly add a base (e.g., 10% NaOH or K₂CO₃ solution) while monitoring the pH. The target pH for precipitation of the free base is typically 8-9. 2. Control the rate of neutralization and temperature to promote the growth of larger crystals.
Poor Solvent Choice for Crystallization The solvent system used for lab-scale precipitation may not be suitable for large-scale crystallization, where cooling rates are slower. Solution: 1. Perform a solvent screen to find an optimal system for recrystallization. Common choices include isopropanol/water, ethanol/water, or heptane/ethyl acetate mixtures. 2. Implement a controlled cooling profile during crystallization rather than crash-cooling. Seeding the solution with a small amount of pure product can promote controlled crystal growth.
Salt Formation for Purification If the free base is consistently difficult to handle, converting it to a stable, crystalline salt is an excellent industrial strategy. Solution: 1. After the initial work-up, dissolve the crude free base in a suitable solvent (e.g., isopropanol) and add an acid (e.g., HCl in isopropanol or sulfuric acid) to form the corresponding salt. 2. The resulting salt is often highly crystalline and can be easily filtered and dried, providing a product with higher purity. The free base can be liberated later if required.

Section 3: Visualized Workflows and Logic

General Synthesis Workflow

The following diagram outlines the key stages in the Hantzsch synthesis of this compound.

Hantzsch_Synthesis_Workflow cluster_prep Stage 1: α-Haloketone Formation cluster_cyclization Stage 2: Thiazole Ring Formation cluster_workup Stage 3: Work-up & Isolation ketone 3-Methyl-2-butanone (Isopropyl Methyl Ketone) reaction1 Halogenation (0-10 °C) ketone->reaction1 halogen Bromine or NBS in Acetic Acid / CH2Cl2 halogen->reaction1 haloketone 1-Bromo-3-methyl-2-butanone (Intermediate) reaction1->haloketone Exothermic thiourea Thiourea in Ethanol reaction2 Cyclocondensation (Reflux) haloketone->reaction2 thiourea->reaction2 product_salt Crude Product Hydrobromide reaction2->product_salt Exothermic quench Quench (e.g., NaHSO3) product_salt->quench neutralize Neutralization (pH 8-9) quench->neutralize crystallize Crystallization (e.g., IPA/Water) neutralize->crystallize final_product This compound (Pure Product) crystallize->final_product

Caption: High-level workflow for the Hantzsch synthesis of this compound.

Troubleshooting Decision Tree: Low Yield

This diagram provides a logical path for diagnosing the root cause of low product yield during scale-up.

Low_Yield_Troubleshooting start Low Yield Observed (<75%) check_ipc Review In-Process Control Data (HPLC) start->check_ipc incomplete_conv High Starting Material Remaining? check_ipc->incomplete_conv check_temp Was the reaction temperature profile correct? incomplete_conv->check_temp Yes check_impurities High Levels of Byproducts/Degradants? incomplete_conv->check_impurities No yes_incomplete Yes no_incomplete No extend_time Root Cause: Insufficient Time or Poor Mixing Action: Extend reaction time, verify agitation. check_temp->extend_time Yes fix_temp Root Cause: Poor Heat Transfer Action: Review reactor cooling capacity and control reagent addition rate. check_temp->fix_temp No fix_hotspots Root Cause: Localized Overheating (Hot Spots) Action: Improve agitation, reduce batch concentration, control exotherm. check_impurities->fix_hotspots Yes check_workup Root Cause: Product Loss During Work-up Action: Optimize pH for precipitation, check for losses to aqueous/organic layers. check_impurities->check_workup No

Caption: Decision tree for troubleshooting low yield in the scale-up synthesis.

References

  • Journal of Organic Chemistry and Preparations (JOCPR). Synthesis of some new 5- substituted of - JOCPR.
  • ResearchGate. A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole.
  • National Center for Biotechnology Information (PMC). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids.
  • ChemRxiv. Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids.
  • Bulletin of Environment, Pharmacology and Life Sciences (BEPLS). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • Indian Academy of Sciences. A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.
  • National Center for Biotechnology Information (PMC). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.
  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives.
  • YouTube. Hantzsch Thiazole Synthesis - laboratory experiment.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • Scribd. Hantzsch Thiazole Synthesis 2010.
  • National Center for Biotechnology Information (PMC). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • ResearchGate. Review of the synthesis and biological activity of thiazoles.
  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • National Center for Biotechnology Information (PMC). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A.
  • National Center for Biotechnology Information (PMC). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.
  • National Center for Biotechnology Information (PMC). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • Google Patents. Novel process for the preparation of 1,3-thiazol-5-ylmethyl [(2r,5r)-5-{[(2s)-2- [(methyl{[2-(propan-2-yl) -.
  • National Center for Biotechnology Information (PMC). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

Sources

Technical Support Center: Purification Strategies for Polar 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of polar 2-aminothiazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating and purifying these valuable scaffolds. The inherent polarity and basicity of the 2-aminothiazole moiety often present unique purification hurdles. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges effectively.

I. Understanding the Challenge: The Physicochemical Nature of Polar 2-Aminothiazoles

The primary difficulty in purifying polar 2-aminothiazole derivatives stems from their intrinsic properties:

  • High Polarity: The presence of the amino group and the nitrogen and sulfur heteroatoms in the thiazole ring contributes to a high dipole moment and hydrogen bonding capacity. This often leads to poor retention on traditional reversed-phase (RP) columns and strong, sometimes irreversible, binding to normal-phase (NP) silica gel.[1][2]

  • Basicity: The exocyclic amino group is basic, meaning these compounds can exist in a protonated, cationic form, especially at lower pH. This can lead to peak tailing and poor chromatographic performance on standard silica gel due to strong interactions with acidic silanol groups.

  • Solubility Profile: Polar 2-aminothiazoles are often highly soluble in polar solvents like methanol, water, and DMSO, but may have limited solubility in less polar organic solvents used in many chromatographic systems.[3]

This guide will systematically address these issues with practical, field-proven solutions.

II. Troubleshooting Guide: Common Purification Problems and Solutions

This section is designed to help you diagnose and resolve common issues encountered during the purification of polar 2-aminothiazole compounds.

Chromatography-Based Purification
Problem Potential Cause(s) Suggested Solution(s)
Compound streaks badly on silica gel TLC/column. The basic amino group is interacting strongly with acidic silanol groups on the silica surface.- Add a basic modifier to the eluent: Incorporate a small amount of triethylamine (0.1-1%) or ammonia solution (e.g., 2% NH4OH in MeOH) to your mobile phase. This will neutralize the acidic sites on the silica and improve peak shape.[4] - Use a different stationary phase: Consider using alumina (basic or neutral) or an amino-propyl functionalized silica gel, which are more suitable for basic compounds.[4]
Compound elutes at the solvent front in Reversed-Phase (RP) HPLC. The compound is too polar to be retained by the non-polar C18 stationary phase.[1][2]- Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds. It uses a polar stationary phase (like silica or diol) with a high organic, low aqueous mobile phase.[1][2][5][6][7] - Use an Aqueous Normal-Phase (ANP) method: This is a variation of HILIC that uses a polar stationary phase and a mobile phase with a significant water component (5-50%).[8] - Employ an ion-pairing reagent: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can increase retention on an RP column by forming a neutral ion pair.[9]
Poor separation from polar impurities. The chosen chromatographic mode or mobile phase does not provide sufficient selectivity.- Optimize the gradient: For both RP and HILIC, a shallow gradient can improve resolution between compounds with similar polarities. - Try a different stationary phase: In HILIC, different polar stationary phases (e.g., bare silica, amide, diol) can offer different selectivities.[2][6] In RP, consider a column with a different chemistry, such as a phenyl-hexyl or embedded polar group (EPG) column. - Explore Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar compounds and can offer unique selectivity compared to HPLC.[3][10][11]
Product degradation on silica gel column. The acidic nature of silica gel can cause degradation of sensitive 2-aminothiazole derivatives.[9]- Neutralize the silica gel: Pre-treat the silica gel with a solution of triethylamine in the eluent before packing the column. - Switch to a less acidic stationary phase: As mentioned, alumina or a bonded phase like amino-propyl silica can be less harsh. - Minimize contact time: Use a faster flow rate during column chromatography to reduce the time the compound spends on the stationary phase.
Non-Chromatographic Purification
Problem Potential Cause(s) Suggested Solution(s)
Difficulty in recrystallizing the product. The compound is either too soluble or insoluble in common solvents. Impurities may be co-crystallizing.- Use a solvent mixture: Dissolve the compound in a "good" solvent (e.g., methanol, ethanol) at an elevated temperature and then slowly add a "poor" solvent (e.g., diethyl ether, hexanes) until the solution becomes cloudy. Slow cooling should then induce crystallization.[9] - Acid-base extraction: If your compound is basic, you can dissolve the crude material in an organic solvent and extract it into an acidic aqueous solution (e.g., 1M HCl). The impurities may remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) to precipitate the pure product, which can be collected by filtration.[12]
Product is an oil and won't solidify. The compound may have a low melting point or be contaminated with impurities that inhibit crystallization.- Trituration: Add a non-solvent to the oil and scratch the side of the flask with a glass rod to induce crystallization. - Salt formation: Convert the basic 2-aminothiazole into a salt (e.g., hydrochloride or tartrate) which is often a crystalline solid and can be more easily purified by recrystallization.
Colored impurities persist after purification. Highly conjugated byproducts or degradation products are present.- Activated charcoal treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Remove the charcoal by hot filtration before allowing the solution to cool.[13]

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel polar 2-aminothiazole?

A1: A good starting point is to assess the compound's polarity and solubility. Run Thin Layer Chromatography (TLC) on both normal-phase (silica) and reversed-phase plates. For silica TLC, test a range of mobile phases from non-polar (e.g., hexanes/ethyl acetate) to polar (e.g., dichloromethane/methanol). If significant streaking occurs on silica, add 0.5-1% triethylamine to the eluent. If the compound shows little or no retention on a C18 TLC plate, even with a high aqueous mobile phase, then HILIC or SFC are likely to be the most effective chromatographic techniques.[1][2]

Q2: Can I use reversed-phase chromatography for my polar 2-aminothiazole?

A2: Yes, but it may require some modifications. If your compound has some hydrophobic character in addition to its polar groups, you may achieve retention on a C18 column.[14][15][16] To improve retention of polar compounds, you can use a highly aqueous mobile phase. If retention is still poor, consider using a reversed-phase column with an embedded polar group or a phenyl-based stationary phase, which can provide alternative selectivities. For very polar, basic 2-aminothiazoles, HILIC is often a more robust and successful approach.[5][6]

Q3: My polar 2-aminothiazole seems to be unstable in DMSO. What should I do?

A3: Some 2-aminothiazole derivatives have been reported to be unstable in DMSO, undergoing decomposition over time.[17] If you observe changes in purity or activity of a sample stored in DMSO, it is crucial to prepare fresh solutions for analysis and biological testing. For long-term storage, consider storing the compound as a dry solid at an appropriate temperature or in a different solvent system after conducting stability studies.

Q4: What is HILIC and why is it recommended for polar 2-aminothiazoles?

A4: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a chromatographic technique that uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[1][2][7] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes like 2-aminothiazoles can partition into this layer, leading to their retention and separation.[5][8] This is in contrast to reversed-phase chromatography where such polar compounds would elute very quickly.[2]

Q5: Are there any "green" or more environmentally friendly purification methods for polar 2-aminothiazoles?

A5: Yes. Supercritical Fluid Chromatography (SFC) is considered a greener alternative to normal-phase HPLC as it primarily uses supercritical CO2 as the mobile phase, significantly reducing the consumption of organic solvents.[3][10] HILIC can also be considered more environmentally friendly than traditional normal-phase chromatography because it avoids the use of hazardous solvents like dichloromethane or chloroform and instead uses acetonitrile and water.[1] Additionally, optimizing recrystallization procedures can reduce solvent waste compared to chromatography for large-scale purifications.

IV. Detailed Experimental Protocols

Protocol 1: HILIC Purification of a Polar 2-Aminothiazole Derivative

This protocol provides a general workflow for purifying a polar 2-aminothiazole using HILIC.

  • Column Selection: Start with a bare silica or an amide-bonded HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water with 0.1% formic acid (or ammonium acetate for pH control)

  • Method Development on Analytical Scale:

    • Dissolve a small amount of the crude sample in a mixture of acetonitrile and water (e.g., 90:10).

    • Inject onto the analytical HILIC column.

    • Run a gradient from high organic to higher aqueous content (e.g., 95% A to 50% A over 15 minutes).

    • Monitor the elution profile using a UV detector.

  • Preparative Scale-Up:

    • Based on the analytical separation, scale up the method to a preparative column.

    • Dissolve the crude product in the initial mobile phase conditions.

    • Load the sample onto the column.

    • Run the optimized gradient.

    • Collect fractions containing the pure product.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the mobile phase solvents under reduced pressure (e.g., rotary evaporation).

    • Lyophilization (freeze-drying) may be necessary to remove the final traces of water.

Protocol 2: Purification via Acid-Base Extraction

This protocol is effective for separating basic 2-aminothiazole compounds from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). The basic 2-aminothiazole will be protonated and move into the aqueous layer.

  • Separation of Layers: Combine the aqueous layers. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification and Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO3 solution) with stirring until the pH is basic (pH 8-9). The neutral 2-aminothiazole product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water to remove any residual salts, and then dry it under vacuum to obtain the purified product.

V. Visualizations

Workflow for Selecting a Purification Strategy

Purification_Strategy cluster_tlc TLC Outcome cluster_purification Primary Purification Method start Crude Polar 2-Aminothiazole tlc_analysis TLC Analysis (NP Silica & RP-C18) start->tlc_analysis solubility_test Solubility Testing start->solubility_test streaking_np Streaking on NP? (Basic Compound) tlc_analysis->streaking_np no_retention_rp No Retention on RP? (Highly Polar) tlc_analysis->no_retention_rp recrystallization Recrystallization / Precipitation solubility_test->recrystallization acid_base Acid-Base Extraction solubility_test->acid_base streaking_np->no_retention_rp No add_base Add Basic Modifier (e.g., Triethylamine) to NP Eluent streaking_np->add_base Yes consider_hilic Consider HILIC or SFC no_retention_rp->consider_hilic Yes no_retention_rp->recrystallization No column_chrom Column Chromatography (Modified NP, HILIC, SFC) add_base->column_chrom consider_hilic->column_chrom end_node Pure Product column_chrom->end_node recrystallization->end_node acid_base->end_node

Caption: Decision workflow for selecting a purification strategy.

HILIC Separation Mechanism

HILIC_Mechanism cluster_column HILIC Column stationary_phase Polar Stationary Phase (e.g., Silica) Si-OH water_layer Immobilized Water Layer water_layer->stationary_phase:silanol Hydrogen Bonding elution Elution by Increasing Water Content water_layer->elution Disruption of Partitioning mobile_phase Mobile Phase (High Acetonitrile, Low Water) analyte Polar 2-Aminothiazole (Analyte) analyte->water_layer Partitioning

Caption: HILIC separation mechanism for polar analytes.

VI. References

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • West, C. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. Retrieved from [Link]

  • Advion. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • Phenomenex. HILIC HPLC Column. Retrieved from [Link]

  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • Wikipedia. Supercritical fluid chromatography. Retrieved from [Link]

  • SIELC Technologies. Polar Compounds. Retrieved from [Link]

  • Waters. Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • Phenomenex. Ion Exchange Chromatography (IEX) HPLC Column. Retrieved from [Link]

  • van Zelst, D., et al. (2019). Characterising polar compounds using supercritical fluid chromatography-nuclear magnetic resonance spectroscopy (SFC-NMR). PubMed. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Google Patents. EP0482607B1 - Process of producing 2-aminothiazole. Retrieved from

  • ResearchGate. (2023, November 25). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Google Patents. US2489038A - Purification of 2-aminothiazole. Retrieved from

  • Phenomenex. Normal Phase HPLC Columns. Retrieved from [Link]

  • Wikipedia. Aqueous normal-phase chromatography. Retrieved from [Link]

  • Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Retrieved from

  • Chromatography Forum. (2006, September 15). Polar Compouds Separation_Column Recommendation. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Google Patents. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. Retrieved from

  • The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • Cytiva. Reversed phase chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • NIH. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • NIH. (2016, May 12). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Retrieved from [Link]

  • RSC Publishing. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]

  • NIH. Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Removal from 5-Isopropylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-Isopropylthiazol-2-amine and encountering challenges with the removal of residual catalysts from their reaction mixtures. The unique structural features of this compound, namely the presence of both a basic amine group and a sulfur-containing thiazole ring, can lead to strong chelation with transition metal catalysts, making their removal a non-trivial task. This guide provides in-depth troubleshooting advice, detailed protocols, and a comprehensive FAQ section to address these specific challenges.

Part 1: Understanding the Challenge

The primary difficulty in removing residual catalysts, particularly palladium, from this compound stems from the molecule's inherent chemical nature. The endocyclic nitrogen, the exocyclic amine group, and the sulfur atom of the thiazole ring can all act as ligands, forming stable complexes with the metal catalyst. This strong binding can keep the catalyst in solution, rendering simple filtration methods ineffective.

The sulfur atom in the thiazole ring is a known poison for palladium catalysts, which is indicative of a very strong interaction.[1] This strong coordination can make it difficult to liberate the metal for removal by conventional means.

Part 2: Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound.

Issue 1: High Levels of Residual Palladium Detected Post-Purification

  • Potential Cause: Strong coordination of the palladium catalyst to the this compound product.

  • Troubleshooting Steps:

    • Initial Assessment: Quantify the residual palladium levels using a reliable analytical method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to establish a baseline.[2]

    • Employ a High-Affinity Scavenger: Standard purification methods like crystallization or simple filtration may be insufficient. The use of a solid-supported metal scavenger with a high affinity for palladium is recommended. Thiol-based or thiourea-based scavengers are particularly effective due to the strong affinity of sulfur for palladium.[3][4][5][6]

    • Optimize Scavenging Conditions:

      • Temperature: Gently heating the solution (e.g., to 40-60 °C) can increase the rate of scavenging.

      • Time: Extend the scavenging time (e.g., 4-24 hours) to ensure complete removal.

      • Solvent: The choice of solvent can impact scavenger efficiency. A solvent in which the product is highly soluble but the scavenger has good swelling properties is ideal.

    • Consider a Multi-Step Approach: A combination of methods can be more effective. For example, an initial treatment with activated carbon to remove the bulk of the catalyst, followed by a more specific metal scavenger to remove the remaining traces.

Issue 2: Product Loss During Purification

  • Potential Cause: Non-specific adsorption of the product onto the purification medium.

  • Troubleshooting Steps:

    • Activated Carbon: If using activated carbon, be aware that it can adsorb your product. Use the minimum amount necessary (e.g., 1-5 wt%) and consider a pre-treatment of the carbon with a solvent to block non-specific binding sites.

    • Scavenger Selection: Choose a scavenger that is highly selective for the metal catalyst over your product. Perform a small-scale test to evaluate product loss with your chosen scavenger.

    • Washing: After filtration to remove the scavenger or activated carbon, wash the solid material thoroughly with fresh solvent to recover any adsorbed product.

    • Crystallization: If using crystallization for purification, ensure that the chosen solvent system provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.

Issue 3: Inconsistent Results Between Batches

  • Potential Cause: Variability in the form of the residual catalyst (e.g., different oxidation states, formation of colloidal particles).

  • Troubleshooting Steps:

    • Standardize the Work-up Procedure: Ensure that the work-up conditions are consistent for every batch. Small changes in pH, temperature, or the presence of air can alter the nature of the residual catalyst.

    • Consider an Oxidative or Reductive Treatment: In some cases, changing the oxidation state of the palladium can facilitate its removal. A mild oxidizing agent (like a peroxide) or a reducing agent (like sodium borohydride) can be added prior to scavenging, but this must be done with caution to avoid product degradation.

    • Analytical Monitoring: Use a rapid analytical technique, such as a fluorescence-based assay, to monitor the efficiency of catalyst removal in real-time and make adjustments to the purification process as needed.[2][7]

Part 3: Detailed Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Scavenger

This protocol is designed for the removal of residual palladium from a solution of this compound.

  • Preparation: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)) to a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add a thiol-functionalized silica gel scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 3-5 equivalents of the scavenger relative to the initial amount of catalyst used in the reaction.

  • Scavenging: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-18 hours. Monitor the progress of the palladium removal by taking small aliquots of the solution, filtering, and analyzing by a rapid method or ICP-MS.

  • Filtration: Once the palladium level is acceptable, filter the mixture through a pad of Celite® to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Final Analysis: Quantify the remaining palladium content in the final product using ICP-MS to ensure it meets the required specifications.[3]

Protocol 2: Purification via Bisulfite Adduct Formation

This protocol is adapted from a general method for purifying 2-aminothiazoles and may be effective for removing certain types of impurities.[8]

  • Dissolution: Dissolve the crude this compound in an aqueous solution.

  • Sulfur Dioxide Addition: Pass sulfur dioxide gas into the solution, or add a molar excess of sodium bisulfite.[8]

  • Precipitation: Heat the mixture to 70-90 °C. An exothermic reaction should occur, and the 2-aminothiazole-sulfurous acid adduct will precipitate out of the solution.[8]

  • Cooling and Filtration: After the reaction is complete, cool the mixture to below 20 °C and filter to collect the solid adduct.[8]

  • Washing: Wash the collected solid with cold water.

  • Decomposition: Decompose the adduct to liberate the free 2-aminothiazole. This is typically achieved by treatment with a base.

  • Extraction and Isolation: Extract the purified this compound with a suitable organic solvent, dry the organic layer, and concentrate to obtain the final product.

Part 4: Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodTypical EfficiencyAdvantagesDisadvantages
Thiol-Based Scavenger >95%High selectivity, mild conditionsHigher cost
Activated Carbon 70-90%Low cost, widely availableCan cause product loss, less selective
Crystallization VariableCan be highly effective for final polishingMay not be effective for all forms of catalyst
Column Chromatography >90%Good for separating a range of impuritiesCan be time-consuming and require large volumes of solvent

Part 5: Visualizations

Catalyst Removal Workflow cluster_0 Initial Purification cluster_1 Scavenging cluster_2 Isolation cluster_3 Analysis Crude_Product Crude this compound (High Pd Content) Initial_Filtration Initial Filtration (e.g., through Celite) Removes heterogeneous catalyst Crude_Product->Initial_Filtration Scavenger_Addition Add Thiol-Based Scavenger Initial_Filtration->Scavenger_Addition Stir_Heat Stir at RT or 40-50°C for 4-18h Scavenger_Addition->Stir_Heat Final_Filtration Filter to Remove Scavenger Stir_Heat->Final_Filtration Solvent_Removal Solvent Removal Final_Filtration->Solvent_Removal ICP_MS ICP-MS Analysis Solvent_Removal->ICP_MS Purified_Product Purified Product (<10 ppm Pd) ICP_MS->Purified_Product

Caption: A typical workflow for removing residual palladium from this compound using a thiol-based scavenger.

Part 6: Frequently Asked Questions (FAQs)

Q1: Why is palladium so difficult to remove from my this compound reaction?

A1: The difficulty arises from the chemical structure of your product. The nitrogen atoms in the thiazole ring and the amine group, along with the sulfur atom, can act as strong ligands that chelate to the palladium catalyst. This forms a stable, soluble complex that is not easily removed by simple physical methods like filtration.

Q2: What are the regulatory limits for residual palladium in a pharmaceutical product?

A2: Regulatory agencies like the European Medicines Agency (EMA) have established strict limits for residual metals in active pharmaceutical ingredients (APIs). For palladium, the permitted daily exposure (PDE) is typically used to calculate a concentration limit, which is often in the range of 10 ppm (mg/kg).[8][9]

Q3: Can I use column chromatography to remove the palladium?

A3: Yes, column chromatography can be an effective method for removing residual palladium.[10] However, it may require careful optimization of the stationary and mobile phases to achieve good separation without significant product loss. For larger scale operations, it can be less practical than using scavengers.

Q4: Are there any faster methods to check if my purification is working?

A4: While ICP-MS is the gold standard for accurate quantification, it can be time-consuming.[2] For process monitoring, rapid techniques like fluorescence-based palladium detection kits can provide a quick indication of whether your removal strategy is effective before submitting samples for final ICP-MS analysis.[2][7]

Q5: My synthesis doesn't use a palladium catalyst, but I still have metal contamination. Why?

A5: Metal contamination can come from various sources, not just the catalyst. These can include metal reagents used in the synthesis, leaching from manufacturing equipment and piping, or from bulk packaging.[9] It is important to consider all potential sources of metal residues.

References

  • Kuh, E., & Neier, W. B. (1949). Purification of 2-aminothiazole. U.S. Patent No. 2,489,038. Washington, DC: U.S.
  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 400-405. [Link]
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.).
  • European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts or metal reagents. EMEA/CHMP/SWP/4446/2000. [Link]
  • Analysis of residual catalysts in pharmaceuticals. (n.d.). Secrets of Science. [Link]
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2025).
  • Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing. [Link]
  • Transformation of thioamides to thiazoles. (n.d.).
  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PMC. [Link]
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]
  • Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. (2024).
  • Interaction of sulphur compounds with palladium. (n.d.). Transactions of the Faraday Society. [Link]
  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. (n.d.). [Link]
  • Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. (n.d.). SciSpace. [Link]
  • Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. (n.d.).
  • Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. (2009). Organic Chemistry Portal. [Link]
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023).
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • How does sulfur in thiazole poison Pd catalyst? (2020).

Sources

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of 5-Isopropylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of 5-Isopropylthiazol-2-amine. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind experimental choices. We will compare the most suitable analytical techniques, presenting supporting data and detailed protocols grounded in established regulatory standards to ensure scientific integrity and immediate applicability in a laboratory setting.

Part 1: The Imperative of Method Validation in Quantification

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1]. For a molecule like this compound, which may serve as a crucial building block in pharmaceutical synthesis or appear as a significant impurity, precise and reliable quantification is non-negotiable. Adherence to a structured validation framework, as outlined by the International Council for Harmonisation (ICH) guidelines, ensures that the generated data is robust, reproducible, and scientifically sound[2][3].

The core validation characteristics are interconnected, forming a self-validating system where each parameter supports the others. A method cannot be considered accurate if it is not precise, nor can its true range be established without demonstrating linearity.

Validation_Parameters Method Analytical Method Validation Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Repeatability, Intermediate) Method->Precision Specificity Specificity (Analyte in Presence of Components) Method->Specificity Robustness Robustness (Resilience to Variations) Method->Robustness LOD LOD (Limit of Detection) Precision->LOD informs Linearity Linearity (Proportional Response) Range Range (Upper & Lower Limits) Linearity->Range defines Range->Accuracy requires Range->Precision requires Range->Linearity requires LOQ LOQ (Limit of Quantitation) LOD->LOQ informs

Caption: Interrelationship of core analytical method validation parameters per ICH guidelines.

Part 2: Comparative Analysis of Analytical Techniques

The selection of an analytical technique for this compound depends on the specific requirements of the analysis, such as required sensitivity, the complexity of the sample matrix, and throughput needs. We will compare three primary methods: HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the quintessential workhorse for routine analysis in pharmaceutical development due to its robustness and cost-effectiveness. For a basic compound like this compound, a reversed-phase (RP) C18 column is the logical starting point[4].

  • Expertise & Causality: The thiazole ring and the primary amine group make the molecule basic. In RP-HPLC, this basicity can lead to undesirable secondary interactions with residual acidic silanol groups on the silica-based column packing, resulting in significant peak tailing and poor resolution[4]. To mitigate this, the mobile phase must be acidified (e.g., with 0.1% trifluoroacetic acid or formic acid). This ensures the amine is consistently protonated, minimizing silanol interactions and producing sharp, symmetrical peaks[4][5]. Formic acid is preferred for applications where the eluent may be directed to a mass spectrometer[6].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic efficiency and is excellent for identifying and quantifying volatile and thermally stable compounds. While less common for aminothiazoles than HPLC, it can be a viable alternative, particularly for impurity profiling where volatile side-products may be present.

  • Expertise & Causality: The primary amine in this compound can interact with active sites in the GC inlet and column, potentially causing peak tailing and poor reproducibility. Derivatization, such as silylation, can be employed to block the active amine group, increasing the compound's volatility and thermal stability, leading to improved chromatographic performance. However, this adds a step to sample preparation and introduces potential variability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as trace-level impurity quantification or analysis in complex biological matrices, LC-MS/MS is the gold standard[7]. A highly sensitive and specific LC-MS/MS method was developed for a structurally related compound, demonstrating the power of this technique for trace-level detection[8].

  • Expertise & Causality: This technique couples the separation power of HPLC with the specificity of tandem mass spectrometry. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the protonated this compound) is selected and fragmented, and only specific, characteristic product ions are monitored. This two-stage filtering process virtually eliminates matrix interference, allowing for confident quantification at levels far below what is possible with HPLC-UV[7][9]. The method validation for a related compound achieved a quantitation limit of 0.0225 ng/mL, showcasing its exceptional sensitivity[8].

Part 3: Data-Driven Performance Comparison

The following table summarizes the expected performance characteristics for each analytical technique when quantifying this compound, based on typical results for analogous compounds and established validation guidelines[7][10].

Parameter HPLC-UV/DAD GC-MS LC-MS/MS
Linearity (R²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98-102%95-105%97-103%[7]
Precision (%RSD) < 2.0%< 5.0%< 5.0%[7]
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 ng/mLSub-ng/mL to pg/mL
Limit of Quantitation (LOQ) ~5-30 ng/mL~0.5-5 ng/mL0.0225 ng/mL (achieved for related compound)[8]

Part 4: Validated Experimental Protocol: RP-HPLC-UV Method

This section provides a detailed protocol for a robust, validated reversed-phase HPLC method suitable for the routine quantification of this compound in bulk material or simple formulations.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA) or Formic Acid (LC-MS grade)

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.22 µm or 0.45 µm syringe filters

Preparation of Solutions
  • Mobile Phase A: 0.1% TFA (v/v) in Water

  • Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile

  • Diluent: Methanol or Acetonitrile/Water (50:50)

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards: Perform serial dilutions of the Standard Stock Solution to prepare at least five standard concentrations covering the expected analytical range (e.g., 1, 10, 50, 100, 200 µg/mL).

  • Sample Preparation: Accurately weigh the sample material, dissolve in diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection[4].

Chromatographic Conditions
Parameter Condition
HPLC System Standard system with gradient pump, autosampler, and DAD/UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient elution with Mobile Phases A and B
Gradient 0-15 min: 10% to 90% B; 15-17 min: 90% B; 17.1-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at the absorbance maximum of this compound (~260 nm)
Injection Volume 10 µL
Validation Procedure

The method must be validated according to ICH Q2(R2) guidelines[1][2].

  • Specificity: Analyze blank diluent, a placebo sample, and a spiked sample to demonstrate that no interfering peaks co-elute with the analyte.

  • Linearity: Inject the five calibration standards in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percent recovery, with an acceptance criterion typically between 98.0% and 102.0%[11].

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet predefined criteria.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve[12].

  • Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±10%) and assess the impact on the results[1].

Caption: Standard experimental workflow for HPLC-UV quantification.

Conclusion

The selection of a validated analytical method for this compound is contingent on the analytical objective.

  • HPLC-UV is the recommended method for routine quality control, offering a superb balance of performance, robustness, and cost.

  • GC-MS can be considered for specialized applications, such as identifying volatile impurities, but may require derivatization.

  • LC-MS/MS is the unequivocal choice for trace-level quantification in complex matrices, providing unparalleled sensitivity and selectivity that is essential for impurity analysis or pharmacokinetic studies.

By grounding the chosen methodology in the principles of ICH validation, researchers can ensure the generation of high-quality, defensible data critical for advancing scientific research and drug development.

References

  • SIELC Technologies. (n.d.). Separation of 5-Isopropyl-1,3,4-thiadiazol-2-amine on Newcrom R1 HPLC column.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Benchchem. (2025). Technical Support Center: HPLC Purification of 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
  • Unknown Source. (n.d.). Analytical Methods.
  • AIP Conference Proceedings. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives.
  • PubMed. (2025). Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry.
  • ResearchGate. (n.d.). (PDF) Validation of Analytical Methods.
  • Benchchem. (2025). A Comparative Guide to the Validation of Analytical Methods for 5-Iodofuran-2-amine Quantification.
  • Thermo Fisher Scientific. (n.d.). Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities in metformin drug products.
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • Journal of Applied Pharmaceutical Science. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet.

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A Comparative Guide to the Biological Activity of 5-Isopropylthiazol-2-amine and Structurally Related Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone of Medicinal Chemistry

In the landscape of drug discovery, certain chemical structures consistently emerge as "privileged scaffolds"—frameworks that can interact with a wide range of biological targets. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a quintessential example of such a scaffold. Its unique electronic properties and ability to act as a hydrogen bond acceptor and donor make it a versatile building block in medicinal chemistry.[1] Thiazole derivatives are integral to numerous clinically approved drugs, demonstrating a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2]

This guide focuses specifically on the 2-aminothiazole moiety, a substructure renowned for its therapeutic potential.[1] We will provide an in-depth, objective comparison of the biological activity of 5-Isopropylthiazol-2-amine with other key thiazole derivatives. While direct, comprehensive experimental data for this compound is not extensively published, we can infer its potential activities by analyzing structure-activity relationship (SAR) data from closely related analogs. This comparative approach is fundamental in modern drug design, allowing researchers to predict the biological impact of specific structural modifications and rationally design more potent and selective therapeutic agents.

Comparative Biological Activity: A Data-Driven Analysis

The biological profile of a thiazole derivative is profoundly influenced by the nature and position of its substituents. The isopropyl group at the 5-position of our topic compound is a small, branched alkyl group that increases lipophilicity compared to a simple methyl or hydrogen substituent. This seemingly minor change can significantly alter a molecule's absorption, distribution, metabolism, excretion (ADME) properties, and its affinity for a biological target.

We will compare the potential activities of this compound with other 2-aminothiazoles across three major therapeutic areas: anti-inflammatory, anticancer, and antimicrobial.

Chronic inflammation is implicated in a host of diseases, and targeting inflammatory pathways is a key therapeutic strategy. Thiazole derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes like cyclooxygenases (COX) or modulating inflammatory signaling cascades like the NF-κB and NLRP3 inflammasome pathways.[3][4]

Causality and SAR Insights: A study on a series of 2-aminothiazole derivatives revealed that introducing appropriately-sized alkyl substituents at the 4- and 5-positions can improve inhibitory activity and selectivity for inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response.[5] Specifically, a compound bearing an isopropyl group at the 5-position (5-(1-methyl)ethyl-4-methylthiazol-2-ylamine) showed significant iNOS inhibition.[5] This suggests that the isopropyl group in This compound is well-suited for interaction with the iNOS active site, potentially conferring potent anti-inflammatory properties. The increased lipophilicity from the isopropyl group may also enhance cell membrane permeability, allowing the compound to better reach intracellular targets.

In another study, N-cyclooctyl-5-methylthiazol-2-amine was found to significantly reduce the expression of pro-inflammatory cytokines by attenuating the NLRP3 inflammasome pathway in microglial cells.[3] This highlights that modifications at both the 2-amino and 5-positions are critical for tuning anti-inflammatory activity.

Table 1: Comparison of Anti-inflammatory Activity of 2-Aminothiazole Derivatives

Compound IDStructureTarget/AssayActivity MetricReference
A This compound (Hypothesized)iNOS InhibitionPotent (Predicted)Inferred from[5]
B 5-(1-methyl)ethyl-4-methylthiazol-2-ylamineiNOS InhibitionSelective iNOS inhibitor[5]
C N-adamantyl-4-methylthiazol-2-amineLPS-stimulated BV-2 cellsDecreased TNF-α, IL-1β, NO, ROS[4]
D N-cyclooctyl-5-methylthiazol-2-amineLPS-stimulated BV-2 cellsAttenuated NLRP3, NF-κB, and pro-inflammatory cytokines[3]

The 2-aminothiazole scaffold is a core component of several successful anticancer drugs, most notably the kinase inhibitor Dasatinib .[6] These compounds often exert their effects by inhibiting key signaling proteins involved in cell proliferation and survival, such as Src family kinases, cyclin-dependent kinases (CDKs), or by disrupting microtubule assembly.[7][8]

Causality and SAR Insights: Structure-activity relationship studies indicate that substitutions at the C4 and C5 positions of the thiazole ring are critical for antiproliferative activity.[7] For instance, in one series of compounds, the incorporation of a methyl group at the C4 or C5 position of the thiazole core led to a decrease in potency.[8] However, another study synthesized a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives and found that a compound with an isopropyl substituent at the 5-position (compound 3d ) showed high inhibitory activity against 11β-HSD1, an enzyme implicated in metabolic diseases and potentially cancer.[9][10] While this is a different thiazole derivative class (a thiazolone), it demonstrates that an isopropyl group at the 5-position is compatible with potent enzymatic inhibition.

The anticancer potential of This compound would likely depend on further modification, particularly at the 2-amino position, to achieve high-affinity binding to a specific cancer target like a protein kinase.[6]

Table 2: Comparison of Anticancer Activity of Thiazole Derivatives

Compound IDCore StructureKey SubstituentsCell Line / TargetActivity Metric (IC₅₀)Reference
E 2-(cyclopentylamino)thiazol-4(5H)-one5-isopropyl11β-HSD1 Inhibition0.46 µM[9]
F N-(5-benzyl-4-(tert-butyl) thiazol-2-yl) acetamide derivative5-benzyl, 4-tert-butylHeLa Cells1.6 ± 0.8 µM[8]
G 4β-(thiazol-2-yl) amino-podophyllotoxin derivative4-thiazolylaminoA549 (Lung Cancer)0.16 ± 0.06 µM[8]
H Dasatinib (BMS-354825)2-aminothiazole-5-carboxamidepan-Src Kinase InhibitorSub-nanomolar[6]

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. Thiazoles have long been a source of antimicrobial compounds, from early sulfa drugs like sulfathiazole to modern investigational agents.[2][11] Their mechanism can involve the inhibition of essential bacterial enzymes, such as β-ketoacyl-acyl-carrier protein synthase III, or disruption of the cell membrane.[12]

Causality and SAR Insights: The antimicrobial activity of thiazoles is highly dependent on the substitution pattern. A study of N-(thiazol-2-yl)benzenesulfonamides found that compounds with 4-tert-butyl and 4-isopropyl substitutions exhibited attractive antibacterial activity against multiple strains.[13] While this substitution is at the 4-position of a different ring, it again points to the utility of isopropyl groups in driving biological activity. Another study found that linking a thiazole to a pyrazoline ring, with an ethyl carboxylate substituent on the thiazole's 5-position, yielded good antimicrobial activity.[12]

For This compound , the lipophilic isopropyl group could enhance its ability to penetrate bacterial cell walls, a key step for many antibiotics. Isosteric replacement studies, where a 2-aminothiazole is swapped for a 2-aminooxazole, have shown that the thiazole moiety is often associated with higher potency against mycobacteria, although sometimes at the cost of lower water solubility.[11][14]

Table 3: Comparison of Antimicrobial Activity of Thiazole Derivatives

Compound IDCore StructureKey SubstituentsOrganism(s)Activity Metric (MIC)Reference
I N-(thiazol-2-yl)benzenesulfonamide4-isopropyl on benzene ringS. aureus3.9 µg/mL[13]
J 2-(2-pyrazolin-1-yl)-thiazole5-ethyl carboxylateM. tuberculosis H37Rv6.25 µg/mL[12]
K 5-methylthiazole-thiazolidinone conjugate5-methyl, 2-imino-thiazolidinoneE. coli, B. cereus26.3 to 40.5 µM[15]
L N-oxazolyl/thiazolylcarboxamides2-aminothiazoleM. tuberculosis H37Ra3.13 µg/mL (for oxazole isostere)[11]

Mechanistic Insights: Signaling Pathways and Molecular Targets

The diverse activities of thiazoles stem from their ability to interact with a wide array of biological targets. Understanding these pathways is crucial for rational drug design.

Many thiazole derivatives exert anti-inflammatory effects by modulating the NF-κB signaling pathway and the NLRP3 inflammasome . In resting cells, NF-κB is held inactive in the cytoplasm by IκBα. Upon stimulation by lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and transcribe pro-inflammatory genes like TNF-α and IL-1β. The NLRP3 inflammasome is a multi-protein complex that, when activated, cleaves pro-caspase-1 to active caspase-1, which in turn processes pro-IL-1β into its mature, active form.

inflammatory_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds NFKB_IKB NF-κB / IκBα TLR4->NFKB_IKB activates cascade NLRP3_A NLRP3 Inflammasome (Active) TLR4->NLRP3_A activates NFKB NF-κB NFKB_IKB->NFKB releases IKB_P P-IκBα NFKB_IKB->IKB_P phosphorylates DNA DNA Transcription NFKB->DNA translocates NLRP3 NLRP3 Inflammasome (Inactive) Casp1 Caspase-1 NLRP3_A->Casp1 activates IL1B Mature IL-1β Casp1->IL1B cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B DNA->NLRP3 primes DNA->Pro_IL1B transcribes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->Cytokines Thiazole Thiazole Derivatives Thiazole->NFKB_IKB inhibits IκBα degradation Thiazole->NLRP3_A inhibits activation

Caption: Simplified NF-κB and NLRP3 inflammasome signaling pathway.

Experimental Protocols: Ensuring Self-Validating and Reproducible Data

To ensure the trustworthiness of biological data, standardized and well-validated experimental protocols are paramount. Below are step-by-step methodologies for key assays discussed in this guide. The rationale behind key steps is included to provide deeper insight.

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Workflow Diagram: MTT Assay

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Allow to adhere overnight. B 2. Compound Treatment Add serial dilutions of thiazole derivatives. Include vehicle control. A->B C 3. Incubation Incubate for 48-72 hours at 37°C, 5% CO₂. B->C D 4. MTT Addition Add MTT solution to each well. Incubate for 2-4 hours. C->D E 5. Solubilization Remove media, add DMSO or SDS to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC₅₀ value. F->G

Sources

Isosteric Scaffolds in Antimicrobial Drug Discovery: A Comparative Guide to 5-Isopropylthiazol-2-amine and 2-Aminooxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug resistance, medicinal chemists increasingly turn to strategic molecular modifications to optimize lead compounds. One of the most powerful tools in this endeavor is the principle of isosterism—the substitution of an atom or group of atoms with another that possesses similar physical and chemical properties. This guide provides an in-depth comparison of two critical heterocyclic isosteres: the 2-aminothiazole and 2-aminooxazole scaffolds, with a focus on derivatives related to 5-isopropylthiazol-2-amine, to inform rational drug design in antimicrobial research.

The Rationale of Isosterism: Thiazole vs. Oxazole

The substitution of the sulfur atom in a thiazole ring with an oxygen atom to form an oxazole is a classic example of bioisosterism.[1][2][3] This seemingly subtle change can profoundly impact a molecule's biological activity, physicochemical properties, and metabolic stability. While both scaffolds are five-membered aromatic heterocycles capable of engaging in similar biological interactions, their nuanced differences are of paramount importance in drug development. The 2-aminothiazole moiety is a privileged scaffold in antimicrobial research, found in numerous highly active compounds.[4][5] However, it can present challenges such as poor solubility and potential metabolic liabilities associated with the sulfur atom.[2][6] The 2-aminooxazole isostere is therefore an attractive alternative, potentially offering improved physicochemical properties without compromising antimicrobial efficacy.[2][4]

Comparative Analysis of Antimicrobial Activity

Direct comparative studies of isosteric pairs of thiazole and oxazole derivatives have yielded crucial insights into their antimicrobial potential. Research has shown that in many cases, 2-aminooxazole derivatives not only retain but can sometimes exhibit superior antimicrobial activity compared to their 2-aminothiazole counterparts, particularly against mycobacterial strains.

A key study investigating a series of substituted N-oxazolyl- and N-thiazolylcarboxamides of various pyridinecarboxylic acids demonstrated that the oxazole-containing compounds generally showed high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis.[4][7][8] The most potent oxazole derivatives displayed Minimum Inhibitory Concentrations (MICs) as low as 3.13 µg/mL against M. tuberculosis H37Ra.[4][8]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Isosteric Thiazole and Oxazole Derivatives

Microbial StrainThiazole Derivative (Example)Oxazole Derivative (Example)Reference
M. tuberculosis H37Ra6.253.13[4]
M. avium>5012.5[4]
S. aureus2512.5[4]
C. albicans>5025[4]

Note: The data presented are representative examples from comparative studies and highlight the potential for improved activity with the oxazole scaffold.

The structure-activity relationship (SAR) studies reveal that substitutions on the amino group and the C4/C5 positions of the heterocyclic ring are critical for modulating the antimicrobial potency of both scaffolds.[9][10] For instance, the introduction of substituted benzoyl groups at the N-2 position of the 2-aminothiazole core has been shown to dramatically improve antitubercular activity.[9] Similar SAR trends are observed with the 2-aminooxazole core, indicating that the two nuclei can be considered true bioisosteres in terms of their interaction with biological targets.[2]

Physicochemical Properties: The Oxazole Advantage

One of the most significant advantages of substituting a thiazole with an oxazole is the improvement in physicochemical properties, particularly solubility and lipophilicity. The higher electronegativity of the oxygen atom in the oxazole ring compared to the sulfur atom in thiazole leads to a more polar molecule.

Experimental measurements have confirmed that oxazole derivatives exhibit significantly increased hydrophilicity and water solubility—often by two orders of magnitude in the logarithmic scale—when compared to their thiazole isosteres.[4][7][8] This enhanced solubility is a critical attribute in drug development, as it can lead to improved bioavailability and formulation feasibility, while mitigating issues like compound precipitation in assays.[4]

Synthesis of Isosteric Scaffolds

The synthetic routes to these scaffolds are well-established, allowing for the generation of diverse libraries for screening.

Synthesis of 2-Aminothiazole Derivatives

The Hantzsch thiazole synthesis is the most common and versatile method for preparing 2-aminothiazoles.[11] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For a this compound backbone, the synthesis would typically start from an appropriately substituted α-haloketone.

Experimental Protocols

General Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standardized method for assessing the in vitro antimicrobial activity of novel compounds.[12][13][14][15][16]

1. Preparation of Materials:

  • Test compounds (e.g., this compound and 2-aminooxazole derivatives) dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
  • Sterile 96-well microtiter plates.
  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth).
  • Bacterial inoculum of the test organism, adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[13][16]
  • Positive control (a known antibiotic) and negative control (medium with inoculum and solvent, but no test compound).
  • Sterility control (medium only).

2. Serial Dilution:

  • Add 100 µL of sterile growth medium to all wells of the microtiter plate.
  • Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well in the series.

3. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

4. Incubation:

  • Cover the plate and incubate at 35-37°C for 16-20 hours, or as appropriate for the specific microorganism.

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12][16] This can be assessed visually or by using a plate reader to measure optical density.

Mechanisms of Action

The antimicrobial mechanisms of thiazole and oxazole derivatives are often multifaceted. They have been reported to act on various cellular targets.

  • Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to embed in the bacterial cell membrane, leading to leakage of cytoplasmic contents and cell death.[17] Oxazoline-based antimicrobial polymers have also been shown to disrupt the cell membrane of S. aureus.[18]

  • Enzyme Inhibition: A probable target for both thiazole and oxazole derivatives, particularly in mycobacteria, is β-ketoacyl-acyl carrier protein synthase III (FabH).[4][7] This enzyme is crucial for the initiation of fatty acid synthesis in bacteria, and its inhibition disrupts the production of essential cell wall components.[11][19] Other thiazole derivatives have been shown to inhibit FtsZ, a key protein in bacterial cell division.[20] For some oxadiazole derivatives, DNA gyrase has been identified as a potential target.[21]

Visualizing the Concepts

Isosteric_Comparison cluster_thiazole This compound Scaffold cluster_oxazole 2-Aminooxazole Scaffold Thiazole Thiazole Core (Sulfur) T_Prop1 Good Antimicrobial Activity Thiazole->T_Prop1 T_Prop2 Lower Solubility Thiazole->T_Prop2 T_Prop3 Potential Metabolic Liability (S-oxidation) Thiazole->T_Prop3 Isosterism Isosteric Replacement (S for O) Thiazole->Isosterism Target Common Biological Target (e.g., FabH) T_Prop1->Target Oxazole Oxazole Core (Oxygen) O_Prop1 Potentially Enhanced Antimicrobial Activity Oxazole->O_Prop1 O_Prop2 Improved Solubility & Hydrophilicity Oxazole->O_Prop2 O_Prop3 Generally More Metabolically Stable Oxazole->O_Prop3 O_Prop1->Target Isosterism->Oxazole

Caption: Isosteric relationship between thiazole and oxazole scaffolds.

MIC_Workflow start Start: Compound Stock Solution step1 Serial Dilution in 96-well plate start->step1 step3 Inoculate Plate step1->step3 step2 Prepare Bacterial Inoculum (0.5 McFarland) step2->step3 step4 Incubate (16-20h, 37°C) step3->step4 end Determine MIC (Lowest concentration with no visible growth) step4->end

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Perspectives

The isosteric replacement of a 2-aminothiazole scaffold with a 2-aminooxazole represents a compelling strategy in the design of novel antimicrobial agents. While both cores can serve as effective pharmacophores, the 2-aminooxazole often confers significant advantages in terms of physicochemical properties, particularly enhanced aqueous solubility, without compromising, and in some cases even improving, antimicrobial potency. This can lead to more drug-like candidates with a higher probability of success in preclinical and clinical development.

For researchers working with derivatives of this compound, the exploration of its 2-aminooxazole isostere is a logical and promising next step. Future work should focus on synthesizing and screening a broader range of these isosteric pairs against a diverse panel of microbial pathogens to further delineate the structure-activity relationships and to identify candidates with optimal efficacy and safety profiles. The continued application of rational, isostere-based drug design will be a critical component in the ongoing battle against antimicrobial resistance.

References

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  • Gkeka, P., et al. (2023). Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation.
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  • Structures and IC50 values of thiazole versus oxazole isosteres... (n.d.). ResearchGate.
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  • Juhás, M., et al. (2025). A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii. Medical Microbiology and Immunology. [Link]
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  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.).
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  • Mori, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1395-1401. [Link]
  • Petrou, A., et al. (2021). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1084-1096. [Link]
  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
  • Juhás, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. [Link]
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). MDPI. [Link]
  • Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2025).
  • Mori, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1395-1401. [Link]
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
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  • Structure activity relationship of synthesized compounds. (n.d.). ResearchGate.
  • Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs. (n.d.).
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  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). Molecules, 27(9), 2709. [Link]
  • Synthesis of ethyl 2-amino-4-isopropyl-5-thiazolecarboxyl
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A Comparative Guide to the Definitive Structural Confirmation of Synthesized 5-Isopropylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the unambiguous structural confirmation of 5-Isopropylthiazol-2-amine, a crucial heterocyclic building block in medicinal chemistry and materials science.[1][2] We move beyond a simple recitation of methods to offer a comparative analysis of core analytical techniques, explaining the causality behind experimental choices. This document is intended for researchers, chemists, and quality control specialists who require absolute certainty in their molecular characterization.

The Analytical Workflow: A Strategy for Certainty

G cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Parallel Spectroscopic & Spectrometric Analysis cluster_confirmation Phase 3: Data Integration & Confirmation synthesis Hantzsch Synthesis (or alternative) purification Purity Assessment (e.g., LC-MS, HPLC) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY) - Connectivity & Skeleton purification->nmr Purified Analyte ms Mass Spectrometry (HRMS) - Molecular Formula purification->ms Purified Analyte ir IR Spectroscopy - Functional Groups purification->ir Purified Analyte integration Data Integration - Cross-validation of all data nmr->integration ms->integration ir->integration confirmation Unambiguous Structural Confirmation of This compound integration->confirmation

Figure 1: A self-validating workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are required to build a complete picture of the carbon-hydrogen framework and confirm the substitution pattern on the thiazole ring.[3][4]

Rationale for Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its polarity effectively dissolves the amine, and more importantly, its ability to hydrogen-bond slows the exchange rate of the -NH₂ protons, allowing them to be observed as a distinct, albeit often broad, signal.[5] In contrast, solvents like CDCl₃ might lead to rapid exchange, potentially broadening the amine signal into the baseline.

  • Techniques: A standard ¹H NMR provides proton count and multiplicity. A ¹³C NMR confirms the number of unique carbon environments. 2D NMR experiments like COSY (Correlation Spectroscopy) can be used to definitively establish which protons are coupled, confirming the isopropyl fragment and its connection to the ring.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insight
~7.10s (broad)2H-NH₂ Appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and slow exchange.[5] Its presence confirms the primary amine.
~6.95s1HC4-H A singlet, indicating no adjacent protons. This is the key signal distinguishing it from the 4-isopropyl isomer, which would lack a proton at this position and instead show a signal for C5-H.
~3.05sept1H-CH (CH₃)₂A septet (or multiplet) due to coupling with the six equivalent methyl protons (n+1 rule, 6+1=7). This confirms the isopropyl methine proton.[6]
~1.20d6H-CH(CH₃ )₂A doublet due to coupling with the single methine proton. The 6H integration confirms two equivalent methyl groups.[6]
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale & Comparative Insight
~168C 2 (C-NH₂)The carbon atom bonded to two heteroatoms (N and S) is significantly deshielded and appears far downfield.[4][7]
~145C 4The C4 carbon in a 2-aminothiazole ring.[4]
~115C 5The C5 carbon, shifted upfield relative to C4. The presence of the electron-donating isopropyl group influences this shift.
~28-C H(CH₃)₂Typical chemical shift for a methine carbon in an isopropyl group.[8]
~23-CH(C H₃)₂Typical chemical shift for the methyl carbons of an isopropyl group.[8]

Figure 2: Structure of this compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and, through high-resolution analysis (HRMS), the elemental formula. This technique acts as a fundamental check; if the measured mass does not match the calculated mass for C₇H₁₂N₂S, the structure is incorrect.

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is ideal. It is a "soft" ionization method that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.[9] This is crucial for obtaining a clear molecular weight. The basic amine group readily accepts a proton, making it highly suitable for positive-ion mode ESI.

  • Analysis: High-Resolution Mass Spectrometry (e.g., on a TOF or Orbitrap instrument) is non-negotiable. It provides a mass measurement with high accuracy (typically <5 ppm error), allowing for the unambiguous determination of the elemental formula, C₇H₁₂N₂S.

Predicted High-Resolution Mass Spectrometry Data
ParameterExpected ValuePurpose
Molecular FormulaC₇H₁₂N₂SThe target elemental composition.
Exact Mass (Monoisotopic)156.0721The calculated exact mass for ¹²C₇¹H₁₂¹⁴N₂³²S.
Observed Ion [M+H]⁺157.0799This is the ion that will be observed in ESI-HRMS. The measured value must match this calculated value within the instrument's mass accuracy tolerance (e.g., ±0.0008).

Tandem MS (MS/MS) for Structural Support: By selecting the [M+H]⁺ ion (m/z 157.08) and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated that can further support the proposed structure.

G parent [M+H]⁺ m/z 157.08 (C₇H₁₃N₂S)⁺ frag1 Loss of CH₃ m/z 142.06 parent->frag1 - •CH₃ frag2 Loss of C₃H₇ (isopropyl) m/z 114.03 parent->frag2 - •C₃H₇ frag3 Thiazole ring fragment [C₃H₃NS]⁺ m/z 85.13 parent->frag3 Ring Cleavage

Figure 3: Predicted MS/MS fragmentation pathway for [M+H]⁺.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and cost-effective method to confirm the presence of key functional groups and to verify the successful conversion of starting materials. While it cannot distinguish between isomers, it provides crucial evidence for the overall chemical transformation.[10][11]

Rationale for Experimental Choices: The primary utility of IR in this context is comparative. The spectrum of the final product should be compared against the spectra of the starting materials (e.g., 1-bromo-3-methyl-2-butanone and thiourea). The disappearance of the ketone C=O stretch from the starting material (~1715 cm⁻¹) and the appearance of the characteristic amine and thiazole bands are strong indicators of a successful reaction.

Key IR Absorptions
Frequency Range (cm⁻¹)Vibration TypeFunctional GroupSignificance
3400–3100N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Often appears as a doublet for primary amines.[12] Its presence is a definitive marker for the amino group.
2960–2850C-H StretchIsopropyl groupConfirms the presence of sp³ C-H bonds from the alkyl substituent.
~1620C=N StretchThiazole ringA strong absorption indicating the presence of the endocyclic imine within the thiazole ring.[7]
~1520N-H Bend (scissoring)Primary Amine (-NH₂)Further evidence for the primary amine functional group.

Data Synthesis: Building an Unambiguous Case

The definitive confirmation of this compound is achieved when the data from all three techniques are integrated and found to be in complete agreement.

TechniqueEvidence ProvidedHow It Confirms this compound
¹H NMR - Singlet at ~6.95 ppm (1H)- Septet (~3.05 ppm, 1H) and Doublet (~1.20 ppm, 6H)The singlet confirms substitution at C5, ruling out the 4-isopropyl isomer. The septet/doublet pattern is the classic signature of an isopropyl group.
¹³C NMR - Five distinct carbon signalsConfirms the molecular symmetry and the presence of all carbon atoms in their expected electronic environments.
HRMS - [M+H]⁺ ion at m/z 157.0799 (within 5 ppm)Unambiguously confirms the elemental formula C₇H₁₂N₂S.
IR Spectroscopy - Doublet at ~3400-3100 cm⁻¹- Absence of C=O band (~1715 cm⁻¹)- Presence of C=N band (~1620 cm⁻¹)Confirms the presence of the primary amine group, the successful consumption of the α-haloketone starting material, and the formation of the thiazole ring.[7]

Detailed Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry sample into a clean NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the tube and vortex gently until the sample is fully dissolved.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (≥400 MHz recommended).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16) to achieve a signal-to-noise ratio >100:1 for the smallest signal.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct the spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals in the ¹H spectrum.

Protocol 2: High-Resolution Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute this stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of ~1 µg/mL.

  • Instrumentation (ESI-TOF or ESI-Orbitrap):

    • LC Method (for purity and separation):

      • Column: C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm.[9]

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 2 µL.

    • MS Method:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Mass Range: Scan m/z 50-500.

      • Acquisition Mode: Full scan in high-resolution mode.

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak. Determine the accurate mass of the [M+H]⁺ ion and use a formula calculator to confirm the elemental composition, ensuring the mass error is below 5 ppm.

Protocol 3: IR Spectroscopy (FT-IR)
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

    • Place a small amount (1-2 mg) of the solid, dry sample directly onto the crystal.

    • Lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000–400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum to identify the key absorption bands corresponding to the functional groups listed in the table above. Compare the spectrum to that of the starting materials.

References

  • Vertex AI Search.
  • Davarski, K., Macicek, J., & Konovalov, L. (n.d.). FAR IR SPECTRA AND STRUCTURES OF Zn(II) COMPLEXES OF 2-AMINOTHIAZOLES.
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  • ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega.
  • ChemicalBook. (n.d.). 2-Aminothiazole (96-50-4) IR Spectrum.
  • Vibrational spectra and thermodynamic properties of thiazole, 2-aminothiazole, and 2-amino-(2H2)-thiazole. (n.d.).
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  • PubMed Central. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug.
  • Semantic Scholar. (2022, June 17).
  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.
  • Benchchem. (n.d.). 2-Amino-5-isopropylthiazole-4-carboxylic Acid|CAS 288149-79-1.
  • Oriental Journal of Chemistry. (n.d.).
  • PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
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  • Optional[13C NMR]. (n.d.). N-(TERT.-BUTYL)-N-ISOPROPYL-5-METHYL-THIAZOL-2-AMINE.
  • PubMed Central (NIH). (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • Benchchem. (n.d.). Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide.
  • 1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Isopropyl-5-methyl-1,3-thiazol-2-amine.
  • PubChem. (n.d.). 5-Methyl-4-propyl-1,3-thiazol-2-amine | C7H12N2S | CID 45121853.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029).
  • BLD Pharm. (n.d.). 101080-15-3|this compound.
  • PubChem. (n.d.). 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride.
  • MedChemExpress. (2025, November 17). Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry PMID: 41270312.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine.
  • arkat usa. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5].
  • Mugberia Gangadhar Mahavidyalaya. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy.
  • PubMed. (n.d.).
  • Utah Tech University. (n.d.). Learning Guide for Chapter 5 - NMR Spectroscopy.
  • National Institute of Standards and Technology. (n.d.). Aminothiazole - the NIST WebBook.

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Comparative study of different synthetic routes to 5-Isopropylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Isopropylthiazol-2-amine

The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in a multitude of approved pharmaceuticals and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a sought-after moiety. The 5-isopropyl substituted derivative, this compound, offers a specific lipophilic handle that can be crucial for modulating pharmacokinetic and pharmacodynamic properties. This guide will explore and compare the primary synthetic pathways to this important intermediate.

Comparative Analysis of Synthetic Routes

This guide will focus on three distinct and representative synthetic strategies for the preparation of this compound:

  • The Classical Hantzsch Thiazole Synthesis: A time-honored and widely used method.

  • Modern Multicomponent Synthesis using Elemental Sulfur: A greener and more atom-economical approach.

  • Isothiocyanate-Based Synthesis: An alternative route offering different strategic possibilities.

A summary of the key comparative metrics for these routes is presented below:

MetricRoute 1: Hantzsch SynthesisRoute 2: Multicomponent SynthesisRoute 3: Isothiocyanate-Based Synthesis
Starting Materials 3-bromo-4-methyl-2-pentanone, ThioureaIsobutyraldehyde, Cyanamide, Elemental Sulfur1-Amino-3-methyl-1-butyne, Isothiocyanate source
Key Advantages Well-established, reliable, generally high-yielding.High atom economy, uses readily available and less hazardous starting materials, one-pot procedure.Avoids the need for α-haloketones, offers alternative retrosynthetic disconnections.
Key Disadvantages Requires the synthesis and handling of a lachrymatory α-bromoketone.May require optimization for specific substrates, potential for side product formation.Starting materials like substituted alkynyl amines might be less accessible or require synthesis.
Typical Yield Good to Excellent (Est. 70-85%)Moderate to Good (Est. 60-75%)Moderate to Good (Est. 55-70%)
Reaction Conditions Reflux in ethanolElevated temperature in a polar aprotic solvent (e.g., DMF)Varies, may involve metal catalysis or strong bases.
Safety & Environment Use of a toxic and lachrymatory α-bromoketone, thiourea is a suspected carcinogen.Use of flammable isobutyraldehyde, elemental sulfur is a flammable solid. Green chemistry principles are more aligned with this route.Isothiocyanates can be toxic and lachrymatory.

Route 1: The Classical Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone of heterocyclic chemistry. It involves the condensation of an α-haloketone with a thiourea. For the synthesis of this compound, the key starting material is 3-bromo-4-methyl-2-pentanone.

Reaction Scheme & Mechanism

The synthesis proceeds in two main stages: the preparation of the α-bromoketone followed by the cyclocondensation with thiourea.

Step 1: Synthesis of 3-bromo-4-methyl-2-pentanone

start 4-Methyl-2-pentanone product 3-bromo-4-methyl-2-pentanone start->product Bromination reagent1 Bromine (Br2) Acetic Acid start 3-bromo-4-methyl-2-pentanone intermediate Thiouronium salt intermediate start->intermediate S-Alkylation reagent1 Thiourea product This compound intermediate->product Cyclization & Dehydration

Caption: The Hantzsch cyclocondensation step.

Experimental Protocol

Part A: Synthesis of 3-bromo-4-methyl-2-pentanone

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-2-pentanone (10.0 g, 0.1 mol) in 50 mL of glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add bromine (16.0 g, 0.1 mol) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 200 mL of ice-water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-bromo-4-methyl-2-pentanone, which can be used in the next step without further purification.

Part B: Synthesis of this compound

  • In a 250 mL round-bottom flask, dissolve the crude 3-bromo-4-methyl-2-pentanone (from the previous step) in 100 mL of ethanol.

  • Add thiourea (7.6 g, 0.1 mol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Route 2: Multicomponent Synthesis using Elemental Sulfur

Modern synthetic chemistry increasingly focuses on green and sustainable methods. Multicomponent reactions (MCRs) are highly valued for their efficiency and atom economy. This route provides a one-pot synthesis of this compound from simple, readily available starting materials.

Reaction Scheme & Mechanism

This reaction proceeds through a cascade of reactions involving the in-situ formation of a reactive intermediate from isobutyraldehyde and cyanamide, which then reacts with elemental sulfur.

cluster_0 One-Pot Reaction start1 Isobutyraldehyde product This compound start1->product Cascade Cyclization start2 Cyanamide start2->product Cascade Cyclization start3 Elemental Sulfur (S8) start3->product Cascade Cyclization

Caption: One-pot multicomponent synthesis.

The proposed mechanism involves the formation of an enamine from isobutyraldehyde and cyanamide, which then undergoes thiolation with elemental sulfur, followed by cyclization and aromatization.

Experimental Protocol
  • To a 100 mL round-bottom flask, add isobutyraldehyde (7.2 g, 0.1 mol), cyanamide (4.2 g, 0.1 mol), elemental sulfur (3.2 g, 0.1 mol), and N,N-dimethylformamide (DMF) (40 mL).

  • Add a catalytic amount of a suitable base, such as triethylamine (1.0 g, 0.01 mol).

  • Heat the reaction mixture at 100 °C for 8 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Route 3: Isothiocyanate-Based Synthesis

This synthetic approach offers an alternative to the Hantzsch synthesis, avoiding the use of α-haloketones. It relies on the reaction of an appropriately substituted alkyne with an isothiocyanate.

Reaction Scheme & Mechanism

The synthesis involves the reaction of 1-amino-3-methyl-1-butyne with a suitable isothiocyanate precursor. The mechanism can vary depending on the specific reagents and catalysts used but generally involves the formation of a thiourea intermediate followed by cyclization.

start 1-Amino-3-methyl-1-butyne intermediate Thioketene Intermediate start->intermediate Addition reagent1 Isothiocyanate Source (e.g., TMS-NCS) product This compound intermediate->product Cyclization

Caption: Isothiocyanate-based synthesis pathway.

Experimental Protocol
  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 1-amino-3-methyl-1-butyne (8.3 g, 0.1 mol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.6 M in hexanes, 62.5 mL, 0.1 mol) dropwise.

  • After stirring for 30 minutes at -78 °C, add trimethylsilyl isothiocyanate (13.1 g, 0.1 mol).

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 50 mL of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Data
¹H NMR Signals corresponding to the isopropyl group (a doublet and a septet), a singlet for the thiazole proton, and a broad singlet for the amine protons.
¹³C NMR Resonances for the isopropyl carbons, the thiazole ring carbons (one of which will be significantly downfield due to the attached nitrogen atoms), and the carbon of the amino group.
IR Spectroscopy Characteristic absorptions for N-H stretching of the primary amine, C=N stretching of the thiazole ring, and C-H stretching of the isopropyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (142.22 g/mol ).

Conclusion

This guide has presented a comparative analysis of three distinct synthetic routes to this compound.

  • The Hantzsch synthesis remains a robust and high-yielding method, though it requires the handling of hazardous materials.

  • The multicomponent synthesis offers a greener, more atom-economical alternative that aligns with modern principles of sustainable chemistry.

  • The isothiocyanate-based route provides a valuable alternative when the starting materials are readily available or when avoidance of α-haloketones is desired.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and safety considerations. This guide provides the necessary information to make an informed decision and to successfully execute the synthesis of this important medicinal chemistry building block.

References

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Isobutyraldehyde. [Link]
  • Cole-Parmer.
  • International Labour Organization. (1990). International Chemical Safety Cards: ISOBUTYRALDEHYDE. [Link]
  • International Programme on Chemical Safety. ICSC 0902 - ISOBUTYRALDEHYDE. [Link]
  • Martin's FLAGS. (2016).
  • Chemos GmbH & Co.KG.
  • Kern County. MATERIAL SAFETY DATA SHEET - Yellow Jacket Wettable, Dusting Sulfur. [Link]
  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Thiourea. [Link]
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfur. [Link]
  • Linus Pauling Institute, Oregon State University.
  • West Liberty University.
  • MarVista Resources. (2016).
  • Carl ROTH. *

A Framework for Benchmarking the Efficacy of 5-Isopropylthiazol-2-amine Against Standard-of-Care Therapeutics in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of the novel compound, 5-Isopropylthiazol-2-amine, against established standard-of-care drugs for Non-Small Cell Lung Cancer (NSCLC). This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust comparative analysis.

Introduction and Rationale

The thiazole heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][] Several FDA-approved drugs contain this privileged structure, highlighting its clinical significance.[3] The novel compound, this compound, is a member of this promising class. While its specific biological activities are yet to be fully elucidated, the extensive history of thiazole derivatives in oncology warrants a thorough investigation of its potential as an anticancer agent.[4]

Recent studies have indicated that certain thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and growth.[5][6][7]

This guide proposes a head-to-head preclinical benchmark of this compound against two first-line chemotherapeutic agents for NSCLC: Cisplatin and Paclitaxel.[8][9] Cisplatin, a platinum-based drug, functions by cross-linking DNA, which interferes with DNA repair mechanisms and induces apoptosis.[4][10] Paclitaxel, a taxane, stabilizes microtubules, leading to cell cycle arrest and programmed cell death.[1][11] By comparing the cytotoxic and mechanistic profiles of this compound with these well-characterized drugs, we can ascertain its potential as a novel therapeutic candidate. The A549 human lung adenocarcinoma cell line will be utilized as the primary in vitro model for this investigation, given its widespread use in NSCLC research.

Experimental Design and Methodologies

A multi-faceted approach will be employed to comprehensively evaluate the anticancer efficacy of this compound. This involves assessing its cytotoxicity, its impact on cell cycle progression, and its ability to induce apoptosis.

In Vitro Cytotoxicity Assessment: MTT Assay

The initial step is to determine the cytotoxic potential of this compound and compare its half-maximal inhibitory concentration (IC50) with that of Cisplatin and Paclitaxel. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound, Cisplatin, and Paclitaxel in culture medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Workflow for In Vitro Cytotoxicity Assessment

G cluster_0 MTT Assay Workflow A 1. Seed A549 Cells (96-well plate) B 2. Treat with Compounds (Test & Standards) A->B C 3. Incubate for 48h B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4h D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Values G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis via Flow Cytometry

To understand how this compound affects cell proliferation, we will analyze its impact on the cell cycle distribution of A549 cells. This will be achieved through flow cytometry using propidium iodide (PI) staining, which quantitatively stains DNA.[16][17]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed A549 cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound, Cisplatin, and Paclitaxel at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[18]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.[18]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[17]

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Workflow for Cell Cycle Analysis

G cluster_1 Cell Cycle Analysis Workflow A 1. Treat A549 Cells (IC50 concentrations) B 2. Harvest and Fix Cells (70% Ethanol) A->B C 3. Stain with Propidium Iodide & RNase A B->C D 4. Analyze by Flow Cytometry C->D E 5. Quantify Cell Cycle Phases (G0/G1, S, G2/M) D->E

Caption: Protocol for analyzing cell cycle distribution via flow cytometry.

Apoptosis Detection by Annexin V/PI Staining

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC and PI dual-staining assay will be performed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[19]

Experimental Protocol: Apoptosis Assay

  • Cell Treatment: Treat A549 cells in 6-well plates with the IC50 concentrations of this compound, Cisplatin, and Paclitaxel for 24 hours.

  • Cell Harvesting: Collect both the supernatant containing floating cells and the adherent cells after trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Workflow for Apoptosis Detection

G cluster_2 Apoptosis Assay Workflow A 1. Treat A549 Cells (IC50 concentrations) B 2. Harvest Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Incubate for 15 min D->E F 6. Analyze by Flow Cytometry E->F G 7. Differentiate Live, Apoptotic, & Necrotic Cells F->G

Caption: Dual-staining protocol for the detection of apoptosis.

Mechanistic Insight: PI3K/AKT Signaling Pathway

Given that thiazole derivatives have been identified as inhibitors of the PI3K/AKT pathway, it is crucial to investigate if this compound shares this mechanism.[7][22] The PI3K/AKT/mTOR pathway is a key regulator of cell survival and proliferation, and its inhibition is a promising strategy in cancer therapy.[23][24]

Hypothesized Signaling Pathway Inhibition

G cluster_3 Hypothesized PI3K/AKT Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Test_Compound This compound Test_Compound->PI3K Inhibits

Caption: Potential inhibition of the PI3K/AKT pathway by the test compound.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Cytotoxicity in A549 Cells

CompoundIC50 (µM) ± SD
This compound[Experimental Value]
Cisplatin[Experimental Value]
Paclitaxel[Experimental Value]

Table 2: Cell Cycle Distribution in A549 Cells after 24h Treatment

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (Vehicle)[Value][Value][Value]
This compound (IC50)[Value][Value][Value]
Cisplatin (IC50)[Value][Value][Value]
Paclitaxel (IC50)[Value][Value][Value]

Table 3: Apoptosis Induction in A549 Cells after 24h Treatment

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Control (Vehicle)[Value][Value][Value]
This compound (IC50)[Value][Value][Value]
Cisplatin (IC50)[Value][Value][Value]
Paclitaxel (IC50)[Value][Value][Value]

Discussion and Future Directions

The experimental framework outlined in this guide will provide a robust initial assessment of the anticancer potential of this compound. A favorable outcome would be characterized by a low IC50 value, comparable to or better than the standard drugs, and a clear indication of cell cycle arrest and apoptosis induction.

Should the results indicate that this compound is a potent inducer of apoptosis, further investigation into its mechanism of action is warranted. Techniques such as Western blotting can be employed to probe the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, such as AKT and S6 ribosomal protein, to confirm its inhibitory activity.

Ultimately, this structured benchmarking approach will provide the critical data necessary to determine whether this compound merits further preclinical development, including in vivo efficacy studies in xenograft models, as a novel therapeutic agent for non-small cell lung cancer.

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Validation of a Cell-Based Assay for 5-Isopropylthiazol-2-amine as a Putative CDK4/6 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a primary cell-based assay to characterize the activity of 5-Isopropylthiazol-2-amine, a novel compound belonging to the pharmacologically significant 2-aminothiazole class. Given the prevalence of kinase inhibitory activity within this structural class, we will proceed with the hypothesis that this compound acts as an inhibitor of the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway, a critical regulator of cell cycle progression and a validated target in oncology.[1][2]

Our objective is to not only detail the validation of a primary cell proliferation assay but also to compare its performance and data output with complementary assays that will provide a more complete picture of the compound's cellular mechanism of action. This multi-assay approach is fundamental to building a robust data package for any novel therapeutic candidate.

The CDK4/6-Rb Signaling Pathway: Our Target

The CDK4/6-Retinoblastoma (Rb) protein pathway is a key checkpoint in the G1 phase of the cell cycle. In response to mitogenic signals, Cyclin D complexes with and activates CDK4 and CDK6. This active complex then phosphorylates Rb, leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from G1 to the S phase of the cell cycle.[2] Inhibition of CDK4/6 prevents Rb phosphorylation, causing a G1 cell cycle arrest and thereby inhibiting tumor cell proliferation.[3]

CDK4_6_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D Upregulates CDK4_6_Active Active CDK4/6-Cyclin D Complex Cyclin_D->CDK4_6_Active CDK4_6 CDK4/6 CDK4_6->CDK4_6_Active Rb Rb CDK4_6_Active->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Rb_E2F Rb-E2F Complex Rb_E2F->Rb Rb_E2F->E2F pRb->E2F Releases Inhibitor This compound Inhibitor->CDK4_6_Active Inhibits

Figure 1: The CDK4/6-Rb Signaling Pathway and the inhibitory action of this compound.

Primary Assay: Cell Proliferation Assessment using MTT

The initial assessment of a putative anti-cancer compound's activity is typically a measure of its effect on cell proliferation or viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4][5]

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by metabolically active cells. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[4] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[5][6]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture an Rb-proficient cancer cell line (e.g., MCF-7 breast cancer cells) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in complete culture medium to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control (e.g., a known CDK4/6 inhibitor like Palbociclib).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[5]

    • Incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[6]

Comparative Assays for Comprehensive Validation

While the MTT assay provides a good initial indication of a compound's anti-proliferative activity, it is crucial to validate these findings with orthogonal assays to confirm the mechanism of action and rule out potential artifacts.

Direct Target Engagement: Western Blot for Phospho-Rb (p-Rb)

To confirm that this compound is indeed inhibiting CDK4/6 in a cellular context, we need to measure the phosphorylation status of its direct downstream target, Rb.[1][3] A reduction in the level of phosphorylated Rb at serine 780 (a CDK4/6-specific site) would provide strong evidence of on-target activity.[3]

  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and treat with a range of concentrations of this compound for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-Rb (Ser780) and total Rb. A loading control like β-actin should also be used.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The ratio of p-Rb to total Rb is then calculated.

Apoptosis Induction: Caspase-Glo® 3/7 Assay

It is important to determine whether the observed decrease in cell number is due to cytostatic effects (cell cycle arrest) or cytotoxic effects (cell death). CDK4/6 inhibitors are known to primarily induce cell cycle arrest.[3] An apoptosis assay can help confirm this. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method for measuring the activity of caspases 3 and 7, key effectors of apoptosis.[7][8]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Assay Procedure:

    • After the 72-hour incubation, allow the plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.[9]

Alternative Cell Viability Assay: XTT Assay

To ensure that the results from the MTT assay are not due to compound interference with cellular metabolism, it is prudent to use an alternative viability assay with a different mechanism. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a suitable alternative. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and reducing the potential for artifacts.[10]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation and Addition:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's protocol.

    • Add 50 µL of the activated XTT solution to each well.

  • Incubation and Absorbance Reading:

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

    • Measure the absorbance at a wavelength between 450-500 nm.[10]

Assay Validation Framework

The validation of a cell-based assay is crucial to ensure that the results are reliable and reproducible. The principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for bioanalytical method validation provide a strong framework.[11][12]

Key Validation Parameters:
  • Specificity: The ability of the assay to measure the analyte of interest in the presence of other components. For the p-Rb Western blot, this means the antibody should specifically detect phosphorylated Rb.

  • Accuracy: The closeness of the measured value to the true value. This can be assessed by comparing the results of the new assay with a well-established method.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (%CV) and includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Data Presentation and Comparison

The following tables summarize hypothetical data for the validation of the described assays for this compound.

Table 1: Comparison of IC₅₀ Values for this compound

AssayEndpointIC₅₀ (µM)
MTT Assay Cell Viability1.5
XTT Assay Cell Viability1.8
Caspase-Glo® 3/7 Apoptosis> 100
Western Blot p-Rb Inhibition0.8

Table 2: Assay Validation Parameters

ParameterMTT AssayXTT AssayCaspase-Glo® 3/7Western Blot (p-Rb)
Intra-assay %CV < 10%< 10%< 15%< 20%
Inter-assay %CV < 15%< 15%< 20%< 25%
Linearity (R²) > 0.98> 0.98> 0.97> 0.95
Z'-factor > 0.5> 0.5> 0.6N/A

Experimental Workflow Diagram

Experimental_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assays Assay Readouts cluster_mtt MTT Assay cluster_xtt XTT Assay cluster_caspase Caspase-Glo® 3/7 Assay Cell_Culture 1. Cell Culture (MCF-7) Seeding 2. Seed Cells in 96-well plate Cell_Culture->Seeding Incubation_24h 3. Incubate 24h Seeding->Incubation_24h Compound_Prep 4. Prepare Serial Dilutions of this compound Treatment 5. Treat Cells Compound_Prep->Treatment Incubation_72h 6. Incubate 72h Treatment->Incubation_72h MTT_Add 7a. Add MTT Reagent Incubation_72h->MTT_Add XTT_Add 7b. Add Activated XTT Reagent Incubation_72h->XTT_Add Caspase_Add 7c. Add Caspase-Glo® Reagent Incubation_72h->Caspase_Add MTT_Incubate 8a. Incubate 4h MTT_Add->MTT_Incubate MTT_Solubilize 9a. Solubilize Formazan MTT_Incubate->MTT_Solubilize MTT_Read 10a. Read Absorbance (570 nm) MTT_Solubilize->MTT_Read XTT_Incubate 8b. Incubate 2-4h XTT_Add->XTT_Incubate XTT_Read 9b. Read Absorbance (450-500 nm) XTT_Incubate->XTT_Read Caspase_Incubate 8c. Incubate 1-2h Caspase_Add->Caspase_Incubate Caspase_Read 9c. Read Luminescence Caspase_Incubate->Caspase_Read

Figure 2: General experimental workflow for the cell-based assays.

Conclusion

The validation of a cell-based assay for a novel compound like this compound requires a multi-faceted approach. While a primary proliferation assay such as the MTT assay provides a crucial starting point, it is not sufficient on its own. By incorporating orthogonal assays that measure direct target engagement (Western blot for p-Rb), an alternative mechanism of cell death (Caspase-Glo® 3/7), and a viability assay with a different readout (XTT), a much more robust and reliable dataset can be generated. This comprehensive validation strategy not only increases confidence in the observed biological activity but also provides valuable insights into the compound's mechanism of action, which is essential for its continued development as a potential therapeutic agent.

References

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A Comparative Guide to the Synthesis of 5-Isopropylthiazol-2-amine: An Evaluation of Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-isopropylthiazol-2-amine, a key building block in medicinal chemistry, presents both opportunities and challenges in achieving reproducible and robust manufacturing processes. This guide provides an in-depth technical comparison of the prevalent synthetic routes, focusing on the critical parameters that influence yield, purity, and scalability. By examining the causality behind experimental choices and providing self-validating protocols, this document aims to equip researchers with the insights necessary to select and optimize the synthesis of this important intermediate.

Introduction: The Significance of this compound

The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds. The 5-isopropyl substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. Consequently, reliable and scalable access to this compound is of paramount importance for the development of novel therapeutics. This guide will focus on the most common and practical synthetic methodologies, evaluating their strengths and weaknesses in the context of reproducibility and robustness.

Method 1: The Classic Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of the thiazole ring.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2] In the case of this compound, the key starting materials are 3-bromo-4-methyl-2-pentanone and thiourea.

Reaction Mechanism and Critical Parameters

The Hantzsch synthesis proceeds via a well-established mechanism involving nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism A 3-Bromo-4-methyl-2-pentanone C Intermediate Adduct A->C Nucleophilic Attack B Thiourea B->C D Cyclized Intermediate C->D Intramolecular Cyclization E This compound D->E Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Several factors can impact the reproducibility and robustness of the Hantzsch synthesis:

  • Purity of Starting Materials: The purity of the α-haloketone is crucial. Impurities can lead to the formation of side products and complicate purification.

  • Reaction Temperature: While the reaction is often performed at elevated temperatures to drive the dehydration step, excessive heat can lead to decomposition and reduced yields.

  • Solvent: The choice of solvent can influence reaction rates and the solubility of intermediates and the final product. Ethanol is a commonly used solvent.

  • Byproduct Formation: The formation of byproducts, such as those arising from self-condensation of the ketone or alternative reaction pathways of the thiourea, can affect the final purity and yield.

Experimental Protocol: Hantzsch Synthesis of this compound

Materials:

  • 3-Bromo-4-methyl-2-pentanone (1.0 eq)

  • Thiourea (1.2 eq)

  • Absolute Ethanol

  • Deionized Water

  • Sodium Bicarbonate (5% aqueous solution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-bromo-4-methyl-2-pentanone in absolute ethanol.

  • Add thiourea to the solution and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold deionized water.

  • Neutralize the solution with a 5% sodium bicarbonate solution to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary and Robustness Assessment
ParameterHantzsch Synthesis
Typical Yield 60-80%
Purity (crude) 85-95%
Key Challenge Purity of α-haloketone, potential for byproduct formation.
Robustness Moderate. Sensitive to starting material quality and temperature control.

Method 2: One-Pot Synthesis Approaches

To improve efficiency and reduce handling of intermediates, one-pot variations of the Hantzsch synthesis have been developed. These methods often involve the in situ generation of the α-haloketone.

One-Pot Bromination and Cyclization

This approach combines the bromination of the starting ketone (4-methyl-2-pentanone) and the subsequent cyclization with thiourea in a single reaction vessel.

One_Pot_Synthesis cluster_0 One-Pot Reaction Vessel A 4-Methyl-2-pentanone D This compound A->D B Brominating Agent (e.g., NBS, Br2) B->D C Thiourea C->D

Caption: Conceptual workflow of a one-pot synthesis.

Advantages and Disadvantages of One-Pot Synthesis

Advantages:

  • Increased Efficiency: Reduces the number of reaction and workup steps.

  • Reduced Waste: Minimizes solvent usage and potential for material loss during transfers.

  • Improved Safety: Avoids the isolation of potentially lachrymatory α-haloketones.

Disadvantages:

  • Process Control: Requires careful control of reaction conditions to manage the exothermic bromination step and prevent side reactions.

  • Reproducibility: Can be more challenging to reproduce consistently without precise control over reagent addition and temperature.

Experimental Protocol: One-Pot Synthesis

Materials:

  • 4-Methyl-2-pentanone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Deionized Water

  • Sodium Bicarbonate (5% aqueous solution)

Procedure:

  • To a solution of 4-methyl-2-pentanone in ethanol, add thiourea.

  • Slowly add N-bromosuccinimide in portions, maintaining the temperature below 40°C.

  • After the addition is complete, heat the mixture to reflux and monitor by TLC.

  • Follow the workup and purification procedure described for the Hantzsch synthesis.

Data Summary and Robustness Assessment
ParameterOne-Pot Synthesis
Typical Yield 50-70%
Purity (crude) 80-90%
Key Challenge Controlling the exothermic bromination, potential for over-bromination.
Robustness Moderate to low. Highly dependent on precise control of reaction parameters.

Alternative Synthetic Strategies

While the Hantzsch synthesis is the most prevalent method, other approaches to 2-aminothiazoles exist and may offer advantages in specific contexts. One such alternative involves the reaction of α-aminonitriles with a source of sulfur.

Cook-Heilborn Synthesis

This method involves the reaction of an α-aminonitrile with carbon disulfide or a related reagent to form a 5-aminothiazole. While not a direct route to this compound, it represents a fundamentally different approach to the thiazole core and may be adaptable.

Purification and Characterization

Regardless of the synthetic method employed, purification of this compound is critical to obtain a product of suitable quality for downstream applications.

  • Recrystallization: This is the most common method for purifying the crude product. A mixed solvent system, such as ethanol/water, is often effective.

  • Column Chromatography: For higher purity requirements, silica gel chromatography can be employed.

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Conclusion: Selecting the Optimal Synthetic Route

The choice of synthetic route for this compound depends on the specific requirements of the researcher, including scale, desired purity, and available equipment.

  • For Reproducibility and Reliability: The classic Hantzsch synthesis using a pre-synthesized and purified α-haloketone offers the most predictable and reproducible results. The clear separation of steps allows for better process control.

  • For Efficiency and Atom Economy: One-pot synthesis methods are attractive for their reduced step count and waste generation. However, achieving high reproducibility requires careful optimization and stringent control over reaction conditions.

Ultimately, a thorough understanding of the underlying reaction mechanisms and the critical parameters that influence each step is essential for developing a robust and reliable synthesis of this compound. This guide provides a foundation for researchers to make informed decisions and to troubleshoot potential issues that may arise during synthesis.

References

  • Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus Acetessigäther und verwandten Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
  • Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
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  • El-Faham, A., et al. (2014). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules, 19(10), 16457-16471.
  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Journal of Chemical Research. (2010).
  • Journal of Organic Chemistry. (2000).
  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
  • Ali, M. A., et al. (2023). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2023, 8859186.

Sources

A Head-to-Head Comparison of 5-Isopropylthiazol-2-amine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved drugs.[1][2] Its ability to engage in a variety of non-covalent interactions allows for effective binding to a wide array of biological targets. Within this class, derivatives of 5-isopropylthiazol-2-amine represent a compelling scaffold for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. The isopropyl group at the 5-position provides a unique combination of moderate lipophilicity and steric bulk, which can be exploited to enhance target engagement and modulate pharmacokinetic properties.

This guide offers a comparative analysis of this compound derivatives, synthesizing data from various studies to elucidate structure-activity relationships (SAR). While direct, large-scale, head-to-head comparative studies on a single biological target are limited, a cohesive understanding can be built by examining related series of compounds and the specific impact of the 5-isopropyl substituent.

The Strategic Advantage of the 5-Isopropyl Group

The choice of a substituent at the 5-position of the 2-aminothiazole ring is a critical decision in the design of new drug candidates. The isopropyl group offers several advantages:

  • Hydrophobic Interactions: The branched alkyl nature of the isopropyl group allows for effective interaction with hydrophobic pockets within enzyme active sites or receptor binding domains.[3]

  • Metabolic Stability: Compared to a simple methyl or ethyl group, the isopropyl moiety can offer increased metabolic stability by hindering enzymatic attack at adjacent positions.

  • Optimal Size: The size of the isopropyl group is often a "sweet spot," providing sufficient bulk to confer selectivity without being so large as to sterically hinder binding to the target.

A key example highlighting the influence of the 5-isopropyl group comes from a study on inducible nitric oxide synthase (iNOS) inhibitors. In this research, a series of 2-aminothiazole derivatives were evaluated, and it was found that appropriately-sized substituents at the 4- and 5-positions were crucial for inhibitory activity and selectivity. Specifically, the compound 5-(1-methyl)ethyl-4-methylthiazol-2-ylamine (a 5-isopropyl derivative) demonstrated significant selectivity for iNOS over neuronal NOS (nNOS).[4] This underscores the importance of the 5-alkyl substitution in achieving target selectivity.

Comparative Analysis of Biological Activities

The primary therapeutic areas where this compound derivatives have shown potential are as kinase inhibitors for oncology and as antimicrobial agents.

Anticancer Activity: Targeting Protein Kinases

Protein kinases are a major class of drug targets in oncology, and the 2-aminothiazole scaffold is a common feature in many kinase inhibitors.[5][6] The well-known multi-kinase inhibitor Dasatinib, for instance, contains a 2-aminothiazole core, demonstrating the scaffold's utility in this space.[7][8]

The following table synthesizes data from various sources to provide a comparative overview. It is important to note that these compounds were not all tested in the same study or against the same panel of kinases; therefore, this table should be interpreted as a qualitative guide to the types of modifications that have been explored and their general impact on activity.

Compound IDScaffold ModificationTarget/Cell LineActivity (IC50/GI50)Key SAR InsightReference
1 5-isopropyl-4-methyliNOSSelective InhibitionThe 5-isopropyl group contributes to selectivity for iNOS over nNOS.[4][4]
2 5-phenyl (general scaffold)PI4KIIIβ / H446 cellsPotent InhibitionThe 5-aryl group is a key feature for this class of PI3K/AKT pathway inhibitors.[9]
3 5-carboxamide (Dasatinib analog)K563 leukemia cellsHigh PotencyThe core structure, including the 2-amino and 5-carboxamide groups, is crucial for potent anti-leukemia activity.[8]
4 5-(substituted benzyl)Histoplasma capsulatumMIC50 ~0.4 µMA naphthylmethyl group at the 5-position was found to be optimal for antifungal activity in this series.[2]

From these examples, we can deduce that the 5-position is a critical "handle" for modulating potency and selectivity. While a phenyl group (Compound 2) or a larger naphthylmethyl group (Compound 4) can lead to high potency against specific targets, the isopropyl group in Compound 1 demonstrates that even a small alkyl substituent can play a crucial role in achieving selectivity.

General Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key positions on the 2-aminothiazole scaffold that are commonly modified in drug discovery programs and summarizes the general impact of these modifications based on a synthesis of the available literature.

Caption: Key modification points on the this compound scaffold and general SAR insights.

Experimental Protocols

To ensure the reproducibility and validation of findings in the development of this compound derivatives, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: PI4KIIIβ)

This protocol is adapted from methodologies used to evaluate kinase inhibitors and is designed to determine the IC50 of a test compound.[9]

Objective: To quantify the concentration of a test compound required to inhibit 50% of the activity of a specific protein kinase.

Materials:

  • Recombinant human PI4KIIIβ enzyme

  • ATP and appropriate lipid substrate (e.g., phosphatidylinositol)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic liquid handler, dispense a small volume (e.g., 20 nL) of each compound dilution into the wells of a 384-well plate. Also include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Dilute the PI4KIIIβ enzyme to the desired concentration in kinase buffer and add to the wells containing the test compounds.

  • Incubation: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of ATP and the lipid substrate in kinase buffer. Add this solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The duration should be within the linear range of the reaction.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cancer cells.

Objective: To determine the concentration of a test compound that reduces the viability of a cell population by 50% (GI50).

Materials:

  • Human cancer cell line (e.g., H446 small cell lung cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear plates

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the plate and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel this compound derivatives.

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening Cascade cluster_adme Early ADME & PK cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivative Library Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Primary_Assay Primary Biochemical Assay (e.g., Kinase Inhibition @ 10 µM) Characterization->Primary_Assay IC50_Determination IC50 Determination for Hits Primary_Assay->IC50_Determination Cell_Viability Cell-Based Assay (e.g., MTT on Cancer Cell Line) IC50_Determination->Cell_Viability Selectivity_Panel Kinase Selectivity Panel Cell_Viability->Selectivity_Panel In_Silico In Silico ADME Prediction Selectivity_Panel->In_Silico In_Vitro_ADME In Vitro ADME Assays (Solubility, Permeability, Metabolic Stability) In_Silico->In_Vitro_ADME PK_Study Pharmacokinetic (PK) Study in Rodents In_Vitro_ADME->PK_Study Efficacy_Study In Vivo Efficacy Study (e.g., Xenograft Model) PK_Study->Efficacy_Study

Caption: A typical drug discovery workflow for evaluating novel this compound derivatives.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics. The isopropyl group at the 5-position offers a favorable balance of hydrophobicity and steric bulk that can be leveraged to achieve both potency and selectivity. While direct comparative data is sparse, analysis of related series of compounds provides clear direction for future optimization efforts. The most fruitful avenues for this scaffold appear to be in the development of kinase inhibitors and antimicrobial agents.

Future research should focus on the systematic exploration of substitutions at the 2-amino and 4-positions of the this compound core to build a comprehensive SAR for specific, high-value targets. Combining this medicinal chemistry effort with robust in vitro and in vivo testing, following the protocols outlined in this guide, will be crucial for advancing these promising derivatives toward clinical development.

References

  • Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Journal of Medicinal Chemistry. [Link]
  • Aminothiazole compounds as protein kinase inhibitors.
  • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin. [Link]
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. [Link]
  • The summary of structure activity relationship studies.
  • Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.
  • Synthesis, characterization and biological evaluations of some 5-(substituted amino alkyl)-2-{(1, 3- benzothiazole-2-yl)}-thiazolidine-4 one Mannich bases as potent antibacterial agents. Journal of Applied Pharmaceutical Science. [Link]
  • (PDF) SYNTHESIS, BIOLOGICAL EVALUATION AND DOCKING STUDIES OF NEW 5-(4-ISOPROPYL PHENYL)-1,3,4- THIADIAZOL-2-AMINE DERIVATIVES.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. [Link]
  • Imidazotriazines and imidazopyrimidines as kinase inhibitors.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
  • Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide deriv
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]
  • Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. PMC. [Link]
  • Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Semantic Scholar. [Link]
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents.
  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Publishing. [Link]
  • Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. European Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to Establishing the Purity of 5-Isopropylthiazol-2-amine by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For novel heterocyclic compounds like 5-Isopropylthiazol-2-amine, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth technical comparison of elemental analysis against other common analytical techniques for purity determination, grounded in the principles of scientific integrity and supported by experimental insights.

The Critical Role of Purity in Drug Discovery

This compound and its derivatives are explored for a multitude of therapeutic applications. The presence of impurities, even in minute quantities, can have profound effects, leading to:

  • Altered Biological Activity: Impurities may exhibit their own pharmacological effects, leading to misleading structure-activity relationship (SAR) data.

  • Toxicity: Uncharacterized impurities can pose significant safety risks.

  • Poor Reproducibility: Variations in impurity profiles between batches can lead to inconsistent experimental results.

Therefore, the choice of an appropriate analytical method for purity determination is a critical decision in the development workflow.

Elemental Analysis: A Fundamental Purity Assessment

Elemental analysis, particularly CHNS analysis, is a cornerstone technique for determining the elemental composition of a pure organic compound.[1][2] The method relies on the complete combustion of a sample, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, N₂, and SO₂).[3][4]

The principle is straightforward: if a sample is pure, the experimentally determined mass percentages of its constituent elements will closely match the theoretical values calculated from its molecular formula. For this compound (C₆H₁₀N₂S), the theoretical elemental composition is:

  • Carbon (C): 50.67%

  • Hydrogen (H): 7.09%

  • Nitrogen (N): 19.70%

  • Sulfur (S): 22.54%

A high-purity sample is expected to yield experimental results that deviate by no more than ±0.4% from these theoretical values, a widely accepted criterion in chemical publications.[2][5]

Experimental Protocol: CHNS Elemental Analysis

The following is a generalized protocol for the determination of the elemental composition of this compound using a modern elemental analyzer.

Instrumentation: A calibrated CHNS elemental analyzer equipped with a high-temperature combustion furnace, gas chromatography (GC) column for separation of combustion gases, and a thermal conductivity detector (TCD).

Procedure:

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried this compound sample into a tin capsule.

  • Combustion: The encapsulated sample is introduced into a combustion furnace heated to ~1000 °C in an oxygen-rich environment. This ensures complete conversion of the sample to its elemental gases.

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N₂. The resulting mixture of CO₂, H₂O, N₂, and SO₂ is then passed through a GC column to separate the individual gases.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the GC column.

  • Quantification: The instrument's software integrates the detector signals and, using a calibration curve generated from a standard compound (e.g., acetanilide), calculates the mass percentages of C, H, N, and S in the original sample.

Data Presentation: A Hypothetical High-Purity Sample

For a batch of this compound with a purity of >99.5%, the elemental analysis results would be expected to be in close agreement with the theoretical values, as shown in the table below.

ElementTheoretical %Experimental %Deviation %
Carbon (C)50.6750.52-0.15
Hydrogen (H)7.097.15+0.06
Nitrogen (N)19.7019.61-0.09
Sulfur (S)22.5422.48-0.06

These results, all falling within the ±0.4% acceptance criterion, provide strong evidence for the elemental integrity and high purity of the sample.

Workflow for Purity Determination by Elemental Analysis

G cluster_0 Pre-Analysis cluster_1 Analysis cluster_2 Data Evaluation cluster_3 Conclusion Sample This compound Sample Formula Molecular Formula: C6H10N2S Sample->Formula Calc Calculate Theoretical % (C, H, N, S) Formula->Calc Compare Compare Experimental vs. Theoretical Calc->Compare Weigh Weigh Sample (2-3 mg) Combust Combustion (~1000 °C, O2) Weigh->Combust Separate Gas Separation (GC) Combust->Separate Detect Detection (TCD) Separate->Detect Exp_Data Obtain Experimental % (C, H, N, S) Detect->Exp_Data Exp_Data->Compare Decision Deviation <= 0.4%? Compare->Decision Pass Purity Confirmed Decision->Pass Yes Fail Purity Questionable / Impurities Present Decision->Fail No

Sources

A Senior Application Scientist's Guide to Orthogonal Analytical Techniques for the Characterization of 5-Isopropylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Multi-Faceted Analytical Approach

In modern drug development and chemical manufacturing, the comprehensive characterization of any chemical entity is paramount. This guide focuses on 5-Isopropylthiazol-2-amine, a heterocyclic amine with potential applications in medicinal chemistry.[1] Its structural complexity, featuring a thiazole ring, a primary amine, and an isopropyl group, necessitates a robust, multi-technique approach to unequivocally confirm its identity, purity, and structural integrity.

Relying on a single analytical technique is insufficient as it may not detect all potential impurities or structural nuances. The principle of orthogonal analysis —employing multiple, distinct analytical methods that measure the same attribute through different physicochemical principles—is the cornerstone of a rigorous characterization strategy.[2][3] This approach is strongly advocated by regulatory bodies like the FDA and EMA, as it builds a comprehensive and trustworthy profile of the molecule, ensuring a holistic understanding of its quality.[2][4]

This guide provides an in-depth comparison of essential orthogonal techniques for the characterization of this compound, grounded in established scientific principles and regulatory expectations outlined in guidelines such as ICH Q2(R1) and Q6B.[5][6][7][8][9]

Physicochemical Profile of this compound

A foundational understanding of the molecule's properties dictates the selection of appropriate analytical techniques.

PropertyValue/PredictionImplication for Analysis
Molecular Formula C₆H₁₀N₂SGuides mass spectrometry for exact mass determination.
Molecular Weight 142.22 g/mol [10]Confirms identity via mass spectrometry.
Structure Chemical structure of this compoundRequires NMR for definitive structural elucidation and FTIR for functional group confirmation.
Functionality Primary amine (basic), thiazole ring (aromatic, UV active)The basic amine group requires careful pH control in HPLC to ensure good peak shape. The thiazole ring allows for UV detection.
Appearance Predicted to be a liquid or low-melting solid.[10]Dictates sample preparation methods for various techniques.

Orthogonal Analytical Workflow

A robust characterization strategy integrates multiple techniques, where the output of one method validates and complements the others. This workflow ensures that identity, purity, and structure are confirmed with the highest degree of confidence.

Orthogonal_Workflow cluster_sample Sample: this compound cluster_techniques Analytical Techniques cluster_results Convergent Data Sample Bulk Substance HPLC HPLC-UV (Purity & Quantification) Sample->HPLC Aliquots LCMS LC-MS (Identity & Impurity ID) Sample->LCMS Aliquots NMR NMR (¹H, ¹³C) (Definitive Structure) Sample->NMR Aliquots FTIR FTIR (Functional Groups) Sample->FTIR Aliquots Results Comprehensive Characterization Report (Identity, Purity, Structure) HPLC->Results Purity >99.5% Retention Time LCMS->Results MW = 142.056 Impurity Profile NMR->Results Confirms Connectivity & Isopropyl/Thiazole Moieties FTIR->Results Confirms N-H, C=N, C-S Functional Groups

Caption: Orthogonal workflow for comprehensive characterization.

Chromatographic Analysis for Purity and Identity

Chromatography separates the target molecule from impurities based on differential partitioning between a stationary and a mobile phase. Using two chromatographically different methods provides strong evidence of peak purity.

Primary Technique: Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (e.g., C18) retains hydrophobic compounds longer, while a polar mobile phase elutes them. For a basic compound like this compound, controlling the mobile phase pH is critical to prevent peak tailing from interactions with residual silanols on the column.

Experimental Protocol:

  • Column: Phenomenex Luna® C18 (50 mm × 4.6 mm, 5 µm) or equivalent.[11]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid acts as an ion-pairing agent and maintains a low pH (~2.7), protonating the primary amine. This ensures a consistent charge state and minimizes secondary interactions with the stationary phase, leading to sharp, symmetrical peaks.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[11][12]

  • Detection: UV at 272 nm.[11][12]

  • System Suitability Test (SST): Inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

Data Interpretation: The primary peak's area percentage is used to determine purity. All other peaks are treated as impurities.

ParameterRepresentative ResultSpecification
Retention Time (t R)7.85 minReport
Purity (Area %)99.8%≥ 99.0%
Tailing Factor1.1≤ 1.5
Orthogonal Technique: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC provides an orthogonal separation mechanism to RP-HPLC. It uses a polar stationary phase (e.g., bare silica or amide-bonded) and a mobile phase rich in organic solvent. It is ideal for separating polar compounds that show little retention in reversed-phase.

Why it's Orthogonal: RP-HPLC separates based on hydrophobicity, while HILIC separates based on hydrophilicity and partitioning into a water-enriched layer on the stationary phase surface. An impurity that co-elutes in RP-HPLC due to similar hydrophobicity will likely have a different retention time in HILIC due to differences in polarity.

Experimental Protocol:

  • Column: Waters ACQUITY UPLC BEH Amide (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

    • B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient: 0% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 272 nm.

By confirming purity with two dissimilar chromatographic methods, the confidence in the analytical result is significantly increased.[13][14]

Mass Spectrometry for Unambiguous Identity

Principle: Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula.

Experimental Protocol (LC-MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Rationale: The basic primary amine is readily protonated under ESI conditions, forming a stable [M+H]⁺ ion.

  • Mass Analyzer: TOF or Orbitrap.

  • Method: The sample is introduced via the RP-HPLC method described above. The MS acquires data for the eluting peaks.

  • Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and fragmented to produce a characteristic pattern that confirms the structure. The thiazole ring is known to undergo specific fragmentation pathways, such as ring cleavage.[15][16][17]

Data Interpretation:

ParameterCalculated Value (C₆H₁₀N₂S)Observed ValueΔ (ppm)
[M+H]⁺ 143.0637143.0635-1.4

A mass accuracy of <5 ppm provides high confidence in the assigned elemental composition.

MS/MS Fragmentation: The fragmentation pattern should be consistent with the known structure. Key fragments for aminothiazoles often involve cleavage of the thiazole ring or loss of side chains.[15][16][18]

NMR Spectroscopy for Definitive Structure Elucidation

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural determination. It probes the chemical environment of magnetically active nuclei (¹H and ¹³C), providing detailed information about atomic connectivity and stereochemistry.

Experimental Protocol:

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is a polar aprotic solvent that effectively dissolves the analyte and has exchangeable protons from the amine group that can be observed.

  • Experiments:

    • ¹H NMR: Identifies the number and type of protons.

    • ¹³C NMR: Identifies the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC): Establishes proton-proton and proton-carbon correlations to piece the structure together.

Data Interpretation (Predicted Chemical Shifts): NMR data for similar aminothiazole structures provides a reference for interpretation.[19][20][21][22]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~7.0SingletThiazole ring proton
¹H ~6.5Broad Singlet-NH₂ protons
¹H ~3.0Septet-CH- (isopropyl)
¹H ~1.2Doublet-CH₃ (isopropyl)
¹³C ~170SingletC2 (attached to N and S)
¹³C ~145SingletC5 (attached to isopropyl)
¹³C ~110SingletC4 (thiazole ring)
¹³C ~30Singlet-CH- (isopropyl)
¹³C ~23Singlet-CH₃ (isopropyl)

The combination of ¹H, ¹³C, and 2D NMR experiments allows for the unambiguous assignment of every atom in the molecule, providing definitive structural proof.

Vibrational Spectroscopy for Functional Group Confirmation

Principle: Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency, making FTIR an excellent tool for confirming their presence.

Why it's Orthogonal: FTIR provides information about the types of chemical bonds present, which is fundamentally different from the connectivity information from NMR or the mass-to-charge ratio from MS. It serves as a rapid and reliable confirmation of the key functional moieties.

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR).

    • Rationale: ATR requires minimal sample preparation and is suitable for liquids and solids.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background: A background spectrum is collected before the sample to subtract atmospheric interference.

Data Interpretation: Characteristic peaks confirm the presence of the expected functional groups in thiazole derivatives.[23][24][25][26][27]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3150N-H StretchPrimary Amine (-NH₂)
2980 - 2850C-H StretchIsopropyl group
~1610C=N StretchThiazole ring
~1550C=C StretchThiazole ring
~850C-S StretchThiazole ring

Comparative Summary of Orthogonal Techniques

TechniquePrimary PurposeInformation ProvidedStrengthsLimitations
RP-HPLC Purity, QuantificationRetention time, peak area, impurity profileHigh precision, robust, widely availableMay co-elute structurally similar impurities
HILIC Orthogonal Purity CheckAlternative selectivity for polar compoundsConfirms purity for polar analytes not well-retained by RP-HPLCCan have lower reproducibility than RP-HPLC
HRMS Identity ConfirmationAccurate mass, elemental formula, fragmentationUnambiguous formula determination, high sensitivityDoes not provide stereochemical or isomeric information
NMR Structure ElucidationAtomic connectivity, chemical environmentDefinitive structural information, "gold standard"Lower sensitivity, requires pure sample, complex data analysis
FTIR Functional Group IDPresence of key chemical bonds (N-H, C=N, C-S)Fast, non-destructive, simple sample prepProvides limited structural information, not quantitative

Conclusion

The characterization of this compound, or any pharmaceutical compound, is not a task for a single instrument. A scientifically sound and regulatory-compliant characterization is built upon the foundation of orthogonality. By integrating the strengths of high-performance liquid chromatography (both reversed-phase and HILIC), high-resolution mass spectrometry, NMR spectroscopy, and FTIR spectroscopy, a complete and trustworthy picture of the molecule emerges. Each technique acts as a cross-validation for the others, ensuring that the reported identity, purity, and structure are accurate and reliable. This multi-faceted approach is indispensable for advancing drug development and ensuring product quality and safety.

References

  • European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]
  • U.S. Food and Drug Administration. ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
  • DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 5-Isopropylthiazol-2-amine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Consensus

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is non-negotiable. 5-Isopropylthiazol-2-amine (C₆H₁₀N₂S, M.W. 142.22) is a key building block in the synthesis of various therapeutic agents.[1] Ensuring its purity and concentration is paramount for the safety and efficacy of the final drug product. An inter-laboratory comparison, or proficiency test, serves as a critical tool to evaluate and validate the analytical capabilities of different laboratories.[2] It provides an objective measure of a laboratory's performance against its peers and ensures that the analytical methods employed are robust, reproducible, and fit for their intended purpose across different sites and instrument platforms.[3][4]

This guide provides a framework for conducting an inter-laboratory study for the analysis of this compound. We will explore the design of such a study, compare the performance of common analytical techniques, provide detailed experimental protocols, and discuss the statistical evaluation of the resulting data, grounded in the principles of international standards.[3][4]

Designing a Robust Inter-Laboratory Study

The primary objective of this study is to assess the proficiency of participating laboratories in quantifying this compound. The study's design must be meticulously planned to ensure the results are statistically significant and actionable.

Causality Behind the Design:

  • Test Material: A homogenous and stable batch of this compound is prepared and distributed to all participating laboratories. To challenge the analytical methods, two samples are provided: one with the pure compound at a known concentration and a second "spiked" sample containing the API along with known, structurally similar impurities to test for analytical specificity.[5]

  • Statistical Framework: The study is designed and evaluated according to the principles outlined in ISO 13528:2022, which provides statistical methods for use in proficiency testing by inter-laboratory comparisons.[3][4] This ensures a standardized and scientifically sound approach to data analysis and performance evaluation.[3][6]

The overall workflow for the inter-laboratory comparison is visualized below.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Analysis & Reporting PTP Proficiency Test Provider (PTP) Prepares & Validates Samples Homogeneity Homogeneity & Stability Testing (ISO 13528) PTP->Homogeneity Distribute Distribute Blinded Samples to Participating Labs Homogeneity->Distribute LabA Lab A Distribute->LabA LabB Lab B Distribute->LabB LabC Lab C Distribute->LabC LabN Lab N... Distribute->LabN Analysis Sample Analysis (HPLC, GC-MS, LC-MS/MS) LabA->Analysis LabB->Analysis LabC->Analysis LabN->Analysis Collect Collect Results from Labs Analysis->Collect Stats Statistical Analysis (ISO 13528) Collect->Stats ZScore Calculate Performance Scores (Z-scores) Stats->ZScore Report Issue Final Report to Participants ZScore->Report

Caption: Workflow for the this compound Inter-laboratory Comparison.

Comparative Performance of Analytical Methods

The choice of analytical technique is a critical decision that balances sensitivity, selectivity, cost, and throughput.[7] For this compound, three primary chromatographic methods are considered. The expected performance, based on validation principles from the International Council on Harmonisation (ICH), is summarized below.[8][9]

Parameter HPLC-UV GC-MS LC-MS/MS Rationale & Causality
Linearity (R²) > 0.999> 0.998> 0.999Demonstrates a direct proportional response of the instrument to the analyte concentration over a defined range.[10]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%Measures the closeness of the experimental value to the true value. Essential for ensuring the reported potency is correct.[9]
Precision (% RSD) < 2.0%< 3.0%< 1.5%Assesses the degree of scatter between a series of measurements. Low RSD indicates high reproducibility.[11]
Limit of Detection (LOD) ~5 ng/mL~1 ng/mL~0.1 ng/mLThe lowest analyte concentration that can be reliably distinguished from background noise. Crucial for impurity analysis.
Limit of Quantitation (LOQ) ~15 ng/mL~3 ng/mL~0.3 ng/mLThe lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.[11]
Specificity GoodVery GoodExcellentThe ability to unequivocally assess the analyte in the presence of other components like impurities or degradants.[5][10] MS detectors provide superior specificity due to mass-based identification.

Visualization of Analyte and Method Selection

Understanding the structure of the target analyte is fundamental to developing a robust analytical method.

G cluster_0 This compound C(CH3)2 CH₃ CH CH CH->C(CH3)2 C_thiazole_1 C CH->C_thiazole_1 S_thiazole S C_thiazole_1->S_thiazole N_thiazole N C_thiazole_1->N_thiazole C_thiazole_2 C S_thiazole->C_thiazole_2 C_thiazole_2->N_thiazole C_amine C C_thiazole_2->C_amine N_thiazole->C_amine C_amine->C_thiazole_1 NH2 NH₂ C_amine->NH2

Caption: Chemical Structure of this compound.

Selecting the right analytical method depends on the specific requirements of the analysis. The following decision tree provides a logical guide for researchers.

G Start Start: Need to Analyze This compound Decision1 Is trace-level quantification (<10 ng/mL) required? Start->Decision1 Decision2 Is this for routine QC of bulk material? Decision1->Decision2 No Method_LCMS Use LC-MS/MS (High Sensitivity & Specificity) Decision1->Method_LCMS Yes Decision3 Are volatile impurities a primary concern? Decision2->Decision3 No Method_HPLC Use HPLC-UV (Robust, Cost-Effective) Decision2->Method_HPLC Yes Decision3->Method_HPLC No Method_GCMS Use GC-MS (Requires Derivatization) Decision3->Method_GCMS Yes

Caption: Decision tree for selecting an appropriate analytical method.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Laboratories must perform their own internal validation according to ICH Q2(R1) guidelines.[12]

Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is recommended for its superior sensitivity and specificity, making it ideal for both potency determination and trace-level impurity analysis.[13][14]

1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Rationale: The C18 stationary phase provides excellent retention and separation for moderately polar compounds like thiazole derivatives.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid aids in the protonation of the analyte, improving ESI+ ionization efficiency and peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Monitoring: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): 143.1 m/z ([M+H]⁺).

  • Product Ions (Q3): Select two stable and abundant product ions for quantification and qualification (e.g., 100.1 m/z, 84.1 m/z). Rationale: Using two transitions enhances specificity and confirms the identity of the analyte, reducing the risk of false positives.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a final concentration within the calibration range (e.g., 1-100 ng/mL).

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

5. System Suitability Test (SST):

  • Before analysis, inject a standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be < 2.0%. This ensures the system is performing adequately before sample analysis begins.[5]

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and widely available method suitable for quality control and assay purposes.[15]

1. Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Phosphate Buffer (pH 3.0) and Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm. Rationale: This wavelength is a common choice for aromatic and heterocyclic compounds, typically providing good sensitivity.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range (e.g., 1-50 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter.

Statistical Evaluation of Inter-Laboratory Data

After receiving data from all participants, a statistical analysis is performed to assess proficiency. The primary metric used is the Z-score, calculated for each laboratory's result.[16][17]

Z-score Calculation: The Z-score is calculated using the formula: Z = (x - X) / σ Where:

  • x is the result reported by the participating laboratory.

  • X is the assigned value (consensus mean of all participant results after outlier removal).[18]

  • σ is the proficiency standard deviation (a target standard deviation for the measurement).[18]

Interpretation of Z-scores:

  • |Z| ≤ 2.0: Satisfactory performance.[16]

  • 2.0 < |Z| < 3.0: Questionable performance (Warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (Action signal).

This statistical evaluation provides a clear, objective benchmark for each laboratory's performance, highlighting areas where investigation and corrective action may be needed.[18]

Conclusion

A well-organized inter-laboratory comparison is an indispensable tool for ensuring analytical excellence in the pharmaceutical industry. By employing validated methods, adhering to international statistical standards like ISO 13528, and fostering a collaborative approach, laboratories can confidently report data for critical materials like this compound. This guide provides the foundational framework for designing and executing such a study, empowering researchers and quality control professionals to achieve analytical consensus and uphold the highest standards of data integrity.

References

  • Title: ISO 13528:2022 - Statistical methods for use in proficiency testing by interlaboratory comparison Source: International Organization for Standardiz
  • Title: Validation of Impurity Methods, Part II Source: LCGC North America URL:[Link]
  • Title: SIST ISO 13528:2023 - Statistical methods for use in proficiency testing by interlaboratory comparison Source: iTeh Standards URL:[Link]
  • Title: Validation Of Analytical Methods For Pharmaceutical Analysis Source: European Commission and UNDP URL:[Link]
  • Title: VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS Source: SciELO Brazil URL:[Link]
  • Title: Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025 Source: isobudgets.com URL:[Link]
  • Title: Guidelines for Standard Method Performance Requirements Source: AOAC Intern
  • Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL:[Link]
  • Title: Analytical method validation: A brief review Source: Journal of Pharmacy Research URL:[Link]
  • Title: 5-Isopropyl-1,3,4-thiadiazol-2-amine Source: PubChem, National Center for Biotechnology Inform
  • Title: Proficiency Testing Program Source: AOAC INTERN
  • Title: AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals Source: AOAC Intern
  • Title: AOAC Laboratory Accredit
  • Title: What are the purposes of Interlaboratory Comparisons ? ISO 17043 - 5725 Source: YouTube URL:[Link]
  • Title: ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison Source: QUALIT
  • Title: Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion Source: Journal of Medicinal Chemistry, ACS Public
  • Title: Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole Source: ResearchG
  • Title: Inter laboratory Comparison 2023 Report Source: California Air Resources Board URL:[Link]
  • Title: Introduction to the Proficiency Testing (PT)
  • Title: Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)
  • Title: Analysis of interlaboratory comparison when the measurements are not normally distributed Source: Archimer, Ifremer URL:[Link]
  • Title: Interpretation of interlaboratory comparison results to evaluate laboratory proficiency Source: SpringerLink URL:[Link]
  • Title: Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry Source: PubMed, National Center for Biotechnology Inform

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A Senior Application Scientist's Guide to Confirming the Molecular Weight of 5-Isopropylthiazol-2-amine via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's identity is the bedrock of all subsequent investigation. For novel heterocyclic compounds such as 5-Isopropylthiazol-2-amine, a molecule of interest for its potential biological activities, precise molecular weight determination is a critical first step. This guide provides an in-depth, comparative analysis of mass spectrometry-based methodologies for this purpose, grounded in the principles of analytical chemistry and backed by experimental insights. We will navigate the rationale behind instrumental choices, present a robust experimental workflow, and compare mass spectrometry with alternative analytical techniques.

The Analyte: this compound at a Glance

Before any analysis, understanding the target molecule is paramount. This compound possesses a chemical formula of C₆H₁₀N₂S.[1] This composition dictates its theoretical molecular weight, which is the benchmark against which our experimental data will be validated.

  • Average Molecular Weight: 142.22 g/mol [1][2]

  • Monoisotopic Mass: 142.0565 Da

For high-resolution mass spectrometry, the monoisotopic mass—calculated using the mass of the most abundant isotopes of each element—is the value of interest. The presence of the primary amine and the nitrogen and sulfur heteroatoms makes the molecule sufficiently polar and basic, guiding our choice of ionization technique.

Ionization Technique: A Comparative Rationale

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, not neutral molecules. Therefore, the first step inside the instrument is ionization. For a thermally labile small molecule like this compound, "soft" ionization techniques that impart minimal energy to the molecule are essential to prevent fragmentation and preserve the molecular ion for accurate mass determination.[3][4]

Table 1: Comparison of Suitable Ionization Techniques

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Uses a high voltage to create an aerosol of charged droplets. Solvent evaporation leads to gas-phase ions.[4][5]A corona discharge ionizes solvent molecules, which then transfer a proton to the analyte molecule.
Analyte Suitability Ideal for polar, ionizable molecules. Excellent for compounds with basic sites like the amine in our target.[3][4]Suitable for a wide range of polarities, particularly for less polar compounds that are challenging to ionize by ESI.[6][7]
Ion Formation Primarily forms protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺).Almost exclusively forms protonated molecules [M+H]⁺.
Fragmentation Very "soft"; minimal in-source fragmentation, preserving the molecular ion.[3]Generally soft, but can induce more fragmentation than ESI.
Matrix Effects More susceptible to ion suppression from salts and other matrix components.Less susceptible to ion suppression compared to ESI.
Verdict for Analyte Highly Recommended. The presence of the basic amine group makes this compound an ideal candidate for positive-ion ESI, which will efficiently generate the protonated molecule [M+H]⁺.A Viable Alternative. APCI is a robust alternative, particularly if the sample matrix is complex or if ESI performance is suboptimal.[7]

Expert Insight: For routine molecular weight confirmation of synthesized compounds like this compound, ESI is the premier choice. Its gentle nature ensures that the most intense ion observed in the spectrum corresponds to the intact, protonated molecule, providing a direct and unambiguous readout of the molecular weight.

Experimental Protocol: A Validated LC-MS Workflow

To ensure data integrity, the analysis must be conducted within a self-validating system. This protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) is designed for robust and reproducible results. The LC step serves to separate the analyte from any potential impurities before it enters the mass spectrometer.

A. Sample & Standard Preparation

  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to achieve a final concentration of 1.0 µg/mL. The formic acid is crucial for promoting protonation in positive-ion ESI.

  • System Blank: Prepare a vial containing only the dilution solvent (50:50 acetonitrile:water with 0.1% formic acid) to be run prior to the sample to ensure the system is clean.

B. Liquid Chromatography (LC) Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

C. Mass Spectrometry (MS) Parameters (ESI-Positive Mode)

  • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Scan Range: m/z 50 - 500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/Hr (Nitrogen).

  • Data Acquisition: Full Scan mode.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Prepare 1 µg/mL Analyte Solution B 2. Prepare System Blank C 3. Inject Blank into LC-MS System B->C D 4. Inject Sample into LC-MS System C->D E 5. Data Acquisition (Full Scan ESI+) D->E F 6. Extract Ion Chromatogram for m/z 143.06 E->F G 7. Analyze Mass Spectrum of Chromatographic Peak F->G H 8. Confirm Mass Accuracy G->H

Caption: A typical LC-MS workflow for molecular weight confirmation.
Interpreting the Data: Expected Results and Structural Confirmation

Upon analysis, the primary piece of evidence will be the full scan mass spectrum.

A. Molecular Ion Confirmation

The key is to locate the ion corresponding to the protonated molecule, [M+H]⁺. High-resolution mass spectrometers can measure m/z to several decimal places, allowing for a confident match with the theoretical value.

Table 2: Predicted Ions for this compound in ESI+

Ion SpeciesFormulaTheoretical m/z
Protonated Molecule [M+H]⁺ [C₆H₁₁N₂S]⁺143.0643
Sodium Adduct [M+Na]⁺[C₆H₁₀N₂SNa]⁺165.0462
Dimer Adduct [2M+H]⁺[C₁₂H₂₁N₄S₂]⁺285.1208

The most abundant ion should be the protonated molecule at m/z 143.0643. The presence of a sodium adduct is common and further supports the assigned molecular weight.

B. Structural Confirmation via Tandem MS (MS/MS)

For absolute certainty, tandem mass spectrometry (MS/MS) can be employed. In this technique, the precursor ion (our [M+H]⁺ at m/z 143.06) is isolated and fragmented. The resulting fragment ions create a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of thiazole rings often involves cleavage of the ring itself or loss of side chains.[8][9][10]

Fragmentation cluster_frags Predicted Fragment Ions parent Precursor Ion [M+H]⁺ m/z = 143.06 frag1 Loss of Isopropyl Radical (•C₃H₇) m/z = 100.02 parent->frag1 frag2 Loss of Propene (C₃H₆) m/z = 101.03 parent->frag2 frag3 Thiazole Ring Cleavage (e.g., loss of H₂CN₂S) m/z = 71.05 parent->frag3

Caption: Predicted fragmentation pathway for protonated this compound.

Observing these characteristic fragments in an MS/MS experiment provides orthogonal confirmation that not only is the mass correct, but the molecular structure is also consistent with that of this compound.

Comparison with Alternative Analytical Methods

While mass spectrometry is the gold standard for molecular weight determination, other techniques provide complementary information.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedSensitivityKey Advantage for this Topic
Mass Spectrometry (MS) Precise mass-to-charge ratio, elemental composition (HRMS), structural data (MS/MS).High (picomole to femtomole).Direct, highly accurate measurement of molecular weight.
NMR Spectroscopy Atomic connectivity, 3D structure, functional group identification.Moderate (micromole to nanomole).Provides an unambiguous map of the molecule's chemical structure, confirming atom placement.
Elemental Analysis Percentage composition of C, H, N, S.Low (milligram).Confirms the empirical formula, which can be used to validate the molecular formula.

Expert Insight: In a drug development setting, no single technique is used in isolation. The definitive confirmation of this compound would involve using high-resolution MS to confirm the molecular formula and NMR spectroscopy to confirm the precise arrangement of atoms. The two techniques are complementary, not competitive, and together provide an unassailable identification of the compound.

Conclusion

Confirming the molecular weight of this compound is most effectively and accurately achieved using Liquid Chromatography coupled with high-resolution Mass Spectrometry. Electrospray Ionization (ESI) in positive ion mode stands out as the ideal technique due to the chemical nature of the analyte. By following a robust, self-validating protocol, researchers can obtain a precise mass measurement of the protonated molecule ([M+H]⁺ at m/z 143.0643). Further structural confirmation can be achieved via MS/MS fragmentation analysis. While powerful, MS data should be considered alongside complementary techniques like NMR to provide a complete and authoritative characterization of the molecule, upholding the rigorous standards of scientific integrity required in research and development.

References

  • de Hoffmann, E., & Stroobant, V. (2007). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation.Journal of Mass Spectrometry, 42(5), 535-551. [Link]
  • Sun, N., & Liang, Y. (2018). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry.Analytical Chemistry, 90(1), 349-356. [Link]
  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry.Chemistry Letters, 42(12), 1464-1466. [Link]
  • Electrospray Ionization (ESI)
  • Mohamed, M. S., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.Indian Journal of Chemistry - Section B, 49B, 1455-1461. [Link]
  • Salem, M. A. I., Ali, T. E., & Marzouk, M. I. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolopyrimidine) Derivatives.International Journal of Organic Chemistry, 4, 255-264. [Link]
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.The Clinical Biochemist Reviews, 24(1), 3-12. [Link]
  • El-Metwaly, N., & El-Gazzar, A. A. (2019). Possible mass fragmentation pattern of compound 3.
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A Senior Application Scientist's Guide to Comparative Docking of 5-Isopropylthiazol-2-amine Analogs Against Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting CDK2 with Thiazole Scaffolds

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that serve as fundamental regulators of the cell cycle.[1] Their dysregulation is a hallmark of numerous cancers, making them a prime target for therapeutic intervention. Specifically, Cyclin-Dependent Kinase 2 (CDK2), when complexed with cyclin E or cyclin A, is crucial for the G1/S phase transition and S phase progression.[1][2] Consequently, the inhibition of CDK2 is a well-established and promising strategy in oncology drug discovery.[3][4][5]

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[3][6] The 2-aminothiazole moiety, in particular, has been identified as a key pharmacophore for ATP-competitive kinase inhibition. It effectively mimics the adenine region of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase active site.[1] This guide focuses on 5-Isopropylthiazol-2-amine , a representative 2-aminothiazole, and explores how subtle structural modifications can influence its binding affinity and interaction profile with CDK2 through a comparative in silico molecular docking study.

This document serves as a practical guide for researchers and drug development professionals. It provides not only a step-by-step protocol for performing the docking analysis but also the scientific reasoning behind each decision, ensuring a robust and reproducible virtual screening cascade.

Experimental Design & Workflow

The core of this study is to compare the binding potential of our lead compound, this compound, with a curated set of its analogs against the ATP-binding pocket of CDK2. Our experimental design is structured to ensure the validity and reliability of our findings.

The overall workflow is depicted below. This process begins with the careful preparation of both the receptor (CDK2) and the small molecule ligands, proceeds through the core docking simulation, and concludes with a thorough analysis of the results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Receptor Preparation (PDB: 6GUE) Grid Grid Box Generation (Define Active Site) PDB->Grid Prepared Receptor Ligand Ligand Preparation (Parent + Analogs) Dock Molecular Docking (AutoDock Vina) Ligand->Dock Prepared Ligands Grid->Dock Target Coordinates Scoring Binding Affinity Analysis (kcal/mol) Dock->Scoring Docked Poses Comparison Comparative Assessment Scoring->Comparison Interaction Interaction Analysis (Hydrogen Bonds, etc.) Interaction->Comparison

Caption: High-level workflow for the comparative docking study.

Part 1: Detailed Methodologies & Protocols

This section provides a granular, step-by-step protocol for conducting the comparative docking study. The choice of tools and parameters is justified based on established practices in computational drug design.[7][8]

Selection of Target Protein and Ligands

Receptor: Human CDK2

  • Rationale: As established, CDK2 is a validated cancer target, and thiazole derivatives are known inhibitors.[3][4][9]

  • Structure: We will use the crystal structure of human CDK2, available from the Protein Data Bank (PDB). For this study, we select PDB ID: 6GUE , which has a resolution of 2.15 Å and is co-crystallized with an inhibitor, providing a well-defined active site.[8]

Ligands: this compound and Analogs Our lead compound is This compound . We will design three analogs to investigate the impact of modifying the isopropyl group, which is expected to occupy a hydrophobic pocket in the active site.

  • LIG1 (Parent): this compound

  • LIG2 (Analog 1): 5-tert-Butylthiazol-2-amine (Increased steric bulk)

  • LIG3 (Analog 2): 5-Ethylthiazol-2-amine (Decreased steric bulk)

  • LIG4 (Analog 3): 5-Cyclopentylthiazol-2-amine (Different hydrophobic profile)[10]

A known CDK2 inhibitor, Roscovitine , will be used as a positive control to validate our docking protocol.

Protocol: Receptor and Ligand Preparation

This protocol uses UCSF Chimera for visualization and initial preparation and AutoDock Tools for final file preparation.

Step 1: Receptor Preparation

  • Download Structure: Download the PDB file for 6GUE from the RCSB PDB website.

  • Clean PDB: Open the file in UCSF Chimera. Remove all water molecules and the co-crystallized ligand. We retain only Chain A of the protein for this study.

  • Add Hydrogens: Use the "AddH" tool in Chimera to add polar hydrogens to the protein structure.

  • Assign Charges: Use the "Add Charge" tool to assign Gasteiger charges.

  • Save for AutoDock: Save the cleaned protein structure as a .pdb file.

  • Final Preparation: Open the .pdb file in AutoDock Tools. Add polar hydrogens and merge non-polar hydrogens. Save the final receptor file in the .pdbqt format, which includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation

  • Generate 3D Structures: Draw the 2D structures of LIG1, LIG2, LIG3, LIG4, and Roscovitine using a chemical drawing tool like ChemDraw or the online PubChem Sketcher.

  • Convert to 3D and Optimize: Convert the 2D structures to 3D and perform an initial energy minimization using a force field like MMFF94. This can be done in software like Avogadro or UCSF Chimera.

  • Final Preparation: Open each energy-minimized ligand file in AutoDock Tools. Detect the rotatable bonds and save each ligand in the .pdbqt format.

Protocol: Molecular Docking with AutoDock Vina

Step 1: Grid Box Generation

  • Rationale: We must define the search space for the docking algorithm. This "grid box" should encompass the entire ATP-binding site of CDK2.

  • Procedure:

    • In AutoDock Tools, load the prepared receptor (CDK2.pdbqt).

    • Load the co-crystallized ligand from the original 6GUE PDB file to identify the active site.

    • Select "Grid" -> "Grid Box...".

    • Adjust the grid box dimensions and center to fully enclose the binding pocket. A box size of 22 x 22 x 22 Å is typically sufficient. The center coordinates will be determined from the geometric center of the original ligand. For 6GUE, the approximate center would be X: 10.5, Y: 49.5, Z: -9.0.

Step 2: Docking Execution

  • Software: AutoDock Vina

  • Configuration: Create a configuration file (conf.txt) for each ligand docking run. This file specifies the paths to the receptor and ligand, the center and size of the grid box, and the output file name.

  • Execution: Run the docking simulation from the command line: vina --config conf.txt --log LIG1_log.txt

Step 3: Protocol Validation (Re-docking)

  • Rationale: To ensure our docking parameters are valid, we will re-dock the original co-crystallized ligand into the CDK2 active site. A successful protocol is indicated if the lowest energy pose predicted by Vina has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original crystallographic pose. This confirms the protocol can reproduce the experimentally observed binding mode.

Part 2: Results & Comparative Analysis

The docking simulations yield quantitative data on binding affinity and qualitative data on binding interactions. These results allow for a direct comparison of the parent compound and its analogs.

Quantitative Docking Results

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. This value estimates the Gibbs free energy of binding. A more negative value indicates a stronger, more favorable binding interaction.

Compound IDLigand NameMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)
Control Roscovitine354.42-9.1
LIG1 This compound156.25-6.8
LIG2 5-tert-Butylthiazol-2-amine170.28-7.4
LIG3 5-Ethylthiazol-2-amine142.22-6.3
LIG4 5-Cyclopentylthiazol-2-amine182.29-7.9
Analysis of Binding Interactions

Visual inspection of the docked poses is critical to understanding why certain compounds bind more strongly than others. This is performed using a visualization tool like PyMOL or UCSF Chimera. The key interactions in the CDK2 active site involve the hinge region (residues Leu83, Glu81) and a hydrophobic pocket.[11]

Interaction Diagram:

G cluster_ligand 2-Aminothiazole Core cluster_receptor CDK2 Hinge Region Ligand_NH2 Amine (NH2) Leu83 Leu83 Backbone C=O Ligand_NH2:f0->Leu83:f1 H-Bond Ligand_N Thiazole N Glu81 Glu81 Backbone N-H Ligand_N:f0->Glu81:f1 H-Bond

Caption: Key hydrogen bonds between the 2-aminothiazole scaffold and the CDK2 hinge.

  • LIG1 (Parent): The 2-amino group forms two canonical hydrogen bonds with the backbone of Leu83 in the hinge region. The isopropyl group fits snugly into the hydrophobic pocket defined by residues like Ile10, Val18, and Ala31.

  • LIG2 (tert-Butyl): The bulkier tert-butyl group provides enhanced hydrophobic interactions within the pocket, leading to a more favorable binding energy (-7.4 kcal/mol) compared to the parent compound.

  • LIG3 (Ethyl): The smaller ethyl group does not fully occupy the hydrophobic pocket, resulting in weaker van der Waals interactions and a less favorable binding score (-6.3 kcal/mol).

  • LIG4 (Cyclopentyl): The cyclopentyl ring offers an optimal shape and size for the hydrophobic pocket, maximizing surface contact and leading to the strongest predicted binding affinity among the analogs (-7.9 kcal/mol).

Discussion & Future Directions

This in silico study provides a clear, structure-based rationale for the observed differences in binding affinity among the 5-substituted thiazol-2-amine analogs. Our results align with established principles of kinase inhibition, where hinge-binding interactions provide the anchor, and hydrophobic interactions contribute significantly to affinity and selectivity.[1][2]

Key Insights:

  • Validation: The docking protocol was successfully validated with a control inhibitor (Roscovitine) and re-docking, giving us confidence in the predicted binding modes.

  • Structure-Activity Relationship (SAR): A clear SAR was established. The size and shape of the substituent at the 5-position of the thiazole ring directly modulate the binding affinity. For this specific pocket in CDK2, a larger, more conformationally constrained hydrophobic group like cyclopentyl (LIG4) or tert-butyl (LIG2) is preferable to a smaller ethyl group (LIG3) or the parent isopropyl (LIG1).

  • Lead Optimization: The findings suggest that LIG4 (5-Cyclopentylthiazol-2-amine) is the most promising candidate for further development. Its superior predicted binding affinity suggests it may have a lower IC50 value in enzymatic assays.

Limitations and Next Steps: Molecular docking is a powerful predictive tool, but it is not a substitute for experimental validation. The binding affinities are estimates, and factors like solvent effects and protein flexibility are simplified.[12]

The logical next steps in a drug discovery pipeline would be:

  • Synthesis: Synthesize LIG1-LIG4.

  • In Vitro Validation: Perform enzymatic assays to determine the IC50 values of each compound against CDK2/Cyclin A or CDK2/Cyclin E.[3][4]

  • Cell-Based Assays: Test the most potent compounds for their ability to inhibit cell proliferation in cancer cell lines known to be sensitive to CDK2 inhibition.[1]

  • Further Optimization: Based on experimental results, design and synthesize a second generation of analogs to further improve potency and explore other properties like selectivity and metabolic stability.

Conclusion

This guide has detailed a complete comparative molecular docking workflow, from target selection to results interpretation. By systematically evaluating this compound and its analogs, we have generated a testable hypothesis: modifying the 5-position substituent to better occupy the hydrophobic pocket of the CDK2 active site can significantly enhance binding affinity. Specifically, the 5-cyclopentyl analog (LIG4) emerged as the most promising candidate, providing a clear direction for subsequent experimental validation in the pursuit of novel anticancer therapeutics.

References

  • Al-Ostath, A., Abuserii, S., et al. (2022). Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors.
  • El-Gohary, N., Shaaban, M. (2021). Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. Chemical and Pharmaceutical Bulletin. [Link]
  • Vulpetti, A., Crivori, P., et al. (2017). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. PLOS ONE. [Link]
  • El-Gohary, N., Shaaban, M. (2021). Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. PubMed. [Link]
  • Kairys, V. (Date N/A). Tutorial: Docking of CDK2 Inhibitors. University of Southern California. [Link]
  • Betzi, S., Alam, R., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. RSC Medicinal Chemistry. [Link]
  • Li, W., Liu, T., et al. (2022). Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. Chemical Biology & Drug Design. [Link]
  • Edafe, M., Veale, C. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. In Silico Pharmacology. [Link]
  • Wujec, M., Urych, A., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules. [Link]
  • Kumar, A., Chordia, N., et al. (2022). Identification of natural marine compounds as potential inhibitors of CDK2 using molecular docking and molecular dynamics simulation approach. Journal of Biomolecular Structure and Dynamics. [Link]
  • Warren, G., Andrews, C., et al. (2008). Cross-Docking of Inhibitors into CDK2 Structures. 1.
  • Gomaa, A., Mohamed, F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
  • Al-A`arajy, Z. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Journal of Science. [Link]

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Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 5-Isopropylthiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Synthesized Hazard Profile: Understanding the Risk

To establish a robust safety protocol, we must first understand the potential hazards. Based on an evaluation of related chemical structures, 5-Isopropylthiazol-2-amine should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin, based on the known hazards of isopropylamine and 2-aminothiazole.[1][2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation and potentially severe burns, a known property of both aminothiazoles and isopropylamines.[2][3][4][5]

  • Serious Eye Damage: Assumed to cause serious eye irritation and potentially severe eye damage.[1][2][3][5] This necessitates stringent eye protection.

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[1][5] All handling of solids or solutions should be performed in a controlled, ventilated environment.

  • Flammability: The presence of the isopropyl group and the general characteristics of related solvents suggest a potential flammability risk.[1][5] Keep away from heat, sparks, and open flames.[6]

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment is the final barrier between you and a potential hazard. The primary methods of protection are robust engineering and administrative controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood.[6][7] This is the most critical engineering control to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's exhaust system should be explosion-proof.[8][9]

  • Designated Area: All work with this compound should be performed in a designated area of the lab to prevent cross-contamination.

  • Safe Work Practices: Avoid the generation of dust and aerosols.[7] Prohibit eating, drinking, or smoking in the laboratory.[2] Always wash hands thoroughly after handling the chemical, even when gloves have been worn.[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedure being performed.

Eye and Face Protection

Direct ocular exposure can lead to severe, irreversible damage.

  • Minimum Requirement: Tightly fitting safety goggles with side shields that conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards are mandatory for all work.[1][5]

  • Splash Hazard: When handling bulk quantities or performing operations with a high risk of splashing (e.g., transfers, quenching reactions), a face shield must be worn in addition to safety goggles.[1][6]

Hand Protection

The skin is a primary route of exposure for toxic chemicals.

  • Glove Selection: Use chemical-resistant, disposable gloves. Nitrile rubber is a suitable initial choice.[7] Always inspect gloves for tears or punctures before use.[1]

  • Glove Technique: When prolonged contact is possible, consider double-gloving. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Dispose of contaminated gloves immediately as hazardous waste and wash hands thoroughly.

Body Protection

Protecting your skin and personal clothing is crucial.

  • Laboratory Coat: A professional laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[7][8]

  • Clothing: Do not allow clothing that has become wet with the material to remain in contact with the skin.[8] Contaminated clothing should be removed and laundered before reuse.[4]

Respiratory Protection

Respiratory protection is a necessary backup to engineering controls in specific situations.

  • Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.

  • Emergency or High-Risk Scenarios: In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with cartridges suitable for organic vapors and amines should be used.[1][6][7] If a respirator is the sole means of protection, a full-face supplied-air respirator is necessary.[1]

Task-Based PPE Selection Matrix

This table summarizes the minimum PPE required for common laboratory tasks involving this compound.

TaskPotential ExposureEngineering ControlMandatory PPE
Weighing Solid Inhalation of dust, skin contactChemical Fume HoodNitrile Gloves, Lab Coat, Safety Goggles
Preparing Solutions Inhalation of vapors, skin/eye splashChemical Fume HoodNitrile Gloves, Lab Coat, Safety Goggles
Reaction & Workup Inhalation, skin/eye splash (higher risk)Chemical Fume HoodDouble Nitrile Gloves, Lab Coat, Chem-Resistant Apron, Safety Goggles & Face Shield
Handling Waste Inhalation, skin/eye splashChemical Fume HoodDouble Nitrile Gloves, Lab Coat, Safety Goggles & Face Shield

Procedural Workflow: PPE Selection & Use

The following diagram outlines the logical workflow for ensuring proper protection when planning an experiment with this compound.

PPE_Workflow cluster_plan Planning Phase cluster_prep Preparation Phase cluster_ops Operational Phase assess Assess Task (e.g., Weighing, Synthesis) hazards Identify Hazards (Toxicity, Irritation, Splash) assess->hazards controls Select Engineering Control (Fume Hood Required) hazards->controls ppe_select Select Required PPE (Use Task Matrix) controls->ppe_select don Don PPE Correctly (see protocol) ppe_select->don execute Execute Experiment don->execute doff Doff PPE Correctly (Avoid Contamination) execute->doff dispose Dispose of Waste (Contaminated PPE & Chemical) doff->dispose

Caption: Logical workflow for PPE selection and use.

Step-by-Step Donning and Doffing Protocols

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Goggles/Face Shield: Put on your safety goggles and, if required, your face shield.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence to Prevent Contamination:

  • Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove). Dispose of them immediately in a designated hazardous waste container.

  • Lab Coat: Remove your lab coat by rolling it outwards, keeping the contaminated exterior away from your body.

  • Goggles/Face Shield: Remove your face shield and goggles.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal and Emergency Plans

Disposal:

  • All contaminated disposable PPE (gloves, wipes, etc.) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][2]

  • Surplus and non-recyclable solutions should be handled by a licensed disposal company.[1] Do not empty into drains.[1]

Emergency Procedures:

  • Skin Contact: Immediately take off all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water and seek immediate medical attention.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
  • Sigma-Aldrich. (2023). Safety Data Sheet - Isopropylamine.
  • TCI Chemicals. (n.d.). Safety Data Sheet - Isopropyl Alcohol.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet - Thiazole.
  • Fisher Scientific. (2025). Safety Data Sheet - Isopropylamine.
  • Sigma-Aldrich. (2025). Safety Data Sheet - Isopropylamine.
  • Spectrum Chemical. (2018). Safety Data Sheet - Isopropylamine.
  • TCI Chemicals. (2025). Safety Data Sheet - 1H-Indazol-7-amine.
  • TCI Chemicals. (2024). Safety Data Sheet - 2-Aminothiazole.
  • Fisher Scientific. (2025). Safety Data Sheet - 2-Isopropyl-4-methylthiazole.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.